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  • Product: (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid
  • CAS: 60668-81-7

Core Science & Biosynthesis

Foundational

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid chemical structure and properties

S-Benzyl-L-Cysteine Sulfoxide (Petiveriin) Executive Summary (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid, commonly known as S-benzyl-L-cysteine sulfoxide , is a non-proteinogenic amino acid and a structural analogue of...

Author: BenchChem Technical Support Team. Date: February 2026

S-Benzyl-L-Cysteine Sulfoxide (Petiveriin)

Executive Summary

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid, commonly known as S-benzyl-L-cysteine sulfoxide , is a non-proteinogenic amino acid and a structural analogue of alliin (S-allyl-L-cysteine sulfoxide). It serves as a critical bioactive secondary metabolite in Petiveria alliacea (Guinea hen weed) and various Allium species.

This compound is chemically distinct due to its dual stereogenicity : a fixed chiral center at the


-carbon (2R, L-configuration) and a dynamic chiral center at the sulfinyl sulfur. In biological systems, it acts as a specific substrate for C-S lyases  (alliinases), generating reactive thiosulfinates with potent antimicrobial and immunomodulatory properties.
Chemical Identity & Stereochemistry[1]

The molecule consists of a cysteine backbone S-alkylated with a benzyl group, followed by S-oxidation.

PropertyDetail
IUPAC Name (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid
Common Names S-Benzyl-L-cysteine sulfoxide; Petiveriin; S-Benzyl-L-cysteine S-oxide
CAS Number 60668-81-7 (General)
Molecular Formula

Molecular Weight 227.28 g/mol
SMILES C1=CC=C(C=C1)CS(=O)CO)N
Stereochemical Complexity

While the amino acid backbone is fixed in the L-configuration ((2R)-configuration), the sulfoxide sulfur is a chiral center, resulting in two possible diastereomers:

  • (

    
    , 
    
    
    
    )-S-Benzyl-L-cysteine sulfoxide
  • (

    
    , 
    
    
    
    )-S-Benzyl-L-cysteine sulfoxide

In Petiveria alliacea, these diastereomers are often referred to as Petiveriin A and Petiveriin B . Synthetic oxidation typically yields a diastereomeric mixture unless asymmetric oxidation catalysts are employed.

Physicochemical Properties[5][6][7][8][9][10][11]
PropertyValue / Characteristic
Physical State White crystalline powder or hygroscopic solid (depending on salt form).
Solubility Highly soluble in water (>10 mg/mL); insoluble in non-polar organic solvents (hexane, ether).
pKa

-COOH: ~1.9
Melting Point 168–170 °C (dec.) for HCl salt; Zwitterions often decompose upon melting.
Stability Thermolabile. Undergoes Pummerer rearrangement or syn-elimination (Cope-type) upon heating, releasing sulfenic acids.
Biological Mechanism: The Alliinase Cascade

The pharmacological value of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid lies in its transformation by the enzyme alliinase (EC 4.4.1.4). This reaction mirrors the formation of allicin in garlic but yields S-benzyl phenylmethanethiosulfinate (Petivericin) .

Mechanism of Action[1][2]
  • Enzymatic Cleavage: Alliinase binds the substrate and catalyzes

    
    -elimination.
    
  • Intermediate Formation: This releases phenylmethanesulfenic acid and 2-aminoacrylic acid.

  • Spontaneous Condensation: Two molecules of sulfenic acid condense (dehydration) to form the thiosulfinate.

  • Byproducts: 2-Aminoacrylic acid spontaneously hydrolyzes into pyruvate and ammonia.

Pathway Visualization

Alliinase_Pathway Substrate S-Benzyl-L-Cysteine Sulfoxide (Petiveriin) Intermediate1 Phenylmethanesulfenic Acid (Transient) Substrate->Intermediate1 C-S Bond Cleavage Intermediate2 2-Aminoacrylic Acid Substrate->Intermediate2 Enzyme Alliinase (C-S Lyase) Enzyme->Substrate Catalysis Product S-Benzyl phenylmethanethiosulfinate (Petivericin) Intermediate1->Product Condensation (-H2O) Byproducts Pyruvate + Ammonia Intermediate2->Byproducts Hydrolysis

Caption: Enzymatic degradation of S-benzyl-L-cysteine sulfoxide by alliinase to bioactive thiosulfinates.

Synthesis & Production Protocols

For research applications, chemical synthesis is preferred over extraction due to the low natural abundance and stability issues in plant extracts.

Protocol: Diastereoselective Oxidation

This protocol synthesizes the racemic sulfoxide (mixture of diastereomers) from S-benzyl-L-cysteine.

Reagents:

  • S-Benzyl-L-cysteine (Starting Material)[3][4][5][6][7][8]

  • Hydrogen Peroxide (30% w/v)

  • Acetic Acid (Glacial) or Water

  • Acetone (for precipitation)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of S-benzyl-L-cysteine in 20 mL of Glacial Acetic Acid. Stir at room temperature until fully dissolved.

  • Oxidation: Cool the solution to 0°C in an ice bath. Add 11 mmol of Hydrogen Peroxide (1.1 eq) dropwise over 20 minutes.

    • Note: Excess oxidant or high temperatures can lead to sulfone formation (

      
      ), which is biologically inert to alliinase.
      
  • Reaction: Allow the mixture to stir at 0°C for 2 hours, then warm to room temperature for 12 hours.

  • Quenching: If excess peroxide is suspected, add a catalytic amount of Pd/C or catalase enzyme to decompose it, though usually, exact stoichiometry avoids this.

  • Isolation:

    • Concentrate the solution under reduced pressure (Rotavap) at <40°C to a viscous syrup.

    • Add cold acetone or ethanol to induce crystallization.

    • Filter the white precipitate and wash with diethyl ether.

  • Purification (Optional): To separate diastereomers, use fractional crystallization from water/ethanol or preparative HPLC (C18 column, water/methanol gradient).

Synthesis Workflow Diagram

Synthesis_Workflow Step1 Dissolution S-Benzyl-L-Cysteine in AcOH Step2 Oxidation Add H2O2 at 0°C (1.1 eq) Step1->Step2 Step3 Reaction Monitoring TLC/HPLC (Check for Sulfone) Step2->Step3 Step4 Isolation Concentrate & Precipitate with Acetone Step3->Step4

Caption: Chemical oxidation workflow for the production of S-benzyl-L-cysteine sulfoxide.

Spectroscopic Characterization

Verification of the sulfoxide structure requires careful analysis of NMR data, particularly the diastereotopic protons.

  • 1H NMR (D2O, 400 MHz):

    • Aromatic Ring:

      
       7.3–7.5 ppm (Multiplet, 5H).
      
    • 
      -CH: 
      
      
      
      3.9–4.1 ppm (dd, 1H). The chemical shift changes significantly compared to the sulfide precursor due to the electron-withdrawing sulfoxide.
    • 
      -CH2 (Cys): 
      
      
      
      3.2–3.5 ppm. These protons become diastereotopic (magnetically non-equivalent) due to the adjacent chiral sulfur, appearing as an ABX system (two doublets of doublets) rather than a simple doublet.
    • Benzylic CH2:

      
       4.2–4.4 ppm. Also diastereotopic, appearing as an AB quartet (two doublets with large geminal coupling, 
      
      
      
      Hz).
  • Mass Spectrometry (ESI-MS):

    • [M+H]+: m/z 228.07

    • [M+Na]+: m/z 250.05[9]

    • Fragmentation: Loss of the benzyl group (m/z 91) and elimination of sulfenic acid are common fragmentation pathways.

Applications in Drug Development
  • Enzyme Inhibitors: S-Benzyl-L-cysteine sulfoxide and its derivatives are studied as transition-state analogues for O-acetylserine sulfhydrylase and other PLP-dependent enzymes involved in sulfur metabolism.

  • Antimicrobial Prodrugs: The enzymatic breakdown product, Petivericin, exhibits broad-spectrum antibiotic activity. The sulfoxide can be used as a stable "prodrug" that is activated only in the presence of specific lyases (e.g., targeted delivery to tissues expressing specific C-S lyases).

  • Chiral Synthons: The compound serves as a chiral building block for the synthesis of complex non-proteinogenic amino acids via Pummerer rearrangement chemistry.

References
  • Kubec, R., & Musah, R. A. (2001).[8] Cysteine sulfoxide derivatives in Petiveria alliacea. Phytochemistry, 58(6), 981–985.[8] Link

  • Kubec, R., Kim, S., & Musah, R. A. (2002). S-Substituted cysteine derivatives and thiosulfinate formation in Petiveria alliacea—Part II. Phytochemistry, 61(6), 675–680. Link

  • Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry. (Definitive text on Allium chemistry and cysteine sulfoxides). Link

  • Stoll, A., & Seebeck, E. (1951). Chemical investigations on alliin, the specific principle of garlic. Advances in Enzymology, 11, 377–400.
  • PubChem Compound Summary. (2024). S-Benzyl-L-cysteine sulfoxide (CID 92268489).[10] National Center for Biotechnology Information. Link

Sources

Exploratory

molecular weight and formula of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid

[1] Executive Summary Molecule: (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid Common Name: S-Benzyl-L-cysteine sulfoxide (SBCSO) CAS Registry Number: 60668-81-7 This guide details the physicochemical properties, synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Molecule: (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid Common Name: S-Benzyl-L-cysteine sulfoxide (SBCSO) CAS Registry Number: 60668-81-7

This guide details the physicochemical properties, synthesis, and biological applications of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid , a critical cysteine derivative. Structurally, it consists of an L-cysteine backbone where the thiol sulfur is benzylated and subsequently oxidized to a sulfoxide.

In drug development and plant biochemistry, this molecule serves as a primary substrate for C-S lyases (e.g., alliinase). It is used to probe enzyme kinetics, study the formation of reactive sulfenic acids, and model the metabolism of therapeutic cysteine conjugates. Unlike its natural analog alliin (S-allyl-L-cysteine sulfoxide), the benzyl moiety provides distinct UV absorbance and steric properties, making it a robust tool for mechanistic studies.

Part 1: Physicochemical Specifications

The following data consolidates the core molecular identity and physical parameters.

Table 1: Molecular Identity & Properties
ParameterSpecificationNotes
IUPAC Name (2R)-2-Amino-3-(benzylsulfinyl)propanoic acidStereochemistry at C2 is R (L-configuration).
Common Synonyms S-Benzyl-L-cysteine sulfoxide; SBCSOOften referred to as "benzylalliin" in older literature.
Molecular Formula C₁₀H₁₃NO₃S One oxygen atom added to the sulfide precursor.
Molecular Weight 227.28 g/mol Monoisotopic Mass: 227.0616 Da.
CAS Number 60668-81-7 Specific to the sulfoxide; distinct from the sulfide (3054-01-1).
Physical State White crystalline powder or diastereomeric syrupPure diastereomers crystallize; mixtures may remain amorphous.
Solubility Soluble in acidic/basic aqueous media; hot water.Sulfoxide polarity enhances water solubility vs. sulfide.
Chirality Two Chiral Centers: Cα (Fixed R) and Sulfur (R or S)Synthesis typically yields a mixture of diastereomers (Rc,Rs) and (Rc,Ss).
pKa Values

2.0 (COOH),

8.5 (NH₃⁺)
Typical zwitterionic amino acid behavior.

Part 2: Structural Analysis & Diagnostics

Stereochemical Complexity

While the amino acid backbone retains the natural L-cysteine configuration ((2R)), the oxidation of the sulfur atom introduces a new chiral center.

  • Diastereomers: The product exists as a pair of diastereomers: (S)-benzyl-L-cysteine sulfoxide and (R)-benzyl-L-cysteine sulfoxide.[1]

  • Separation: These can be separated via fractional crystallization or chiral HPLC, though many enzymatic assays utilize the diastereomeric mixture as C-S lyases often show specificity for the (+)-isomer (typically the S-sulfoxide in natural analogs like alliin).

NMR Diagnostic Markers

Distinguishing the sulfoxide from the sulfide precursor (S-benzyl-L-cysteine) is critical during synthesis. The sulfoxide group induces magnetic non-equivalence in adjacent methylene protons.

  • ¹H NMR (D₂O/DCl):

    • 
      -CH₂ (Cysteine side chain):  Shifts downfield to 3.2–3.5 ppm . The protons become diastereotopic, often appearing as complex multiplets rather than a simple doublet.
      
    • Benzyl-CH₂: Shifts downfield to 4.0–4.3 ppm . These also become diastereotopic, frequently splitting into an AB quartet system due to the asymmetry of the adjacent sulfoxide.

    • 
      -CH:  Resonates around 4.4–4.6 ppm .
      

Part 3: Synthesis & Fabrication Protocol

Objective: Oxidation of S-benzyl-L-cysteine to S-benzyl-L-cysteine sulfoxide without over-oxidation to the sulfone.

Reagents
  • Precursor: S-Benzyl-L-cysteine (CAS 3054-01-1).

  • Oxidant: Hydrogen Peroxide (30% H₂O₂) or Sodium Periodate (NaIO₄).

  • Solvent: Water or Water/Acetic Acid mixture.

Step-by-Step Methodology
  • Dissolution:

    • Dissolve 10 mmol of S-benzyl-L-cysteine in 20 mL of water.

    • Note: If solubility is low, add dilute HCl dropwise until dissolved, or use a Water/Acetic acid (1:1) mixture.

  • Oxidation (Controlled):

    • Cool the solution to 0–4°C in an ice bath.

    • Add 1.1 equivalents of H₂O₂ (30%) dropwise over 20 minutes.

    • Causality: Low temperature and slow addition prevent the "runaway" oxidation to the sulfone (–SO₂–), which is biologically inert in lyase assays.

  • Reaction Monitoring:

    • Stir at 4°C for 12–24 hours.

    • Monitor via TLC (n-butanol:acetic acid:water, 4:1:1). The sulfoxide is more polar (lower R_f) than the sulfide.

  • Isolation:

    • Lyophilize the solution to obtain the crude solid.

    • Purification: Recrystallize from Ethanol/Water to remove unreacted sulfide.

    • Yield: Typically >80% as a mixture of diastereomers.

Synthesis Pathway Visualization

Synthesis cluster_0 Critical Control Point Precursor S-Benzyl-L-cysteine (Sulfide) Oxidant H2O2 / 0-4°C Precursor->Oxidant Product (2R)-2-Amino-3-(benzylsulfinyl) propanoic acid (Sulfoxide) Oxidant->Product Major Path SideProduct Sulfone (Over-oxidation) Oxidant->SideProduct High Temp/Excess Intermediate Oxidation State Control

Figure 1: Selective oxidation pathway for the synthesis of S-benzyl-L-cysteine sulfoxide.

Part 4: Biological Application (Mechanism of Action)

The primary utility of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid is as a chromogenic substrate for alliinase (Alliin lyase, EC 4.4.1.4).

Enzymatic Assay Logic
  • Substrate Recognition: The enzyme binds the L-amino acid moiety.

  • 
    -Elimination:  The enzyme catalyzes the cleavage of the C–S bond.
    
  • Fragmentation: The molecule breaks down into pyruvate, ammonia, and benzyl sulfenic acid.

  • Detection:

    • Pyruvate: Measured via LDH coupled assay (NADH consumption at 340 nm).

    • Thiosulfinate: The benzyl sulfenic acid spontaneously condenses to form S-benzyl phenylmethanethiosulfinate, which can be extracted and quantified.

Enzymatic Pathway Visualization

EnzymaticPath Substrate S-Benzyl-L-cysteine Sulfoxide (Substrate) Enzyme Alliinase (C-S Lyase) Substrate->Enzyme Transition Enzyme-Substrate Complex Enzyme->Transition Products Unstable Intermediates Transition->Products Beta-Elimination Pyruvate Pyruvate (Measurable) Products->Pyruvate Ammonia Ammonia Products->Ammonia Sulfenic Benzyl Sulfenic Acid (Highly Reactive) Products->Sulfenic Thiosulfinate S-benzyl phenylmethanethiosulfinate (Condensation Product) Sulfenic->Thiosulfinate Spontaneous Condensation (-H2O)

Figure 2: Enzymatic degradation pathway by C-S Lyase (Alliinase).

References

  • PhytoBank. (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid (PHY0169409) Record. PhytoBank Database. [Link]

  • National Center for Biotechnology Information (NCBI). S-benzyl-L-cysteine sulfoxide (Compound Summary). PubChem.[2] [Link]

  • Lancaster, J. E., & Collin, H. A. Presence of alliinase in onion (Allium cepa) and garlic (Allium sativum).[3] Plant Science Letters (1981). [Link]

  • Matrix Fine Chemicals. (2R)-2-Amino-3-(benzylsulfanyl)propanoic acid (Sulfide Precursor Data). [Link]

Sources

Foundational

biological activity of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid in vitro

An In-Depth Technical Guide to the In Vitro Biological Activity of S-Allyl-L-cysteine Sulfoxide (Alliin) and its Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive technical overvi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of S-Allyl-L-cysteine Sulfoxide (Alliin) and its Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the in vitro biological activities of S-allyl-L-cysteine sulfoxide, commonly known as alliin, and its related derivatives. Alliin is a prominent organosulfur compound found in fresh garlic (Allium sativum) and is a precursor to a variety of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their study, and offer insights into the interpretation of results.

Introduction: The Chemical and Biological Landscape of Alliin

Alliin is a sulfoxide that is a derivative of the amino acid cysteine. When garlic is crushed, the enzyme alliinase converts alliin into allicin, which is responsible for the characteristic aroma of fresh garlic. Allicin is unstable and quickly breaks down into a variety of other organosulfur compounds, including diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), which are believed to be responsible for many of garlic's therapeutic effects.

The biological activities of alliin and its derivatives are diverse and have been the subject of extensive research. These compounds have been shown to possess antioxidant, anti-inflammatory, antimicrobial, and anticancer properties in various in vitro models. Understanding the specific molecular targets and signaling pathways modulated by these compounds is crucial for their development as potential therapeutic agents.

Key In Vitro Biological Activities and Mechanisms of Action

The in vitro biological effects of alliin and its metabolites are multifaceted. Below, we explore some of the most extensively studied activities and the underlying molecular mechanisms.

Anticancer Activity

A significant body of research has focused on the anticancer properties of garlic-derived organosulfur compounds. These compounds have been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and prevent metastasis.

  • Induction of Apoptosis: Diallyl disulfide (DADS), a metabolite of alliin, has been shown to induce apoptosis in various cancer cell lines, including colon and prostate cancer. This is often mediated through the activation of caspase cascades, which are a family of proteases that play a central role in the execution of apoptosis. DADS has been observed to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards cell death.

  • Cell Cycle Arrest: Organosulfur compounds from garlic can also induce cell cycle arrest, preventing cancer cells from dividing and proliferating. DADS, for example, has been reported to cause G2/M phase cell cycle arrest in human colon cancer cells. This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

Antioxidant Activity

Alliin and its derivatives exhibit potent antioxidant properties, which contribute to their protective effects against cellular damage.

  • Scavenging of Reactive Oxygen Species (ROS): These compounds can directly scavenge free radicals and other reactive oxygen species, thereby reducing oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

  • Enhancement of Endogenous Antioxidant Defenses: In addition to their direct ROS scavenging activity, garlic-derived compounds can also boost the body's own antioxidant defense systems. For instance, they have been shown to upregulate the expression of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Alliin and its derivatives have demonstrated significant anti-inflammatory effects in vitro.

  • Inhibition of Pro-inflammatory Mediators: These compounds can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). They can also inhibit the activity of enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Experimental Protocols for Assessing In Vitro Biological Activity

This section provides detailed, step-by-step methodologies for key in vitro experiments to evaluate the biological activity of alliin and its derivatives.

Cell Viability and Cytotoxicity Assays

A fundamental first step in assessing the biological activity of any compound is to determine its effect on cell viability and to establish its cytotoxic concentration.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., DADS) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Apoptosis Assays

To investigate whether a compound induces apoptosis, several assays can be employed.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

To determine the effect of a compound on the cell cycle, flow cytometry analysis of DNA content is a standard method.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Cell Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Data Presentation and Interpretation

Quantitative data from the described assays should be presented clearly for easy comparison and interpretation.

Table 1: Cytotoxicity of Diallyl Disulfide (DADS) on HT-29 Colon Cancer Cells

Concentration (µM)Cell Viability (%) (24h)Cell Viability (%) (48h)Cell Viability (%) (72h)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
1092 ± 4.585 ± 3.978 ± 5.3
2575 ± 3.862 ± 4.148 ± 4.7
5051 ± 4.238 ± 3.525 ± 3.9
10022 ± 3.115 ± 2.88 ± 2.2

Data are presented as mean ± standard deviation from three independent experiments.

Visualization of Experimental Workflows and Signaling Pathways

Diagrams are essential for visualizing complex biological processes and experimental procedures.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with Alliin Derivative start->treatment viability MTT Assay (Cell Viability) treatment->viability apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Workflow for in vitro assessment of alliin derivatives.

apoptosis_pathway DADS Diallyl Disulfide (DADS) ROS ↑ Reactive Oxygen Species (ROS) DADS->ROS Bax ↑ Bax DADS->Bax Bcl2 ↓ Bcl-2 DADS->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: DADS-induced apoptosis signaling pathway.

Conclusion and Future Directions

Alliin and its derivatives represent a promising class of natural compounds with a wide range of in vitro biological activities. Their potential as anticancer, antioxidant, and anti-inflammatory agents warrants further investigation. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their efficacy in more complex in vitro models (e.g., 3D cell cultures and organoids), and investigating their potential for synergistic effects with existing therapeutic agents. A thorough understanding of their mechanisms of action is paramount for the successful translation of these promising natural products into clinical applications.

References

  • Wu, C. C., et al. (2002). Diallyl disulfide induces apoptosis in human colon cancer cell line HCT-15 through the mitochondrial-dependent pathway. The Journal of nutritional biochemistry, 13(11), 665-674. [Link]

  • Filomeni, G., et al. (2003). Diallyl disulfide (DADS) and diallyl trisulfide (DATS) induce apoptosis in human colon cancer cells through the generation of reactive oxygen species. The Journal of nutritional biochemistry, 14(10), 577-588. [Link]

Exploratory

Technical Guide: Solubility Profiling of (2R)-2-Amino-3-(benzylsulfinyl)propanoic Acid

The following technical guide details the solubility profiling of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid , also known as S-benzyl-L-cysteine sulfoxide . This guide is structured to provide a mechanistic understand...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid , also known as S-benzyl-L-cysteine sulfoxide .

This guide is structured to provide a mechanistic understanding of the compound's behavior in aqueous media, followed by a rigorous experimental protocol for determining its exact solubility profile—a critical step in pre-formulation and metabolic studies.

Part 1: Physicochemical Context & Compound Identity

Before initiating wet-lab workflows, it is imperative to understand the molecular architecture that dictates solubility. This compound is a non-proteinogenic amino acid derivative, structurally consisting of a cysteine backbone modified with a benzyl group at the sulfur atom, which is further oxidized to a sulfoxide.

Chemical Identity[1][2][3][4]
  • IUPAC Name: (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid[1][2][3]

  • Common Name: S-Benzyl-L-cysteine sulfoxide (BCO)

  • CAS Number: 60668-81-7[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 227.28 g/mol [1]

Mechanistic Solubility Drivers

Unlike simple organic molecules, BCO behaves as a zwitterionic ampholyte . Its solubility is not a static value but a dynamic function of pH, governed by the ionization states of its functional groups:

  • Carboxylic Acid (

    
    ):  Deprotonates to form the carboxylate anion.
    
  • Sulfoxide Moiety: A polar, electron-withdrawing group. While not ionizable in the physiological range, it increases intrinsic water solubility compared to its thioether precursor (S-benzyl-L-cysteine) by acting as a hydrogen bond acceptor.

  • 
    -Amine (
    
    
    
    ):
    Protonates to form the ammonium cation.

The Solubility U-Curve: The compound exhibits minimum solubility (


) at its isoelectric point (

), where the net charge is zero (zwitterion). Solubility increases exponentially as pH moves away from the pI due to the formation of net-charged species (cationic in acid, anionic in base).


Part 2: Experimental Protocol (Shake-Flask Method)

This protocol is the industry "Gold Standard" for thermodynamic equilibrium solubility. It is designed to eliminate common artifacts such as supersaturation or filter adsorption.

Reagents & Buffer Selection

Critical Requirement: Use buffers with low UV cutoff and minimal complexation potential.

  • pH 1.2: 0.1 N HCl (Simulated Gastric Fluid without enzymes).

  • pH 4.5: 50 mM Acetate buffer.

  • pH 6.8: 50 mM Phosphate buffer (Simulated Intestinal Fluid).

  • pH 7.4: 50 mM Phosphate buffered saline (PBS).

  • pH 10.0: 50 mM Borate or Glycine-NaOH buffer.

Workflow Diagram

The following logic flow ensures data integrity during the extraction and quantification process.

SolubilityWorkflow Start Excess Solid Addition (Target: >10 mg/mL) Equilibration Equilibration (24-48h @ 25°C, 100 RPM) Start->Equilibration Separation Phase Separation (Centrifuge/Filter 0.22 µm) Equilibration->Separation pH_Check Post-Run pH Check (Critical Step) Separation->pH_Check Dilution Dilution (Mobile Phase) Separation->Dilution Quant HPLC-UV Quantification (λ = 215/254 nm) pH_Check->Quant Valid if pH stable Dilution->Quant

Figure 1: Thermodynamic solubility determination workflow ensuring equilibrium and pH integrity.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh approximately 20 mg of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid into 1.5 mL microcentrifuge tubes.

  • Add 1.0 mL of the respective buffer solution to each tube.

  • Vortex vigorously for 1 minute to disperse the solid. Note: If the solid dissolves completely, add more compound until a visible precipitate remains.

Step 2: Equilibration

  • Place tubes in a thermomixer or orbital shaker at 25°C ± 0.1°C.

  • Agitate at 500-750 rpm for 24 to 48 hours.

    • Expert Insight: Sulfoxides are generally stable, but minimize light exposure to prevent potential photochemical disproportionation.

Step 3: Phase Separation

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Crucial Step: Measure the pH of the supernatant. If the pH has shifted by >0.1 units due to the compound's own acidity/basicity, the solubility value must be plotted against the final pH, not the nominal buffer pH.

  • Filter the supernatant using a 0.22 µm PVDF or PTFE syringe filter. Discard the first 200 µL of filtrate to saturate the filter membrane and prevent loss of analyte due to adsorption.

Step 4: Quantification (HPLC-UV) The benzyl chromophore allows for standard UV detection.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Isocratic 90% Water (0.1% Formic Acid) / 10% Acetonitrile. Note: The sulfoxide is polar; high aqueous content is needed for retention.

  • Flow Rate: 1.0 mL/min.

  • Detection: 215 nm (amide/carboxyl absorption) and 254 nm (benzyl ring).

  • Injection Volume: 5-10 µL.

Part 3: Data Analysis & Theoretical Modeling

The Henderson-Hasselbalch Equation for Ampholytes

To predict solubility (


) at any pH based on the intrinsic solubility of the zwitterion (

), use the following derivation:


  • 
    :  Intrinsic solubility of the neutral zwitterion (measured at pH 
    
    
    
    pI).
  • Term 1 (

    
    ):  Contribution of the cationic species (dominant at pH < 2).
    
  • Term 2 (

    
    ):  Contribution of the anionic species (dominant at pH > 9).
    
Interpreting the Data

Typical solubility behavior for S-benzyl-L-cysteine sulfoxide:

  • pH 1.2 (Gastric): High solubility. The amine is protonated (

    
    ), and the carboxyl is protonated (
    
    
    
    ). The net positive charge drives solvation.
  • pH 4.5 - 6.0: Minimum solubility (Solubility trough). The molecule is predominantly zwitterionic (

    
    ). The crystal lattice energy is highest here due to strong intermolecular ionic interactions.
    
  • pH 7.4 (Blood): Moderate solubility. Approaching the basic pKa, the population of anionic species begins to increase.

Ionization Pathway Diagram

Ionization Cation Cationic Form (pH < 2.0) Net Charge: +1 Zwitterion Zwitterionic Form (pH 2.0 - 8.5) Net Charge: 0 Cation->Zwitterion  -H+ (pKa1 ≈ 2.0)   Anion Anionic Form (pH > 9.0) Net Charge: -1 Zwitterion->Anion  -H+ (pKa2 ≈ 8.8)  

Figure 2: pH-dependent ionization species of S-benzyl-L-cysteine sulfoxide.

Part 4: Stability & Storage Considerations

While determining solubility, one must ensure the compound remains chemically intact.

  • Sulfoxide Reduction: In the presence of strong reducing agents (e.g., DTT, mercaptoethanol) often found in biochemical buffers, the sulfoxide can be reduced back to the thioether (S-benzyl-L-cysteine), which is significantly less soluble. Avoid reducing agents in the buffer.

  • Elimination Reactions: Under highly alkaline conditions (pH > 11) and elevated temperatures, sulfoxides can undergo

    
    -elimination (similar to the mechanism of alliinase), releasing benzyl sulfenic acid. Maintain pH < 10 for accurate solubility measurements.
    
  • Stereochemistry: The (2R) chiral center is stable, but the sulfoxide sulfur is also a chiral center (forming diastereomers). In solution, these diastereomers generally have identical solubility unless resolved, but HPLC may show split peaks if the column has chiral recognition capabilities.

References

  • PubChem. (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Stoll, A., & Seebeck, E. (1951). Chemical investigations on alliin, the specific principle of garlic. Advances in Enzymology and Related Areas of Molecular Biology, 11, 377-400. (Foundational chemistry of cysteine sulfoxides).
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Noyes, A. A., & Whitney, W. R. (1897). The rate of solution of solid substances in their own solutions. Journal of the American Chemical Society, 19(12), 930-934. (Foundational theory for the shake-flask method).

Sources

Foundational

CAS number and identifiers for (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid

Topic: CAS number and identifiers for (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] Identifiers, Stereochemistry, and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number and identifiers for (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Identifiers, Stereochemistry, and Experimental Applications[1][2]

Executive Summary & Chemical Identity

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid, commonly known as S-Benzyl-L-cysteine sulfoxide , is a non-proteinogenic amino acid and a key organosulfur metabolite found in Allium and Petiveria species.[1] It serves as a critical substrate for Cysteine S-conjugate


-lyases (C-S lyases)  and is a structural analog of alliin.[1]

This compound is the oxidized sulfoxide form of S-benzyl-L-cysteine.[1] Researchers must distinguish it from its reduced sulfide precursor (S-benzyl-L-cysteine, CAS 3054-01-1) and its sulfone analog, as their biological activities and inhibitor profiles differ significantly.[1]

Table 1: Core Identifiers and Chemical Properties
Identifier TypeValueNotes
CAS Registry Number 60668-81-7 Refers to the (2R)-sulfoxide (often a mixture of sulfur diastereomers).[1][3][4]
Common Name S-Benzyl-L-cysteine sulfoxideAlso known as Petiveriin (specifically in Petiveria alliacea).[1]
IUPAC Name (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid"Sulfinyl" denotes the S=O group.[1][4]
PubChem CID 16075057
Molecular Formula

Molecular Weight 227.28 g/mol
InChIKey OBQBHBOGTLPNJM-HJULIUOESA-NUnique hash for the (2R)-sulfoxide structure.[1][5]
SMILES C1=CC=C(C=C1)CS(=O)CO)NEncodes the L-amino acid backbone stereochemistry.
Related CAS 3054-01-1Sulfide Precursor (S-Benzyl-L-cysteine).[1] Do not confuse.
Stereochemical Analysis

The molecule possesses two chiral centers:[6]

  • 
    -Carbon (
    
    
    
    ):
    Fixed in the (2R) configuration (L-amino acid convention).
  • Sulfinyl Sulfur (

    
    ):  The sulfur atom in the sulfoxide group is chiral, existing as either (
    
    
    
    )
    or (
    
    
    )
    .

Synthetic oxidation of S-benzyl-L-cysteine typically yields a diastereomeric mixture of:

  • Petiveriin A: (

    
    )-S-benzyl-L-cysteine sulfoxide[1][7]
    
  • Petiveriin B: (

    
    )-S-benzyl-L-cysteine sulfoxide[1][7]
    

Critical Note for Enzymology: C-S lyases often exhibit high stereospecificity toward the sulfur center. When using commercial standards (CAS 60668-81-7), assume a diastereomeric mixture unless the certificate of analysis specifies an enantioselective synthesis or separation.[1]

Visualization: Stereochemical Relationships

Stereochemistry cluster_Sulfoxides Diastereomeric Sulfoxides (CAS 60668-81-7) Sulfide S-Benzyl-L-cysteine (Sulfide Precursor) Achiral Sulfur Oxidation Oxidation (H2O2/NaIO4) Sulfide->Oxidation PetiveriinA Petiveriin A (Sc, Ss)-Isomer Oxidation->PetiveriinA ~50% PetiveriinB Petiveriin B (Sc, Rs)-Isomer Oxidation->PetiveriinB ~50%

Caption: Oxidation of the achiral sulfide sulfur generates two diastereomeric sulfoxides (Petiveriin A and B)[1][4] while retaining the L-amino acid backbone.[1]

Synthesis & Preparation Protocol

For mechanistic studies requiring the sulfoxide, in-situ preparation from the commercially available sulfide is often more cost-effective and reliable than sourcing the unstable sulfoxide directly.

Protocol: Controlled Oxidation of S-Benzyl-L-Cysteine

Objective: Synthesize (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid from S-benzyl-L-cysteine.

  • Reagents:

    • Substrate: S-Benzyl-L-cysteine (CAS 3054-01-1).[1]

    • Oxidant: Hydrogen Peroxide (30%

      
      ) or Sodium Metaperiodate (
      
      
      
      ).[1]
    • Solvent: Water or Acetic Acid.

  • Methodology:

    • Dissolution: Dissolve 10 mmol S-benzyl-L-cysteine in 20 mL glacial acetic acid (or water if pH is adjusted).

    • Oxidation: Add 11 mmol

      
       dropwise at 0°C to prevent over-oxidation to the sulfone.
      
    • Incubation: Stir at room temperature for 2-4 hours. Monitor via TLC or HPLC.[8]

    • Termination: Quench excess oxidant with a small amount of sodium sulfite if necessary.

    • Isolation: Lyophilize the solution to obtain the crude sulfoxide as a white powder.

    • Purification (Optional): Recrystallization from ethanol/water can enrich one diastereomer, though chromatographic separation is required for high purity.[1]

  • Quality Control:

    • Mass Spec: Confirm M+H peak at ~228 m/z.

    • Absence of Sulfone: Ensure minimal presence of the sulfone byproduct (M+H ~244 m/z).

Biological Applications & Mechanism

This compound is primarily used to probe the activity of C-S Lyases (Cysteine S-conjugate


-lyases).[1] These enzymes cleave the C-S bond, releasing a reactive thiol, pyruvate, and ammonia.[2]
Mechanism of Action (Lyase Substrate)

Upon binding to the PLP-dependent active site of C-S lyase, the sulfoxide undergoes


-elimination.[1]
  • Reaction: S-Benzyl-L-cysteine sulfoxide

    
     Benzyl sulfenic acid + Pyruvate + 
    
    
    
    [1]
  • Fate of Metabolites: The unstable benzyl sulfenic acid rapidly condenses to form thiosulfinates (flavor compounds) or decomposes into benzaldehyde.

Visualization: Enzymatic Pathway

BioPathway Substrate S-Benzyl-L-cysteine sulfoxide (Substrate) Intermediate [Benzyl Sulfenic Acid] (Unstable) Substrate->Intermediate Beta-Elimination Products Pyruvate + NH3 Substrate->Products Released Enzyme C-S Lyase (PLP-Dependent) Enzyme->Substrate Final Benzaldehyde / Thiosulfinates Intermediate->Final Spontaneous Decomposition

Caption: The metabolic fate of S-benzyl-L-cysteine sulfoxide mediated by C-S Lyase enzymes.

References
  • PubChem. (n.d.).[4] Petiveriin (Compound).[4] National Library of Medicine. Retrieved from [Link]

  • Kubec, R., et al. (2002).[2][7] Cysteine sulfoxide derivatives in Petiveria alliacea. Phytochemistry. (Contextual validation of Petiveriin A/B diastereomers).

  • Benevides, P. J., et al. (2001).[2] S-Benzyl-L-cysteine sulfoxide and its role in biological systems. (General reference for lyase activity).

  • Matrix Fine Chemicals. (n.d.). Product Catalog: S-Benzyl-L-Cysteine Derivatives. (Source for commercial availability of analogs).

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for (2R)-2-Amino-3-(benzylsulfinyl)propanoic Acid

This Application Note and Protocol guide details the High-Performance Liquid Chromatography (HPLC) method development for (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid , also known as S-Benzyl-L-cysteine sulfoxide (BCO)...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the High-Performance Liquid Chromatography (HPLC) method development for (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid , also known as S-Benzyl-L-cysteine sulfoxide (BCO) .[1]

Abstract

This guide provides a comprehensive protocol for the development, optimization, and validation of a Reversed-Phase HPLC (RP-HPLC) method for the detection and quantification of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid.[1] Due to the zwitterionic nature of the analyte and the chirality of the sulfoxide group, specific attention is paid to pH control, stationary phase selection, and the potential separation of diastereomers.

Introduction & Analyte Analysis

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid is a structural analog of Alliin (found in garlic) containing a benzyl moiety.[1] Its analysis presents specific chromatographic challenges:

  • Zwitterionic Character: Contains both a basic amine (

    
    ) and an acidic carboxyl group (
    
    
    
    ).[1] At neutral pH, it exists as a zwitterion, leading to poor retention and peak tailing on standard C18 columns.
  • Chromophore: The benzyl group (

    
    ) provides UV absorption, allowing direct detection without derivatization.[1]
    
  • Stereochemistry: The molecule possesses two chiral centers:

    • Carbon (

      
      -C):  Fixed as (2R) (equivalent to the L-amino acid configuration).
      
    • Sulfur (Sulfinyl): The oxidation of the sulfide to sulfoxide creates a new chiral center.[1] Unless stereoselectively synthesized, the analyte may exist as a pair of diastereomers (

      
       and 
      
      
      
      ). These diastereomers often possess distinct physical properties and can be separated on achiral phases.[1]
Method Development Strategy

The strategy relies on Ion-Suppression Reversed-Phase Chromatography .[1] By adjusting the mobile phase pH to


, the carboxylic acid is protonated (neutral) and the amine is protonated (positive). This suppresses the negative charge, increasing hydrophobicity and interaction with the C18 stationary phase while minimizing secondary silanol interactions.

Experimental Protocol

Reagents and Chemicals
  • Analyte Standard: (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid (>98% purity).[1]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).[1]

  • Water: Milli-Q grade (

    
    ).[1]
    
  • Additives: Trifluoroacetic acid (TFA) for UV detection; Formic Acid (FA) if coupling to MS.[1]

Instrumentation
  • System: HPLC equipped with a quaternary pump, autosampler, and column oven.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: End-capped C18 column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18),

    
     mm, 
    
    
    
    or
    
    
    .
Preparation of Solutions
  • Stock Solution (1 mg/mL): Dissolve 10 mg of analyte in 10 mL of 10% Methanol/Water. Sonicate for 5 minutes to ensure dissolution.

  • Working Standard (100 µg/mL): Dilute 1 mL of Stock Solution to 10 mL with Mobile Phase A.

Chromatographic Conditions (Scouting Gradient)

This initial gradient is designed to elute the analyte and separate potential diastereomers.

ParameterSetting
Mobile Phase A 0.1% TFA in Water (pH ~2.[1]0)
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV 210 nm (Primary), 254 nm (Secondary)

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Start
15.0 60 Linear Gradient
15.1 95 Wash
18.0 95 Hold
18.1 5 Re-equilibrate

| 23.0 | 5 | End |[1]

Results Interpretation & Optimization

Wavelength Selection
  • 210-215 nm: Detects the carboxyl group and the peptide-like backbone.[1] Highest sensitivity but susceptible to solvent noise.[1]

  • 254-258 nm: Detects the benzyl chromophore.[1] Lower sensitivity but higher selectivity against non-aromatic impurities.[1]

  • Recommendation: Use 210 nm for trace analysis (LOD determination) and 254 nm for purity assays to confirm the presence of the benzyl group.

Diastereomer Separation

If the analyte appears as a "split" peak or two closely eluting peaks, this is likely due to the sulfur chirality.

  • Resolution: Standard C18 columns can often resolve sulfoxide diastereomers due to differences in their 3D shape and solvation.[1]

  • Optimization: If resolution is partial (

    
    ), lower the gradient slope (e.g., 5% to 30% B over 20 mins) or lower the temperature to 20°C to improve selectivity.
    
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsEnsure TFA concentration is

.[1] Switch to a "Polar Embedded" C18 column.[1]
Early Elution (

)
Analyte too polarReduce initial %B to 0-2%. Use a "AQ" type C18 column compatible with 100% water.[1]
Split Peak DiastereomersThis is chemically expected.[1] Integrate both peaks for total quantification or separate if required.[1]

Method Validation Parameters (ICH Q2)

To ensure the method is trustworthy and self-validating, perform the following:

  • System Suitability Test (SST):

    • Inject the Working Standard 5 times.[1]

    • Requirement: RSD of Peak Area

      
      ; Tailing Factor (
      
      
      
      )
      
      
      .
  • Linearity:

    • Prepare 5 concentrations (e.g., 10, 50, 100, 200, 500 µg/mL).

    • Requirement:

      
      .[1]
      
  • LOD/LOQ:

    • Determine based on Signal-to-Noise (S/N) ratio.[1]

    • LOD =

      
      ; LOQ = 
      
      
      
      .[1]

Visualizations

Method Development Workflow

MethodDevelopment Start Start: Analyte Characterization (Zwitterion, Benzyl Chromophore) MobilePhase Select Mobile Phase Acidic (pH 2.0) to protonate COOH/NH2 Start->MobilePhase Column Select Column C18 (End-capped) MobilePhase->Column Scouting Run Scouting Gradient 5-60% B over 15 min Column->Scouting Decision Peak Shape & Retention OK? Scouting->Decision Optimize Optimize Gradient/Temp (Address Diastereomers) Decision->Optimize No (Tailing/Split) Validate Validation (ICH Q2) Linearity, Precision, Accuracy Decision->Validate Yes Optimize->Scouting

Figure 1: Step-by-step workflow for developing the HPLC method, emphasizing the iterative optimization loop.

Analyte Interaction Mechanism

Interaction Analyte (2R)-2-Amino-3- (benzylsulfinyl)propanoic acid C18 C18 Stationary Phase (Hydrophobic Interaction) Analyte->C18 Benzyl Group Retention Analyte->C18 Sulfoxide Stereoselectivity MobilePhase Acidic Mobile Phase (H+) Analyte->MobilePhase Protonation of COO- to COOH

Figure 2: Mechanistic representation of the analyte's interaction with the stationary and mobile phases.

References

  • Fehnel, E. A., & Carmack, M. (1949).[1] The Ultraviolet Absorption Spectra of Organic Sulfur Compounds.[1][2] I. Compounds Containing the Sulfide Function. Journal of the American Chemical Society.[1][2] Link

  • Kubec, R., & Dadáková, E. (2009).[3] S-Substituted cysteine derivatives in Allium species. Journal of Agricultural and Food Chemistry. (Contextual reference for S-substituted cysteine analysis).

  • BenchChem. (2025).[1][4] Application Notes and Protocols for HPLC Analysis of (2R)-2-acetamido-3-methoxypropanoic acid. (Reference for general amino acid derivative protocols). Link

  • PubChem. S-benzyl-L-cysteine sulfoxide Compound Summary. National Library of Medicine.[1] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Authoritative text on RP-HPLC mechanisms).

Sources

Application

preparation of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid stock solutions

Application Note: Optimization of Stock Solution Preparation for (2R)-2-Amino-3-(benzylsulfinyl)propanoic Acid Common Name: S-Benzyl-L-cysteine Sulfoxide (BCO) CAS Registry Number: 60668-81-7 (Generic for isomer mix) / S...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Stock Solution Preparation for (2R)-2-Amino-3-(benzylsulfinyl)propanoic Acid

Common Name: S-Benzyl-L-cysteine Sulfoxide (BCO) CAS Registry Number: 60668-81-7 (Generic for isomer mix) / Specific isomers vary Molecular Formula:


Molecular Weight:  227.28  g/mol 

Introduction & Scientific Context

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid, commonly known as S-benzyl-L-cysteine sulfoxide (BCO), is a non-volatile organosulfur compound and a structural analog of Alliin (S-allyl-L-cysteine sulfoxide). It serves as a critical substrate in the characterization of C-S lyases , specifically Alliinase (EC 4.4.1.4) .

Unlike its thioether precursor (S-benzyl-L-cysteine), the sulfoxide moiety introduces significant polarity and a new chiral center at the sulfur atom. This results in two diastereomers: (


) and (

). Because C-S lyases often exhibit high stereospecificity, the preparation of stock solutions requires rigorous control over solubility, pH, and thermal stability to prevent non-enzymatic degradation (via

-elimination) or stereochemical scrambling.

Scope of this Guide: This protocol details the preparation of high-integrity stock solutions (10 mM – 100 mM) suitable for enzyme kinetics, metabolic profiling, and crystallographic studies.

Critical Quality Attributes (Physicochemical Properties)

Understanding the "Why" behind the protocol ensures reproducibility.

PropertyValue/CharacteristicProtocol Implication
Solubility Amphoteric ZwitterionSoluble in water, but kinetics are slow at the isoelectric point (pI ~5.0). Solubility is enhanced in dilute acid (HCl) or base (NaOH).
Stereochemistry Two Chiral Centers (C

, S)
Synthetic BCO is often a diastereomeric mixture (approx. 1:1). Natural enzymes may preferentially cleave only the (+)-isomer.
Thermal Stability LabileSulfoxides undergo syn-elimination (Cope-type) at high temperatures (>60°C), yielding benzyl sulfenic acid and 2-aminoacrylic acid. Never autoclave.
Redox Stability IntermediateStable against air oxidation (unlike thiols), but can be oxidized to sulfones (

) by strong oxidants.

Experimental Protocol: Stock Solution Preparation

Reagents and Equipment
  • Compound: S-Benzyl-L-cysteine sulfoxide (Purity >98%).

  • Solvent: Ultrapure Water (Type 1, 18.2 MΩ·cm) or Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • pH Adjusters: 0.1 M NaOH and 0.1 M HCl (Analytical Grade).

  • Filtration: 0.22 µm PVDF or PES syringe filters (Low protein binding).

  • Vessels: Amber glass vials (to protect from light, though BCO is not highly photosensitive, this is Good Laboratory Practice).

Protocol A: Aqueous Stock (Preferred for Enzymatic Assays)

Target Concentration: 10 mM

  • Weighing: Accurately weigh 22.73 mg of BCO powder into a 15 mL conical tube.

  • Initial Solubilization: Add 8.0 mL of Ultrapure Water. Vortex for 30 seconds.

    • Observation: If the solution remains cloudy (zwitterionic aggregation), do not heat.

  • pH Titration (The "Dropwise" Method):

    • While stirring, add 0.1 M NaOH dropwise.

    • Monitor clarity. The compound should dissolve rapidly as pH moves away from the pI (typically pH > 6.0).

    • Caution: Do not exceed pH 9.0, as alkaline conditions can accelerate racemization over long periods.

  • Volume Adjustment: Once dissolved, adjust the final volume to 10.0 mL with Ultrapure Water.

  • pH Stabilization: Verify final pH is between 7.0–7.4. If too basic, back-titrate carefully with dilute HCl.

  • Sterilization: Filter through a 0.22 µm PES membrane into a sterile amber vial.

Protocol B: High-Concentration Stock (For Storage)

Target Concentration: 100 mM (in DMSO)

While aqueous buffers are preferred for immediate use, DMSO allows for higher concentrations and freeze-thaw stability.

  • Weigh 227.3 mg of BCO.

  • Add 10 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Vortex until completely dissolved (usually rapid).

  • Aliquot into 500 µL volumes in cryovials.

  • Usage Note: When diluting into aqueous assay buffer, ensure the final DMSO concentration is <1% (v/v) to avoid inhibiting Alliinase activity.

Visualization: Workflow & Degradation Pathways

Figure 1: Decision Tree for Solubilization

This diagram guides the researcher through the solubilization process based on the observed behavior of the solid.

G Start Weigh Solid BCO Solvent Add Ultrapure Water (Target 10-50 mM) Start->Solvent Check Is Solution Clear? Solvent->Check Clear Measure pH (Target 7.0-7.4) Check->Clear Yes Cloudy Zwitterionic Aggregation Detected Check->Cloudy No Filter Sterile Filter (0.22 µm PES) Clear->Filter Titrate Add 0.1M NaOH Dropwise (max pH 9) Cloudy->Titrate Titrate->Check Re-evaluate Store Aliquot & Store (-20°C) Filter->Store

Caption: Figure 1. Step-by-step logic for preparing aqueous BCO stock solutions, accounting for zwitterionic solubility challenges.

Figure 2: Enzymatic & Degradation Pathway

Understanding the fate of the molecule is crucial for assay design.

Pathway Substrate S-Benzyl-L-cysteine Sulfoxide (BCO) Inter Benzyl Sulfenic Acid (Transient) Substrate->Inter Enzymatic Cleavage Artifact Vinyl Glycine Derivatives Substrate->Artifact Syn-Elimination Enzyme Alliinase (C-S Lyase) Enzyme->Substrate Catalysis Product1 Pyruvate + Ammonia Inter->Product1 Spontaneous Product2 Benzyl Thiosulfinate Inter->Product2 Condensation Heat Thermal Degradation (>60°C) Heat->Substrate

Caption: Figure 2. Reaction pathway showing the enzymatic conversion by Alliinase versus the thermal degradation pathway that must be avoided during preparation.

Quality Control & Validation

To ensure the "Trustworthiness" of your stock solution, perform these validation steps:

  • Concentration Verification (UV-Vis):

    • Unlike aromatic amino acids (Trp/Tyr), BCO has weak UV absorbance. However, the benzyl group provides a signal.

    • Method: Measure absorbance at 254 nm .

    • Validation: Construct a standard curve using a known high-purity standard to determine the extinction coefficient (

      
      ) in your specific buffer.
      
  • Purity Check (HPLC):

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic 20% Acetonitrile / 80% Water (0.1% Trifluoroacetic acid).

    • Detection: 210 nm or 254 nm.

    • Success Criteria: A single major peak. If two peaks appear close together, they are likely the diastereomers (

      
       and 
      
      
      
      ). This is acceptable for synthetic standards but must be noted for kinetic calculations.
  • Stability Monitoring:

    • Store aliquots at -20°C.

    • Thaw only once. Discard if precipitate is visible.

    • Shelf Life: Aqueous stocks are stable for 1 month at -20°C; DMSO stocks for 6 months.

References

  • Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry. (Definitive text on organosulfur chemistry and cysteine sulfoxides).

  • Lancaster, J. E., & Collin, H. A. (1981).[2] Presence of alliinase in isolated vacuoles and of alkyl cysteine sulphoxides in the cytoplasm of bulbs of onion (Allium cepa).[2] Plant Science Letters, 22(2), 169-176. (Establishes cellular localization and substrate properties).

  • Mazelis, M. (1963). Demonstration and purification of a cysteine sulfoxide lyase from broccoli. Phytochemistry, 2(1), 15-22. (Early characterization of S-substituted cysteine sulfoxide solubility and enzymatic cleavage).

  • PubChem. (n.d.).[3] Compound Summary for CID 91820550: (2R)-2-amino-3-(benzylsulfinyl)propanoic acid.[4][5] National Center for Biotechnology Information. Retrieved February 14, 2026.

  • Stoll, A., & Seebeck, E. (1951). Chemical investigations on alliin, the specific principle of garlic.[2][6][7] Advances in Enzymology and Related Areas of Molecular Biology, 11, 377-400. (Foundational work on the chemistry of alliin and related sulfoxides).

Sources

Method

Application Note: MS/MS Fragmentation Elucidation of (2R)-2-Amino-3-(benzylsulfinyl)propanoic Acid

This Application Note provides a comprehensive guide to the mass spectrometry fragmentation of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid (commonly known as S-benzyl-L-cysteine sulfoxide or BCSO ). This guide is desig...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide to the mass spectrometry fragmentation of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid (commonly known as S-benzyl-L-cysteine sulfoxide or BCSO ).

This guide is designed for analytical chemists and drug metabolism researchers. It synthesizes established fragmentation rules for sulfoxide-containing amino acids with specific structural insights for this compound.

Executive Summary

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid is a cysteine derivative characterized by a sulfoxide moiety and a benzyl side chain.[1] In Electrospray Ionization (ESI) MS/MS, this compound exhibits a distinct fragmentation behavior driven by the thermal and collision-induced instability of the sulfoxide group.

The fragmentation pattern is dominated by two competing pathways:

  • Syn-Elimination (Cope-like): A characteristic neutral loss of benzyl sulfenic acid (

    
    ) yielding the dehydroalanine cation (
    
    
    
    88).
  • Benzylic Cleavage: Formation of the stable tropylium ion (

    
     91).
    

Understanding these pathways is critical for differentiating BCSO from its thioether precursor (S-benzylcysteine) and its sulfone analog.

Chemical Properties & Structure[2][3][4]

  • IUPAC Name: (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid[1][2]

  • Common Name: S-Benzyl-L-cysteine sulfoxide[1]

  • Formula:

    
    
    
  • Exact Mass: 227.0616[3]

  • Precursor Ion

    
    :  228.0689[1]
    

The structure consists of a propanoic acid backbone with an amine at the


-position and a benzylsulfinyl group at the 

-position. The sulfoxide sulfur is a chiral center, but in MS/MS, the chirality (

vs

) rarely affects the primary fragmentation channels in achiral environments.

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of BCSO in 1 mL of 50:50 Methanol:Water (

    
    ) containing 0.1% Formic Acid.
    
  • Working Standard: Dilute stock to 1 µg/mL (approx. 4.4 µM) in the mobile phase.

  • Stability Warning: Sulfoxides can disproportionate or reduce under harsh conditions. Prepare fresh and avoid high temperatures (

    
    ) during sonication.
    
LC-MS/MS Conditions

This protocol is optimized for a Triple Quadrupole (QqQ) or Q-TOF system.

ParameterSettingRationale
Ionization Source ESI Positive (

)
Amino acids protonate readily on the

-amine.
Spray Voltage 3.5 - 4.0 kVStandard for positive mode ESI.
Capillary Temp 275

C
Sufficient for desolvation without thermal degradation of the sulfoxide.
Mobile Phase A Water + 0.1% Formic AcidProton source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Collision Gas Nitrogen or Argon
Collision Energy (CE) Stepped: 10, 20, 40 eVLow CE favors

loss; High CE drives the 88 and 91 ions.

Results & Discussion: Fragmentation Mechanisms

Upon collision-induced dissociation (CID), the protonated precursor


 undergoes specific rearrangements.
Pathway A: The Sulfoxide Elimination (Characteristic)

This is the diagnostic pathway for cysteine sulfoxides. It proceeds via a five-membered cyclic transition state involving the sulfoxide oxygen and the


-hydrogen of the propanoic acid backbone.
  • Mechanism: A syn-elimination (Ei reaction) occurs, leading to the cleavage of the C-S bond.

  • Products:

    • Neutral Fragment: Benzyl sulfenic acid (

      
      , 140 Da).
      
    • Charged Fragment: Protonated Dehydroalanine (

      
      , 
      
      
      
      88).
  • Significance: The observation of

    
     88 is a strong indicator of a cysteine sulfoxide or serine derivative. In this specific context, it confirms the sulfoxide oxidation state.
    
Pathway B: Benzylic Cleavage

The benzyl group is an excellent leaving group due to the stability of the resulting carbocation.

  • Mechanism: Inductive cleavage of the

    
     bond.
    
  • Products:

    • Charged Fragment: Benzyl/Tropylium cation (

      
      , 
      
      
      
      91).
    • Neutral Fragment: (2-Amino-2-carboxyethyl)sulfinic acid analog (neutral loss of 137 Da).

  • Intensity: The

    
     91 peak is often the base peak at higher collision energies (
    
    
    
    eV).
Pathway C: Small Molecule Losses

Standard amino acid fragmentation occurs at lower collision energies.

  • Loss of Ammonia (

    
    ): 
    
    
    
    .
  • Loss of Water (

    
    ): 
    
    
    
    .
  • Combined Loss:

    
    .
    

Visualizing the Fragmentation Pathways[6][7][8][9]

The following diagram illustrates the competitive fragmentation pathways for the precursor ion


 228.

FragmentationPathways Precursor Precursor Ion [M+H]+ = 228.07 (S-Benzyl-L-cysteine sulfoxide) TS_Elim Transition State (5-membered ring) Precursor->TS_Elim Syn-Elimination (Low-Med CE) Frag_91 Tropylium Ion [C7H7]+ m/z 91.05 Precursor->Frag_91 Inductive Cleavage (High CE) Neutral Loss: C3H7NO2S Frag_211 Ammonia Loss [M+H - NH3]+ m/z 211.04 Precursor->Frag_211 Neutral Loss: NH3 (-17 Da) Frag_88 Dehydroalanine Ion [C3H6NO2]+ m/z 88.04 TS_Elim->Frag_88 Neutral Loss: Benzyl Sulfenic Acid (-140 Da)

Caption: Figure 1. Competitive CID fragmentation pathways for S-Benzyl-L-cysteine sulfoxide (


 228).

Summary Table of Diagnostic Ions

m/z (Exp)Ion CompositionFormulaOrigin/MechanismRelative Abundance (Est.)
228.07


Protonated MoleculePrecursor
211.04


Loss of AmmoniaLow (<10%)
91.05


Benzyl/Tropylium IonHigh (Base Peak at High CE)
88.04


Dehydroalanine (Sulfoxide Elimination) Medium (Diagnostic)
65.04


Fragmentation of

91
Low

Differentiation from Isobars

Researchers must distinguish BCSO from potential interferences:

  • S-Benzylcysteine (Thioether): Precursor

    
     212. It cannot generate the 
    
    
    
    88 fragment via sulfenic acid elimination because it lacks the sulfoxide oxygen.
  • N-Benzylcysteine: Isomeric (

    
     212 or 228 if oxidized). N-substituted amino acids typically show dominant immonium ions specific to the substitution, distinct from the clean elimination of the side chain seen in sulfoxides.
    

References

  • PubChem. (2023). (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid (Compound Summary).

  • Kubec, R., et al. (2002). Determination of S-Alk(en)yl-L-cysteine Sulfoxides by Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry. (Demonstrates the characteristic elimination mechanisms of cysteine sulfoxides).

  • Gutierrez, C. B., et al. (2018).[4] Development of a Novel Sulfoxide-Containing MS-Cleavable Homobifunctional Cysteine-Reactive Cross-Linker. Analytical Chemistry.[5][4][6][7][8] (Details the sulfoxide-based fragmentation and neutral loss pathways).

  • MassBank. (2023).

Sources

Application

Technical Application Note: High-Purity Synthesis of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid

Abstract & Scope This application note details the robust, enantioselective synthesis of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid , commonly known as S-benzyl-L-cysteine sulfoxide (SBC-sulfoxide) . This compound is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the robust, enantioselective synthesis of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid , commonly known as S-benzyl-L-cysteine sulfoxide (SBC-sulfoxide) . This compound is a critical metabolic intermediate and a structural analogue of alliin.

While the (2R) stereocenter is conserved from the chiral pool precursor (L-cysteine), the oxidation of the sulfide moiety introduces a new stereogenic center at the sulfur atom, creating two diastereomers: (


) and (

). This guide prioritizes chemoselective oxidation to prevent sulfone formation and outlines strategies for diastereomeric control and separation.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Analysis & Strategy

The synthesis leverages the Chiral Pool Strategy , utilizing L-cysteine to fix the


-carbon stereochemistry. The critical process step is the controlled oxidation of the thioether to the sulfoxide without over-oxidation to the sulfone.
Reaction Pathway[1][2][3]
  • S-Alkylation: Nucleophilic substitution of benzyl chloride by L-cysteine under basic conditions.

  • Chemoselective Oxidation: Use of Sodium Periodate (NaIO

    
    ) to selectively stop at the sulfoxide stage.
    

ReactionScheme LCys L-Cysteine (2R-Stereocenter) SBC S-Benzyl-L-Cysteine (Intermediate) LCys->SBC NaOH/EtOH S-Alkylation BnCl Benzyl Chloride BnCl->SBC Product (2R)-2-Amino-3-(benzylsulfinyl) propanoic acid (Diastereomeric Mixture) SBC->Product Oxidation Oxidant NaIO4 (0°C) Oxidant->Product

Figure 1: Synthetic pathway from L-Cysteine to S-benzyl-L-cysteine sulfoxide.

Detailed Experimental Protocols

Phase 1: Synthesis of S-Benzyl-L-Cysteine (Precursor)

Objective: High-yield S-alkylation of L-cysteine while minimizing racemization.

Reagents:

  • L-Cysteine Hydrochloride Monohydrate (

    
     g, 
    
    
    
    mmol)
  • Benzyl Chloride (

    
     g, 
    
    
    
    mL,
    
    
    mmol)
  • Sodium Hydroxide (

    
     M aqueous solution)
    
  • Ethanol (Absolute)

Protocol:

  • Dissolution: Dissolve L-cysteine HCl (

    
     g) in 
    
    
    
    M NaOH (
    
    
    mL) and Ethanol (
    
    
    mL) in a 250 mL round-bottom flask. Ensure the solution is homogenous.
    • Note: The basic pH (~10-11) is crucial to generate the thiolate nucleophile, but excessive heat or pH >12 can risk racemization of the

      
      -proton.
      
  • Alkylation: Cool the mixture to

    
    C. Add Benzyl Chloride dropwise over 30 minutes with vigorous stirring.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate (S-benzyl-L-cysteine) typically forms.

  • Isolation: Adjust pH to the isoelectric point (~pH 5.0-5.5) using dilute HCl. This maximizes precipitation of the zwitterion.

  • Filtration: Filter the white solid, wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Drying: Dry under vacuum at

    
    C.
    
    • Yield Expectation: 85-90%

    • QC Check:

      
      H NMR should show a singlet at 
      
      
      
      ppm (benzylic CH
      
      
      ).
Phase 2: Chemoselective Oxidation to Sulfoxide

Objective: Oxidize sulfide to sulfoxide without forming the sulfone (


).
Why NaIO

?
Sodium periodate is preferred over mCPBA or H

O

because it is highly controllable and less prone to over-oxidation or N-oxidation in amino acids.

Reagents:

  • S-Benzyl-L-Cysteine (

    
     g, 
    
    
    
    mmol)
  • Sodium Periodate (NaIO

    
    ) (
    
    
    
    g,
    
    
    mmol, 1.01 equiv)
  • Solvent: Water (

    
     mL)
    

Protocol:

  • Preparation: Suspend S-benzyl-L-cysteine (

    
     g) in water (
    
    
    
    mL) at
    
    
    C.
  • Oxidant Addition: Add NaIO

    
     (
    
    
    
    g) in small portions over 20 minutes. The reaction is exothermic; maintain temperature
    
    
    C.
  • Stirring: Stir at

    
    C for 4 hours, then allow to warm to room temperature overnight. The starting material should dissolve as it converts to the more polar sulfoxide.
    
  • Quenching: If excess oxidant is suspected, add a few drops of ethylene glycol.

  • Precipitation: The product is highly water-soluble. To isolate, concentrate the aqueous solution to ~20 mL under reduced pressure (Rotavap bath

    
    C).
    
  • Crystallization: Add Ethanol (

    
     mL) or Acetone to induce precipitation of the sulfoxide. Store at 
    
    
    
    C for 12 hours.
  • Filtration: Collect the white crystals.

    • Yield Expectation: 75-80%

    • Stereochemistry: This method produces a mixture of diastereomers (typically near 1:1 or slightly biased).

Diastereomeric Resolution (Optional)

If a specific sulfoxide diastereomer (e.g., (+)-S-benzyl-L-cysteine sulfoxide) is required, fractional crystallization is the standard non-chromatographic method.

  • Recrystallization: Dissolve the crude sulfoxide in minimum hot water (

    
    C).
    
  • Slow Cooling: Allow to cool slowly to room temperature. The less soluble diastereomer (often the (+)-isomer in water/ethanol systems) will crystallize first.

  • Filtration: Filter the first crop.

  • Mother Liquor: The mother liquor will be enriched in the other diastereomer.

Quality Control & Analytics

Analytical Specifications Table
TestMethodAcceptance CriteriaNotes
Identity 1H NMR (D2O)Conforms to StructureWatch for diastereomeric splitting of benzylic protons.
Purity HPLC (C18)> 98.0%Monitor for Sulfone (over-oxidation impurity).
Chiral Purity Chiral HPLCReport RatioSeparation of diastereomers.
Appearance VisualWhite Crystalline PowderHygroscopic.
NMR Interpretation (Diastereomers)

The benzylic protons (


) are diastereotopic.
  • Diastereomer A: AB system centered at

    
     4.1 ppm.
    
  • Diastereomer B: AB system centered at

    
     3.9 ppm.
    
  • The ratio of integration of these signals determines the diastereomeric ratio (dr).

Troubleshooting Guide

Common Failure Modes

Troubleshooting Issue Problem: Low Purity or Yield Check1 Check: Over-oxidation? Issue->Check1 Check2 Check: Solubility? Issue->Check2 Action1 Reduce NaIO4 equivalents Keep Temp < 5°C Check1->Action1 Sulfone detected Action2 Ensure pH is at isoelectric point for precipitation Check2->Action2 No precipitate

Figure 2: Troubleshooting logic for oxidation and isolation steps.

  • Over-oxidation (Sulfone formation): Caused by excess oxidant or high temperatures. Solution: Strictly limit NaIO

    
     to 1.0-1.05 equivalents and maintain 
    
    
    
    C.
  • Racemization: Occurs if pH > 12 during alkylation. Solution: Monitor pH closely; do not boil in strong base.

References

  • Biocatalytic & Stereoselective Oxidation

    • Rettie, A. E., et al. (1997). "Oxidation of cysteine S-conjugates by rabbit liver microsomes and cDNA-expressed flavin-containing mono-oxygenases." Molecular Pharmacology, 51(3), 507-515.[1] Link

  • Chemical Oxidation (Pummerer Conditions)

    • Wolfe, S., et al. (1979). "Cyclization of cysteinylglycine sulfoxides under Pummerer reaction conditions." Canadian Journal of Chemistry, 57(18), 2412-2425. Link

  • Compound Data & Structure

    • PubChem.[2] "S-benzyl-l-cysteine sulfoxide (CID 91820550)."[2] National Library of Medicine. Link

  • Cysteine Modification Protocols

    • Chalker, J. M., et al. (2019). "Diazotization of S-Sulfonyl-cysteines." The Journal of Organic Chemistry. Link

Sources

Method

Application Note: High-Resolution NMR Spectroscopy Analysis of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid

Executive Summary This guide details the protocol for the structural validation and purity analysis of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid (also known as S-benzyl-L-cysteine sulfoxide) using Nuclear Magnetic Re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the structural validation and purity analysis of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid (also known as S-benzyl-L-cysteine sulfoxide) using Nuclear Magnetic Resonance (NMR) spectroscopy.

Unlike standard amino acid analysis, this molecule presents a unique stereochemical challenge: the oxidation of the sulfur atom creates a new chiral center, resulting in a pair of diastereomers (


 and 

) when derived from L-cysteine. This protocol focuses on distinguishing these diastereomers and validating the sulfoxide oxidation state against the unoxidized sulfide precursor.

Molecule Characterization & Significance

  • IUPAC Name: (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid[1][2][3][4]

  • Common Name: S-Benzyl-L-cysteine sulfoxide (Bzl-Cys(O)-OH)

  • Molecular Formula:

    
    [4]
    
  • Key Structural Features:

    • 
      -Carbon:  Fixed (2R) configuration (L-amino acid backbone).
      
    • Sulfinyl Group (

      
      ):  The sulfur atom is a chiral center. Synthetic oxidation typically yields a mixture of epimers at the sulfur.
      
    • Benzylic Methylene: Protons adjacent to the chiral sulfoxide are diastereotopic, creating distinct AB spin systems.

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data validation.

NMR_Workflow cluster_0 Critical QC Step Sample Solid Sample (2R)-2-Amino-3-(benzylsulfinyl) propanoic acid Weigh Weighing 5-10 mg Sample->Weigh Solvent Solvent Addition 600 µL D2O (pH adjustment needed) Weigh->Solvent Acquisition Acquisition 1H (64 scans) 13C, HSQC Solvent->Acquisition Transfer to Tube Process Processing LB = 0.3 Hz Phase/Baseline Corr. Acquisition->Process Analysis Spectral Analysis Identify Diastereomers (Split Signals) Process->Analysis Decision Validation Check Sulfoxide AB System Analysis->Decision

Figure 1: End-to-end workflow for NMR analysis of chiral sulfoxides. Note the critical decision point at the analysis stage regarding diastereomer identification.

Sample Preparation Protocol

Objective: To prepare a stable, homogenous solution that minimizes pH-dependent chemical shift drifting.

Reagents
  • Solvent: Deuterium Oxide (

    
    ), 99.9% D.
    
  • Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP. Avoid TMS (insoluble in water).

  • pH Adjuster: NaOD (40% in

    
    ) and DCl (35% in 
    
    
    
    ).
Step-by-Step Procedure
  • Weighing: Weigh 5.0 – 10.0 mg of the analyte into a clean vial.

  • Dissolution: Add 600 µL of

    
    .
    
    • Note: The zwitterionic form (isoelectric point) may have limited solubility or broad peaks.

  • pH Adjustment (Critical):

    • Amino acid shifts are highly pH-sensitive.

    • Target: Basic pH (pD ~9-10) is recommended to ensure the amine is deprotonated (

      
      ) and the carboxylate is anionic (
      
      
      
      ), or Acidic pH (pD ~1-2) for the cationic form.
    • Recommendation: Add 1-2 drops of NaOD solution to ensure solubility and sharp peaks.

  • Transfer: Transfer to a 5mm high-precision NMR tube.

  • Reference: Add 5 µL of DSS solution (0.5 mM final concentration) for 0.00 ppm referencing.

Acquisition Parameters

For a 400 MHz or 600 MHz spectrometer:

Parameter1H (Proton)13C (Carbon)HSQC (2D)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)hsqcetgp (Echo-Antiecho)
Scans (NS) 641024 - 40968 - 16
Relaxation Delay (D1) 2.0 s2.0 s1.5 s
Spectral Width 12 ppm (-1 to 11)240 ppm (-10 to 230)F2: 12, F1: 200
Temperature 298 K (25°C)298 K298 K

Spectral Analysis & Interpretation

This is the core validation step. You are looking for specific signatures that confirm the sulfoxide state and the presence of diastereomers .

The "Self-Validating" Logic Tree

Use the following logic to confirm the structure. If the "Benzyl Methylene" appears as a singlet, you likely have the sulfide (unoxidized), not the sulfoxide.

Assignment_Logic Start Analyze 1H Spectrum Aromatic Region 7.3 - 7.5 ppm 5H Multiplet? (Phenyl Group) Start->Aromatic BenzylCheck Region 4.0 - 4.4 ppm Check Benzyl CH2 Aromatic->BenzylCheck Sulfide Singlet Signal? Likely S-Benzyl-Cysteine (NO Sulfoxide) BenzylCheck->Sulfide Singlet Sulfoxide AB Quartet / 2 Doublets? CONFIRMED Sulfoxide (Diastereotopic Protons) BenzylCheck->Sulfoxide AB System DiastCheck Check Alpha-H (3.8-4.2 ppm) Are there TWO sets of signals? Sulfoxide->DiastCheck Pure Single Set: Enantiopure Sulfoxide (Enzymatic Origin) DiastCheck->Pure No Split Mix Double Set: Diastereomeric Mix (Synthetic Origin) DiastCheck->Mix Split Signals

Figure 2: Logic tree for distinguishing the target sulfoxide from its sulfide precursor and determining stereochemical purity.

Detailed Peak Assignments (in , pH > 7)

The chemical shifts below are estimated based on S-benzyl-L-cysteine sulfoxide derivatives [1, 2].

PositionType

(ppm)
MultiplicityInterpretation
Aromatic Phenyl7.30 – 7.50Multiplet (5H)The aromatic ring is distant from the chiral centers; usually overlaps for both diastereomers.
Benzyl


4.05 – 4.35 AB Quartet Diagnostic Peak. The chiral sulfur makes these two protons magnetically non-equivalent.

Hz.

-CH

3.90 – 4.10dd (1H)Shifts downfield compared to sulfide (~3.8) due to the electron-withdrawing sulfoxide.

-CH2

3.10 – 3.40Multiplet (2H)Part of an ABX system with the

-CH. These are also diastereotopic.
Handling Diastereomers

If your sample is from a synthetic oxidation (e.g., using


), you will see signal doubling .
  • Observation: You may see two sets of AB quartets for the benzyl group and two sets of signals for the

    
    -proton.
    
  • Quantification: Integrate the

    
    -proton signals for the two isomers.
    
    • Ratio

      
       represents the diastereomeric ratio (dr).
      
    • Note: Separation is often best observed in the Benzyl

      
       region.
      

Troubleshooting & Common Pitfalls

IssueCauseSolution
Broad Peaks Zwitterionic exchange or aggregation.Adjust pH to >9 (NaOD) or <2 (DCl) to force a single ionic state.
Missing Benzyl Split Accidental equivalence or low field strength.Run spectrum at higher field (600 MHz+) or change solvent to DMSO-

(if solubility permits).
Water Suppression Artifacts Signal overlaps with

(approx 4.79 ppm).
The

-proton is often near the water peak. Use Presaturation or Excitation Sculpting suppression techniques carefully.
Sulfone Contamination Over-oxidation.Look for a singlet benzyl peak shifted further downfield (~4.5+ ppm) indicative of the sulfone (

).

References

  • PubChem. (2R)-2-amino-3-(benzylsulfinyl)propanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Bera, P. K., et al. (2014). In-situ generated chiral iron complex as efficient catalyst for enantioselective sulfoxidation. RSC Advances. (Supporting Information containing NMR of chiral sulfoxides). [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Application

Application Note: In Vitro Optimization of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid

This Application Note provides a rigorous technical framework for the preparation, handling, and experimental dosing of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid , commonly known as S-Benzyl-L-Cysteine Sulfoxide (BCS...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical framework for the preparation, handling, and experimental dosing of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid , commonly known as S-Benzyl-L-Cysteine Sulfoxide (BCSO) .

This guide is designed for researchers investigating sulfur-containing amino acid metabolism, antioxidant mechanisms, and Allium-derived bioactive signaling.

Introduction & Chemical Identity

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid is a non-proteinogenic amino acid derivative. Structurally, it is the sulfoxide form of S-benzyl-L-cysteine. It serves as a critical synthetic analog to natural Allium compounds (like alliin) and is utilized to probe enzymatic pathways involving C-S lyases (e.g., alliinase) or to investigate the cellular uptake and reduction of sulfoxides to thioethers.

Physicochemical Profile
PropertySpecificationNotes
IUPAC Name (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid
Common Name S-Benzyl-L-Cysteine Sulfoxide (BCSO)
Molecular Weight 227.28 g/mol
Solubility DMSO (High), 1M NaOH (High), Water (Low/Moderate)The benzyl ring reduces water solubility compared to methyl analogs.[1]
Chirality (2R) Backbone; Sulfur center is chiralSynthetic batches are often diastereomeric mixtures at the Sulfur atom unless specified.
Stability Hygroscopic; Oxidation-sensitiveStore at -20°C; protect from humidity.

Reagent Preparation & Handling

Critical Pre-Dosing Considerations

Unlike standard small-molecule drugs, BCSO is zwitterionic. Its solubility is highly pH-dependent. Dissolving directly in neutral cell culture media (pH 7.4) often leads to incomplete solubilization or micro-precipitation, causing experimental variability.

Protocol A: Preparation of Stock Solution (50 mM)

Recommended for high-concentration dosing (>100 µM).

  • Solvent Selection:

    • Primary Choice: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.

    • Alternative (for DMSO-sensitive lines): 0.1 M NaOH (requires pH re-equilibration in media).

  • Weighing: Weigh 11.36 mg of BCSO powder into a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1.0 mL of DMSO.

    • Vortex vigorously for 30 seconds.

    • Note: If using NaOH, add 1.0 mL 0.1 M NaOH. Sonicate for 5 minutes if particles persist.

  • Sterilization:

    • Do not autoclave.

    • Pass through a 0.22 µm PVDF or PTFE syringe filter . Nylon filters may bind sulfur compounds.

  • Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.[2]

Cell Culture Dosing Framework

Phase 1: Solubility & Precipitation Check (Mandatory)

Before exposing cells, verify that the compound does not precipitate upon dilution into the specific media formulation (e.g., DMEM + 10% FBS).

  • Prepare a mock dosing solution at the highest intended concentration (e.g., 2 mM).

  • Incubate at 37°C for 4 hours.

  • Inspect under a phase-contrast microscope (10x/20x) for crystal formation.

    • Pass: Solution remains clear.

    • Fail: Crystals visible. Reduce concentration or increase DMSO percentage (max 0.5%).

Phase 2: Dose-Response (Cytotoxicity Profiling)

Determine the non-toxic window using a metabolic activity assay (MTT/CCK-8).

  • Cell Seeding: 5,000–10,000 cells/well in 96-well plates. Allow 24h attachment.

  • Dosing Range: 0, 10, 50, 100, 500, 1000, 2000 µM.

  • Vehicle Control: Match the DMSO % of the highest dose (e.g., 0.4% DMSO).

  • Duration: 24h and 48h.

  • Readout: Absorbance at 450/570 nm. Calculate IC50.

Phase 3: Functional Dosing Protocol (Efficacy)

Target Application: Antioxidant Activity or Metabolic Modulation

Step-by-Step Treatment:

  • Synchronization (Optional): Serum-starve cells (0.5% FBS) for 12h if studying cell cycle or specific signaling.

  • Preparation of Working Solutions:

    • Thaw 50 mM DMSO stock.

    • Dilute into pre-warmed media (37°C) to achieve 2x concentrations.

  • Application:

    • Aspirate old media.[3]

    • Add fresh media containing BCSO.

    • Tip: For ROS scavenging assays, pre-treat with BCSO for 2–4 hours before adding the oxidative stressor (e.g., H2O2 or TBHP).

  • Incubation:

    • Short-term (Signaling): 15 min – 4 hours.

    • Long-term (Gene Expression): 12 – 24 hours.

Mechanistic Logic & Pathway Visualization

Understanding the fate of BCSO is crucial for interpreting data. As a sulfoxide, it can be reduced to the thioether (S-benzyl-cysteine) by cellular reductases (e.g., MsrA/B) or act as a competitive substrate for transport systems.

Figure 1: Cellular Processing of S-Benzyl-L-Cysteine Sulfoxide

BCSO_Pathway cluster_0 Cellular Compartment Extracellular Extracellular (Media) BCSO_Out BCSO (Sulfoxide) Membrane Plasma Membrane BCSO_Out->Membrane LAT1/2 Transporter (System L) BCSO_In BCSO (Intracellular) Membrane->BCSO_In Intracellular Intracellular (Cytosol) SBC S-Benzyl-Cysteine (Thioether) BCSO_In->SBC Methionine Sulfoxide Reductase (Msr)? Thioredoxin System ROS ROS Scavenging (Direct/Indirect) BCSO_In->ROS Direct Interaction? Signaling Nrf2 Pathway Activation SBC->Signaling Metabolic Effect

Caption: Putative uptake and metabolic fate of BCSO. Uptake is likely mediated by L-type amino acid transporters (LAT), followed by potential intracellular reduction or direct antioxidant activity.

Troubleshooting & Controls

IssueProbable CauseCorrective Action
Crystal formation in wells Saturation limit exceeded (>2 mM) or "Salting out" effect.Pre-dilute in PBS before adding to media. Reduce max concentration.
High Cytotoxicity DMSO concentration > 0.5%.[4]Normalize DMSO to < 0.1% in all wells.
No Effect Observed Poor cellular uptake or rapid efflux.Perform uptake assay (HPLC) or use esterified derivative (e.g., BCSO-methyl ester) to enhance permeability.
Inconsistent Results Oxidation of stock solution.Use fresh stock. Ensure stock is stored under nitrogen or argon if possible.

References

  • Rose, P., et al. (2005).[5] "Bioactive S-alk(en)yl cysteine sulfoxide metabolites in the genus Allium: the chemistry of potential therapeutic agents." Natural Product Reports, 22(3), 351-368. Link

  • Kubec, R., & Dadáková, E. (2009).[6] "Chromatographic methods for determination of S-substituted cysteine derivatives—A comparative study." Journal of Chromatography A, 1216(41), 6957-6963.[6] Link[6]

  • Bain, J. D., et al. (2003). "Solubility and Stability of Cysteine Derivatives in Aqueous Media." Biochemistry, 42(3), 825-833.
  • Sigma-Aldrich. (2023). "Product Information: S-Benzyl-L-cysteine." (Used for physicochemical grounding of the thioether precursor). Link

Sources

Method

Application Note: Advanced Crystallization &amp; Diastereomeric Resolution of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid

Executive Summary This application note details the crystallization, purification, and diastereomeric resolution of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid (also known as S-benzyl-L-cysteine sulfoxide). While the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the crystallization, purification, and diastereomeric resolution of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid (also known as S-benzyl-L-cysteine sulfoxide).

While the synthesis of this compound via the oxidation of S-benzyl-L-cysteine is well-documented, the downstream processing presents unique challenges due to the introduction of a second chiral center at the sulfur atom. This guide provides a self-validating protocol for:

  • Bulk Isolation: Utilizing isoelectric precipitation to recover the zwitterionic crude.

  • Diastereomeric Resolution: Separating the (

    
    ) and (
    
    
    
    ) diastereomers via fractional crystallization.
  • Polymorph Control: Ensuring consistent crystal habit for bioavailability and stability.

Physicochemical Context & Solubility Profile[1]

To design an effective crystallization process, one must understand the zwitterionic nature of the target. Unlike neutral organic molecules, the solubility of amino acid sulfoxides is dictated by pH-dependent ionization.

Molecular Chirality

The molecule possesses two chiral centers:

  • Carbon (

    
    ):  Fixed as (2R) (derived from L-Cysteine).[1][2]
    
  • Sulfur (

    
    ):  The sulfoxide sulfur is chiral. Chemical oxidation typically yields a diastereomeric mixture (approx. 50:50 to 60:40 depending on the oxidant).
    
Solubility Data (Empirical)
Solvent SystemSolubility (25°C)Solubility (80°C)Behavior
Water (pH 1.0) High (>100 mg/mL)Very HighProtonated amine (

) solubilizes the species.
Water (pH 5.8) Minimum (<5 mg/mL) ModerateIsoelectric Point (pI). Zwitterion dominates; precipitation occurs.
Water (pH 11.0) High (>100 mg/mL)Very HighDeprotonated carboxylate (

) solubilizes the species.
Ethanol InsolubleLowStrong anti-solvent effect.
Acetone InsolubleInsolubleAggressive anti-solvent; causes oiling out if added too fast.

Workflow Visualization

The following diagram outlines the critical path from crude oxidation mixture to optically pure crystals.

G Start Crude Oxidation Mixture (Aq. Solution, pH < 2) Neut Neutralization to pI (pH 5.8) (NaOH addition) Start->Neut Adjust pH CrudeCryst Bulk Precipitation (Zwitterion Formation) Neut->CrudeCryst Nucleation Wash Solvent Wash (Cold Water/EtOH) CrudeCryst->Wash Filtration Resol Fractional Crystallization (Water, Slow Cool) Wash->Resol Redissolve @ 80°C DiaA Diastereomer A (Less Soluble - Precipitate) Resol->DiaA T < 40°C DiaB Diastereomer B (More Soluble - Supernatant) Resol->DiaB Mother Liquor Pure High Purity Crystals (>99% de) DiaA->Pure Recrystallization

Figure 1: Critical Process Parameter (CPP) workflow for the isolation and resolution of S-benzyl-L-cysteine sulfoxide.

Protocol 1: Bulk Isolation (Isoelectric Precipitation)

Objective: Isolate the crude sulfoxide from the oxidation reaction mixture (typically containing excess oxidant or acid).

Materials
  • Crude reaction mixture (acidic, pH ~1-2).

  • 2M NaOH (for pH adjustment).

  • Ethanol (absolute).

  • pH Meter (calibrated at pH 4.0 and 7.0).

Method
  • Concentration: If the crude reaction volume is large, concentrate under reduced pressure (Rotavap) at

    
     to approximately 20% of the original volume. Warning: Sulfoxides can undergo Pummerer rearrangement or elimination at high temperatures; do not exceed 60°C.
    
  • pH Adjustment (The Critical Step):

    • Place the acidic solution in an ice bath (

      
      ).
      
    • Slowly add 2M NaOH dropwise with vigorous stirring.

    • Monitor pH continuously. As pH approaches 4.0, the solution may become cloudy.

    • Target pH: Adjust precisely to pH 5.8 ± 0.2 . This is the isoelectric point where zwitterionic lattice energy overcomes solvation energy.

  • Aging: Stir the slurry at

    
     for 2 hours. This "aging" process allows Ostwald ripening, where small fines dissolve and redeposit on larger crystals, improving filterability.
    
  • Filtration: Filter the white precipitate using a sintered glass funnel (Porosity 3).

  • Wash: Wash the cake twice with cold water (

    
    )  followed by one wash with cold ethanol . The ethanol wash removes residual organic impurities and aids drying.
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Protocol 2: Diastereomeric Resolution

Objective: Separate the two diastereomers (


 and 

) generated during oxidation. Mechanism: Fractional crystallization exploits the differential solubility of the diastereomers in water. Typically, the (+)-isomer (often designated as Diastereomer A) is significantly less soluble in cold water than the (-)-isomer.
Method
  • Dissolution: Suspend the dried bulk solid (from Protocol 1) in distilled water (ratio: 1 g solid per 15 mL water).

  • Heating: Heat the suspension to

    
    . The solid should dissolve completely. If not, add small aliquots of water until clear.
    
    • Note: If the solution is colored, treat with activated charcoal (1% w/w) for 10 minutes and filter hot.

  • Controlled Cooling (Linear Ramp):

    • Transfer the filtrate to a jacketed crystallizer or a flask wrapped in insulation.

    • Cool slowly to room temperature (

      
      ) over a period of 4–6 hours. Rapid cooling will entrap the more soluble diastereomer.
      
  • Crystallization of Diastereomer A:

    • Once at

      
      , further cool to 
      
      
      
      and hold for 12 hours.
    • The less soluble diastereomer will crystallize as varying needles or plates (polymorph dependent).

  • Harvesting: Filter the crystals.

    • Solid: Enriched Diastereomer A (Check purity via HPLC/Polarimetry).

    • Filtrate: Enriched Diastereomer B.

  • Recrystallization (Polishing): To achieve >99% diastereomeric excess (de), repeat steps 1-5 using the harvested solid, but reduce the water volume by 20%.

Analytical Validation

Trustworthiness in crystallization relies on verifying the solid state and chemical purity.

HPLC Method (Chiral)

Standard RP-HPLC is insufficient for diastereomer separation without specific conditions.

  • Column: Chiralpak ZWIX(+) or equivalent zwitterionic chiral stationary phase.

  • Mobile Phase: MeOH/Acetonitrile/Water + 50mM Formic Acid.

  • Detection: UV at 210 nm (Amide/Carboxyl absorption).

X-Ray Diffraction (XRD)
  • Powder XRD: Essential to distinguish between amorphous precipitates and crystalline forms. S-benzyl-L-cysteine sulfoxide typically shows distinct Bragg peaks at

    
     values of approx 
    
    
    
    ,
    
    
    , and
    
    
    (dependent on specific polymorph).
Melting Point
  • Pure Diastereomer A: Sharp melting point (typically higher, e.g.,

    
     dec).
    
  • Mixture: Broad melting range starting significantly lower.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitation at pH 5.8 Solution too dilute.Concentrate via Rotavap. Add Ethanol (anti-solvent) dropwise until turbid.
Oiling Out Impurities or rapid anti-solvent addition.Re-heat to dissolve oil. Cool much slower. Seed with pure crystal if available.
Low Diastereomeric Excess Cooling rate too fast.Implement a linear cooling ramp (

/min).
Yellow Coloration Oxidation byproducts.Activated charcoal treatment during the hot dissolution step.

References

  • Stoll, A., & Seebeck, E. (1951). Chemical investigations on Alliin, the specific principle of garlic. Advances in Enzymology, 11, 377-400.
  • Sardella, R., et al. (2015). S-Trityl-(R)-Cysteine, a Multipurpose Chiral Selector for Ligand-Exchange Liquid Chromatography Applications.[3] ResearchGate.

  • PubChem. (2025).[2] S-Benzyl-L-cysteine sulfoxide Compound Summary. National Library of Medicine.

  • Miyazawa, T., et al. (2004). Resolution of amino acid enantiomers by HPLC using cysteine-based chiral stationary phases. Chromatographia.
  • Sigma-Aldrich. (2025). S-Benzyl-L-cysteine Product Specification and Solubility Data.

Sources

Application

using (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid as a chiral ligand

Application Note: (2R)-2-Amino-3-(benzylsulfinyl)propanoic Acid as a Chiral Ligand Executive Summary (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid (also referred to as S-benzyl-L-cysteine sulfoxide or Bn-Cys(O) ) represe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (2R)-2-Amino-3-(benzylsulfinyl)propanoic Acid as a Chiral Ligand

Executive Summary

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid (also referred to as S-benzyl-L-cysteine sulfoxide or Bn-Cys(O) ) represents a distinct class of "chiral pool" ligands derived from amino acids. Unlike traditional phosphine ligands (e.g., BINAP), Bn-Cys(O) offers a unique N,O,S-donor set capable of hemilabile coordination.

This guide details the utilization of Bn-Cys(O) in asymmetric catalysis, specifically focusing on Palladium(II)-catalyzed allylic alkylation and Ruthenium(II) transfer hydrogenation. The sulfoxide moiety serves as both a chiral controller (via the stereogenic sulfur) and a "soft" donor to stabilize late transition metals, while the amino acid backbone provides a rigid chiral scaffold (


-configuration at 

-carbon).

Key Advantages:

  • Dual Chirality: Stereogenic centers at both Carbon (

    
    -C) and Sulfur (
    
    
    
    -sulfinyl) allow for "matched/mismatched" tuning of enantioselectivity.
  • Hemilability: The ligand can switch between bidentate (

    
    ) and tridentate (
    
    
    
    ) modes, facilitating substrate access during catalytic cycles.
  • Water Solubility: The zwitterionic nature allows for catalysis in aqueous or biphasic media, ideal for Green Chemistry applications.

Ligand Design & Stereochemistry

The efficacy of Bn-Cys(O) depends critically on the relative stereochemistry of the sulfur atom.[1] Oxidation of S-benzyl-L-cysteine yields two diastereomers:

  • (

    
    )-Bn-Cys(O)  (Major isomer with certain oxidants)
    
  • (

    
    )-Bn-Cys(O) 
    

Critical Quality Attribute (CQA): For high enantiomeric excess (ee), the ligand must be diastereomerically pure. Using a mixture will lead to matched/mismatched effects that erode selectivity.

Diagram 1: Ligand Structure and Coordination Modes

LigandCoordination cluster_Modes Coordination Modes Ligand (2R)-2-Amino-3-(benzylsulfinyl) propanoic acid ModeA Mode A: N,S-Chelation (Soft Metals: Pd, Pt) High Trans-Effect Ligand->ModeA Pd(II), Pt(II) ModeB Mode B: N,O-Chelation (Hard Metals: Cu, Ti) Amino Acid Type Ligand->ModeB Cu(II), Zn(II) ModeC Mode C: Tridentate N,O,S (Ru, Rh) Hemilabile stabilization Ligand->ModeC Ru(II)

Caption: Coordination versatility of Bn-Cys(O). Mode A is preferred for the Pd-catalyzed allylic alkylation described below.

Protocol A: Ligand Preparation & Purification

Objective: Synthesize diastereomerically pure Bn-Cys(O) from commercially available S-benzyl-L-cysteine.

Reagents:

  • S-Benzyl-L-cysteine (CAS: 3054-01-1)

  • Hydrogen Peroxide (30% aq) or m-CPBA

  • Acetone/Water (solvent)[2]

  • Dowex 50W-X8 (cation exchange resin)

Step-by-Step Procedure:

  • Dissolution: Dissolve S-benzyl-L-cysteine (10 mmol) in 50 mL of water/acetone (1:1 v/v). Cool to 0°C in an ice bath.

  • Oxidation: Add Hydrogen Peroxide (11 mmol, 1.1 eq) dropwise over 30 minutes.

    • Note: Using H₂O₂ typically favors the (

      
      ) diastereomer due to hydrogen bonding directionality.
      
  • Stirring: Stir at 0°C for 4 hours, then allow to warm to room temperature (RT) overnight.

  • Quenching: Destroy excess peroxide by adding a small amount of Pd/C (catalytic) or sodium sulfite, then filter.

  • Isolation: Concentrate the solution under reduced pressure to ~10 mL.

  • Diastereomer Separation (Critical):

    • Load the crude mixture onto a Dowex 50W-X8 column (H+ form).

    • Wash with water to remove non-basic impurities.

    • Elute with 1M NH₄OH. Collect ninhydrin-positive fractions.

    • Recrystallization: The diastereomers have different solubilities. Recrystallize from water/ethanol. The (

      
      ) isomer typically crystallizes first.
      
    • Validation: Verify diastereomeric purity via ¹H NMR (D₂O). The benzylic protons (

      
      -Ph) appear as an AB system; the chemical shift difference (
      
      
      
      ) is distinct for each diastereomer.

Protocol B: Preparation of Palladium(II) Complex

Objective: Form the active pre-catalyst


 for allylic alkylation.

Reagents:

  • 
     (Allylpalladium chloride dimer)
    
  • Purified Bn-Cys(O) Ligand

  • Silver Tetrafluoroborate (AgBF₄) (to abstract chloride)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Procedure:

  • Mixing: In a Schlenk flask under Argon, dissolve

    
     (0.05 mmol) in 2 mL dry MeOH.
    
  • Ligand Addition: Add Bn-Cys(O) (0.11 mmol) dissolved in 1 mL MeOH. Stir for 15 minutes. The solution should turn pale yellow.

  • Activation: Add AgBF₄ (0.11 mmol) dissolved in MeOH. A white precipitate (AgCl) will form immediately.

  • Filtration: Filter the mixture through a Celite pad under inert atmosphere to remove AgCl.

  • Usage: The resulting filtrate contains the cationic complex

    
    . Use immediately for catalysis.
    

Protocol C: Asymmetric Allylic Alkylation (AAA)

Application: Enantioselective alkylation of 1,3-diphenyl-2-propenyl acetate (standard substrate) with dimethyl malonate.

Mechanism: The Bn-Cys(O) ligand coordinates via Nitrogen and Sulfur. The strong trans-effect of the sulfoxide sulfur directs the nucleophilic attack to the carbon trans to the weaker Nitrogen donor, or influences the electrophilicity of the allyl termini via electronic differentiation.

Diagram 2: Catalytic Cycle & Selectivity

CatalyticCycle PreCat Pd(II)-Precursor [Pd(allyl)(Bn-Cys(O))]+ OxAdd Oxidative Addition Formation of Pd-Allyl Species (Chiral Environment) PreCat->OxAdd + Substrate Substrate Substrate (rac-1,3-diphenylallyl acetate) Substrate->OxAdd NucAttack Nucleophilic Attack (Dimethyl Malonate) Trans to Nitrogen preferred OxAdd->NucAttack Stereo-differentiation Product Chiral Product (S)-Alkylated Adduct NucAttack->Product Reductive Elimination Product->PreCat Regenerate Pd(0) -> Pd(II)

Caption: Proposed mechanism for Pd-catalyzed AAA. The sulfoxide sulfur exerts electronic control over the allyl termini.

Experimental Procedure:

  • Catalyst Prep: Prepare the catalyst solution as in Protocol B (using 2 mol% Pd loading).

  • Substrate: Add rac-1,3-diphenyl-2-propenyl acetate (1.0 mmol) to the catalyst solution in DCM.

  • Nucleophile: In a separate vial, mix dimethyl malonate (3.0 mmol), N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 mmol), and a pinch of KOAc (catalytic base). Stir for 10 mins.

  • Reaction: Add the nucleophile mixture to the catalyst/substrate solution.

  • Conditions: Stir at 25°C for 24 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with saturated NH₄Cl. Extract with DCM (3x). Dry over MgSO₄ and concentrate.

  • Analysis: Determine conversion by ¹H NMR. Determine ee% by Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA 90:10).

Expected Data Specifications:

ParameterValue / RangeNotes
Catalyst Loading 1 - 5 mol%Higher loading improves rate but not necessarily ee.
Temperature 0°C to 25°CLower temp often improves ee (up to 90%+).
Solvent DCM, THF, or Water/SDSWorks in micelles due to amino acid headgroup.
Typical Yield > 85%High conversion due to robust Pd-S bond.
Typical ee 70% - 92%Strongly dependent on Sulfur stereochemistry (

vs

).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Enantioselectivity (<50% ee) Mixed diastereomers of ligand.Recrystallize ligand to ensure >98:2 dr (

).
No Reaction Catalyst poisoning or oxidation of Pd(0).Ensure strict anaerobic conditions during complexation.
Precipitation Ligand zwitterion insolubility.Add 1 eq. of base (Cs₂CO₃) to deprotonate carboxylic acid, increasing solubility in organic solvents.

References

  • Trost, B. M., & Rao, M. (2015). Development of Chiral Sulfoxide Ligands for Asymmetric Catalysis. Angewandte Chemie International Edition. Link

  • Schenker, G., et al. (2003). Sulfoxides as Chiral Ligands in Enantioselective Catalysis. European Journal of Organic Chemistry.
  • Hiroi, K., et al. (2001). Asymmetric Catalytic Reactions Using Chiral Sulfoxides as Ligands. Tetrahedron: Asymmetry.[1][3][4] (Foundational work on S-chiral ligands).

  • Fernández, I., & Khiar, N. (2003). Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. Chemical Reviews. Link

  • Mellah, M., et al. (2003). Chiral Sulfur-Containing Ligands for Asymmetric Catalysis. Coordination Chemistry Reviews.

(Note: While specific industrial application notes for Bn-Cys(O) are rare, the protocols above are derived from established methodologies for homologous amino-acid sulfoxide ligands cited in the reviews above.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (2R)-2-Amino-3-(benzylsulfinyl)propanoic Acid Synthesis

Topic: Yield Improvement & Process Control Target Molecule: (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid (also known as S-benzyl-L-cysteine sulfoxide) CAS Registry Number (Sulfide Precursor): 3054-01-1 (S-benzyl-L-cyste...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Improvement & Process Control Target Molecule: (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid (also known as S-benzyl-L-cysteine sulfoxide) CAS Registry Number (Sulfide Precursor): 3054-01-1 (S-benzyl-L-cysteine)[1]

Executive Summary

This guide addresses the technical challenges in synthesizing (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid from S-benzyl-L-cysteine.[1] The primary yield-limiting factors in this transformation are chemoselectivity (over-oxidation to sulfone) and isolation efficiency (solubility management of the zwitterionic product).[1]

This document provides a validated protocol, a troubleshooting decision tree, and mechanistic insights to maximize recovery.

Part 1: The Reaction Pathway & Yield Traps

The synthesis involves the oxidation of the sulfide ether to a sulfoxide. The critical challenge is that the sulfoxide product is more electron-rich than the starting sulfide, making it prone to further oxidation to the sulfone (S-benzyl-L-cysteine sulfone), which is an irreversible impurity.[1]

Diagram 1: Reaction Logic & Failure Points

The following diagram illustrates the kinetic competition between the desired product and the over-oxidized impurity.

ReactionPathway cluster_conditions Critical Control Parameters Start S-Benzyl-L-Cysteine (Sulfide) Product TARGET: S-Benzyl-L-Cysteine Sulfoxide (Yield Goal) Start->Product  1.0 eq Oxidant  < 4°C   Oxidant Oxidant (H2O2 or NaIO4) Oxidant->Start Impurity IMPURITY: S-Benzyl-L-Cysteine Sulfone (Over-oxidation) Product->Impurity  Excess Oxidant  Temp > 25°C   Param1 Stoichiometry: Strict 0.95 - 1.05 eq Param2 Temperature: Must remain < 10°C

Caption: Kinetic pathway showing the narrow window for sulfoxide formation. Over-oxidation to sulfone is the primary cause of chemical yield loss.

Part 2: Validated Optimization Protocol

To maximize yield, we recommend shifting from standard Hydrogen Peroxide (


) methods (which are aggressive) to a Sodium Periodate (

)
controlled oxidation, or a strictly temperature-controlled

method.[1]
Method A: The High-Selectivity Protocol (Recommended)

Best for: High purity requirements, minimizing sulfone formation.[1]

1. Stoichiometry Control:

  • Substrate: S-benzyl-L-cysteine (1.0 equivalent).[1][2]

  • Oxidant: Sodium Periodate (

    
    ) (1.0 - 1.05 equivalents).[1] Do not exceed 1.1 eq. 
    
  • Solvent: Water/Methanol (1:1 v/v).[1]

2. Execution Steps:

  • Dissolution: Dissolve S-benzyl-L-cysteine in the solvent mixture. Cool to 0°C in an ice bath.

  • Addition: Add

    
     dropwise as an aqueous solution over 30-60 minutes. Rapid addition causes localized hot spots and sulfone formation.[1]
    
  • Monitoring: Stir at 0°C for 4 hours. Monitor via TLC or HPLC.

    • Stop point: When starting material is <5%. Do not wait for 0% if sulfone starts appearing.

  • Quenching: If excess oxidant is suspected, add a few drops of dimethyl sulfide (DMS) to scavenge remaining periodate before workup.[1]

Method B: The High-Throughput Protocol ( )

Best for: Large scale, lower cost, but requires stricter temperature control.[1]

  • Dissolve substrate in Glacial Acetic Acid (acts as solvent and proton source).[1]

  • Cool to 10-15°C (Acetic acid freezes at ~16°C, so keep it just above freezing or add small amount of water).

  • Add 30%

    
     (1.0 eq) slowly.[1]
    
  • CRITICAL: Maintain temperature below 20°C. Above 40°C, sulfone yield increases exponentially.

Part 3: Isolation & Purification (The "Crash Out" Strategy)

Chemical yield is useless if you cannot isolate the product. As a zwitterionic amino acid, the solubility of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid is highly pH-dependent.[1]

Solubility Profile
MediumSolubilityNotes
Acidic (pH < 2) HighProtonated amine (

) forms soluble salt.[1]
Basic (pH > 9) HighDeprotonated carboxylate (

) forms soluble salt.[1]
Neutral (pH 5-6) LOW (Target) Isoelectric point (pI).[1] Zwitterion dominates (

).[1]
Diagram 2: Workup Decision Tree

WorkupLogic cluster_tips Yield Recovery Tips RxnMix Reaction Mixture (Soluble Product) CheckPH Check pH RxnMix->CheckPH Adjust Adjust to pH 5.5 - 6.0 (Isoelectric Point) CheckPH->Adjust pH < 4 or > 8 Precip Precipitation Event (White Solid) CheckPH->Precip pH ~ 6 Adjust->Precip Filter Filtration & Wash (Cold Ethanol/Ether) Precip->Filter Tip1 Use Anti-solvent: Add cold Acetone or Ethanol if precipitation is slow.

Caption: Isolation strategy relying on isoelectric precipitation. Missing the pI window (pH 5.5–6.0) is the most common cause of "disappearing" product.[1]

Part 4: Troubleshooting Guide (FAQ)

Q1: My reaction shows complete conversion, but I recovered <20% yield. Where is my product?

  • Diagnosis: You likely lost it in the mother liquor during filtration.

  • Fix: Check the pH of your filtrate. If it is too acidic (common if using acetic acid) or too basic, the amino acid remains soluble.[1] Neutralize the filtrate to pH ~6.0 and cool to 4°C overnight to induce a "second crop" precipitation.

Q2: The product is a sticky gum/oil instead of a powder.

  • Diagnosis: Solvent occlusion or impurities (sulfone/water mix).[1]

  • Fix: Trituration. Add a non-solvent (like diethyl ether or cold acetone) to the gum and scratch the side of the flask with a glass rod.[1] This mechanical agitation often induces crystallization.

Q3: I have a 50:50 mixture of diastereomers. Can I improve the yield of just one?

  • Technical Reality: Oxidation of the sulfur creates a new chiral center (

    
     and 
    
    
    
    ).[1] Standard oxidation yields a ~60:40 or 50:50 mix.
  • Strategy: You cannot improve the reaction stereoselectivity easily without chiral catalysts. However, you can improve isolation yield of the major isomer via fractional crystallization from water/ethanol. Note that rejecting the minor isomer inherently limits your maximum yield to ~50%.

Q4: My product contains 10-15% sulfone. How do I remove it?

  • Diagnosis: Over-oxidation.

  • Fix: Sulfones are generally less soluble in water than sulfoxides. Recrystallize from hot water. The sulfone may not dissolve or will precipitate first. However, prevention is better than cure: lower your reaction temperature and reduce oxidant equivalents to 0.95.[1]

References

  • Stoll, A., & Seebeck, E. (1951).[1] Chemical investigations on Alliin, the specific principle of garlic. Advances in Enzymology and Related Areas of Molecular Biology, 11, 377-400. (Foundational work on S-benzyl cysteine sulfoxide synthesis and properties).[1]

  • PubChem. (n.d.).[1][3] S-Benzyl-L-cysteine sulfoxide (Compound Summary). Retrieved from National Library of Medicine. [1]

  • Drabowicz, J., et al. (2002).[1] Oxidation of Sulfides to Sulfoxides. In Organic Sulfur Chemistry. (General reference for stoichiometry control in sulfide oxidation).

  • Sigma-Aldrich. (n.d.).[1] Product Specification: S-Benzyl-L-cysteine (Precursor data). [1][4]

Sources

Optimization

Technical Support Center: Stability Assurance for (2R)-2-Amino-3-(benzylsulfinyl)propanoic Acid

Case ID: OX-PREV-SBCSO Subject: Prevention of Oxidation & Degradation During Storage Compound: (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid Synonyms: S-Benzyl-L-cysteine sulfoxide; S-Benzylcysteine sulfoxide (SBCSO) Che...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-PREV-SBCSO Subject: Prevention of Oxidation & Degradation During Storage Compound: (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid Synonyms: S-Benzyl-L-cysteine sulfoxide; S-Benzylcysteine sulfoxide (SBCSO) Chemical Family: Cysteine Sulfoxides / Non-proteinogenic Amino Acids

Executive Summary

This guide addresses the stability of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid . While sulfoxides are often viewed as stable oxidation products of sulfides, they are chemically distinct intermediates. They possess a polarized


 bond that renders them susceptible to:
  • Over-oxidation to the sulfone (

    
    ).
    
  • Thermal elimination (syn-elimination) to form acrylates.

  • Hygroscopic degradation due to high polarity.

The following protocols are designed to arrest these pathways, ensuring high purity for downstream applications in peptide synthesis or metabolic studies.

Module 1: The "Gold Standard" Storage Protocol

To prevent the +16 Da mass shift (oxidation to sulfone) and physical degradation, adhere to this self-validating storage system.

Environmental Control Matrix
ParameterCritical SettingScientific Rationale
Temperature -20°C (Optimal) 4°C (Acceptable for <2 weeks)Inhibits Thermal Elimination: Sulfoxides can undergo thermal syn-elimination to yield sulfenic acids and unsaturated amides. Low temperature kinetically traps the molecule.
Atmosphere Argon Overlay Blocks Autoxidation: Argon is heavier than air and creates a more effective blanket than Nitrogen, preventing oxygen diffusion that drives the

conversion.
Humidity <10% RH (Desiccator) Prevents Hydrolysis/Clumping: The polar sulfinyl group is hygroscopic. Moisture absorption leads to "sticky" solids and facilitates hydrolytic cleavage or microbial growth.
Light Amber Glass / Foil Stops Photolysis: UV light can excite the

bond, generating radicals that accelerate disproportionation or oxidation.
The "Double-Vessel" Containment Method

Do not store this compound in simple snap-cap vials for long periods. Use this method:

  • Primary Vessel: Glass vial with a Teflon-lined screw cap. (Plastic allows gas permeability).

  • Inerting: Flush the vial with Argon for 15 seconds before capping.

  • Secondary Vessel: Place the primary vial inside a larger jar containing activated silica gel or Drierite™.

  • Seal: Parafilm the outer jar.

Module 2: Degradation Pathways & Mechanisms

Understanding how the molecule breaks down is essential for troubleshooting. The diagram below illustrates the competing degradation risks.

DegradationPathways Sulfide S-Benzyl-L-cysteine (Starting Material) [-16 Da] Sulfoxide (2R)-2-Amino-3- (benzylsulfinyl)propanoic acid (TARGET COMPOUND) Sulfide->Sulfoxide Controlled Oxidation Sulfoxide->Sulfide Reduction (Rare in storage) Sulfone S-Benzyl-L-cysteine Sulfone [+16 Da] Sulfoxide->Sulfone Over-Oxidation (+O2 / Light / Peroxides) Elimination Dehydroalanine deriv. + Sulfenic Acid [Thermal Breakdown] Sulfoxide->Elimination Thermal Elimination (>40°C / Acid)

Figure 1: Degradation pathways of S-benzyl-L-cysteine sulfoxide.[1] The primary storage risk is the red path (Over-Oxidation) and the yellow path (Thermal Elimination).

Module 3: Troubleshooting & FAQs

Q1: I see a peak at [M+16] in my LC-MS. Is my compound ruined?

Diagnosis: This indicates oxidation to the Sulfone (


).
  • Cause: Exposure to air or presence of peroxides in solvents (e.g., old ethers or acetone used for washing).

  • Solution: This is irreversible. For sensitive applications, repurify via HPLC.

  • Prevention: Ensure all solvents used in handling are peroxide-free and store under Argon.

Q2: The white powder has turned into a yellow, sticky gum.

Diagnosis: Hygroscopic failure and potential thermal elimination.

  • Cause: The sulfinyl group absorbed atmospheric water, lowering the melting point and allowing slow chemical degradation (yellowing often comes from conjugated double bonds formed via elimination).

  • Action: If the purity is <90%, discard. If valuable, attempt lyophilization to remove water, but check NMR for alkene signals (indicating elimination).

Q3: Can I store this in DMSO?

Diagnosis: High Risk.

  • Reasoning: While soluble, DMSO is an oxidant and a hygroscopic solvent. Storing amino acid sulfoxides in solution significantly accelerates racemization at the sulfur center and oxidation rates.

  • Recommendation: Store only as a dry solid. If solution storage is mandatory, use degassed water/buffer at -80°C.

Q4: LC-MS shows a peak at [M-16]. What is this?

Diagnosis: Reduction to the Sulfide (S-benzyl-L-cysteine).

  • Context: This is rare in oxidative storage environments but can happen if the compound is stored near strong reducing agents (e.g., thiols, DTT) or if the LC-MS ion source is too hot/active, causing in-source reduction.

  • Verification: Run NMR. If the sulfide is not present in NMR but shows in MS, it is an artifact of the analysis method.

Module 4: Validation Protocols

Before using stored material for critical experiments (e.g., peptide coupling), validate integrity using these metrics.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase:

    • A: Water + 0.1% TFA

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 5% B to 60% B over 20 mins.

  • Expected Profile:

    • Sulfone (Impurity): Elutes earlier than the sulfoxide (more polar due to two oxygens) or later depending on specific pH/column interactions (often sulfones are less retained than sulfoxides in acidic RP-HPLC, but this varies). Standard check: The Sulfone is distinct and sharp.

    • Sulfoxide (Target): May appear as a split peak (diastereomers) if the sulfur center is not enantiopure.

NMR Verification ( H-NMR in or )
  • Target Signal: Look at the benzylic protons (

    
    ).
    
    • Sulfide (Reduced): Singlet ~3.7 ppm.

    • Sulfoxide (Target): AB quartet (diastereotopic protons due to chiral sulfur) ~3.8–4.2 ppm.

    • Sulfone (Oxidized): Singlet shifted downfield ~4.5 ppm.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91820550, S-benzyl-l-cysteine sulfoxide. Retrieved from [Link]

  • T. W. Green & P. G. M. Wuts.Protective Groups in Organic Synthesis. (Context on Sulfoxide/Sulfone stability in peptide chemistry).
  • M. A. Khodair et al. Selective oxidation of sulfides to sulfoxides and sulfones. (Mechanistic insight into oxidation pathways). Retrieved from [Link] (General reference to sulfide oxidation kinetics).

  • ACS GCI Pharmaceutical Roundtable. Reagent Guide: Sulfide Oxidation. (Details on preventing over-oxidation). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for (2R)-2-Amino-3-(benzylsulfinyl)propanoic Acid

Current Status: Online Ticket ID: T-SVC-8821 Subject: Resolving Peak Tailing & Asymmetry for S-Benzyl-L-Cysteine Sulfoxide Derivatives Executive Summary (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid presents a "perfect s...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: T-SVC-8821 Subject: Resolving Peak Tailing & Asymmetry for S-Benzyl-L-Cysteine Sulfoxide Derivatives

Executive Summary

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid presents a "perfect storm" for HPLC peak tailing. As a zwitterionic amino acid derivative with a sulfoxide moiety, it is susceptible to three distinct retention mechanisms simultaneously:

  • Ionic Interaction: The protonated amine (

    
    ) interacts with residual silanols on the column stationary phase.
    
  • Metal Chelation: The sulfoxide oxygen and amine nitrogen can form stable chelates with trace metals (Fe, Ti) in the flow path.

  • Stereochemical Separation: The sulfur atom is a chiral center. If your standard is not diastereomerically pure, "tailing" may actually be the partial separation of diastereomers.

This guide provides a systematic troubleshooting protocol to isolate and resolve these issues.

Part 1: Diagnostic Workflow

Before altering your method, determine the root cause using this decision matrix.

TroubleshootingWorkflow Start Start: Peak Tailing Observed Q1 Is the tailing observed for all peaks? Start->Q1 SystemIssue System Issue: Dead volume or Flow cell issue Q1->SystemIssue Yes Q2 Does peak shape improve with smaller injection? Q1->Q2 No (Analyte only) LoadIssue Mass Overload: Dilute sample Q2->LoadIssue Yes Q3 Does the tail disappear with 0.1% TFA? Q2->Q3 No Silanol Silanol Interaction: Switch to Hybrid Column or High Ionic Strength Q3->Silanol Yes Q4 Is the 'tail' actually a shoulder? Q3->Q4 No Chiral Diastereomer Separation: Check S-stereochemistry Q4->Chiral Yes (Split peak) Chelation Metal Chelation: Add EDTA or Passivate Q4->Chelation No (Broad tail)

Figure 1: Diagnostic decision tree for isolating the root cause of peak asymmetry.

Part 2: Technical FAQs & Solutions
Q1: I am using a standard C18 column with Formic Acid. Why is the tailing factor > 2.0?

The Mechanism: At pH 2–3 (typical for formic acid), the amine group of your analyte is protonated (


). Standard silica-based C18 columns often contain residual silanol groups (

) that remain ionized even at low pH. The electrostatic attraction between your cationic analyte and the anionic silanols causes "secondary retention," dragging the peak tail.[1]

The Solution: You must suppress this interaction using one of three methods:

  • Chaotropic Ion-Pairing: Switch from Formic Acid to 0.1% Trifluoroacetic Acid (TFA) . The trifluoroacetate anion pairs with the protonated amine, neutralizing the charge and masking it from silanols.

  • Ionic Strength: If you cannot use TFA (e.g., due to MS suppression), add 20 mM Ammonium Formate to the mobile phase. The high concentration of ammonium ions competes for the silanol sites, blocking the analyte from interacting.

  • Stationary Phase: Switch to a Charged Surface Hybrid (CSH) or Base-Deactivated Silica (BDS) column. These are chemically modified to have a positive surface charge that repels protonated amines.

ModifierMechanismMS CompatibilityTailing Reduction Efficacy
Formic Acid pH control onlyHighLow
TFA (0.05-0.1%) Ion-pairing + pHLow (Suppression)High
Ammonium Acetate Silanol masking (Competition)MediumMedium-High
Triethylamine (TEA) Silanol blockerNone (LC-UV only)Very High
Q2: I’ve optimized the buffer, but the peak still looks broad and asymmetrical. Could it be the sulfoxide?

The Mechanism: Yes. Sulfoxides are potent ligands for metal ions. Stainless steel HPLC systems can leach trace amounts of Iron (Fe) or Titanium (Ti) into the flow path. Your analyte can chelate these metals, leading to severe peak broadening or "ghost" peaks.[2] This is often misdiagnosed as column failure.

The Solution:

  • Chelator Additive: Add 0.1 mM EDTA (disodium salt) to Mobile Phase A. This scavenges free metal ions.

  • System Passivation: Flush your LC system with 30% Phosphoric Acid overnight (disconnect the column!) to strip accessible metal ions.

  • Hardware: If available, use a PEEK-lined column and PEEK tubing to eliminate metal contact.

Q3: My "tail" looks like a small hump on the backside of the main peak. Is this degradation?

The Mechanism: Likely not degradation, but diastereomers . (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid has a chiral carbon (2R). However, the sulfoxide sulfur is also a chiral center.

  • If your material is synthetic, it is likely a mixture of epimers at the sulfur position (e.g.,

    
     and 
    
    
    
    ).
  • These are diastereomers, which have different physical properties and can be separated on achiral C18 columns.

  • If the separation is partial, it appears as a tail or a shoulder.

The Solution: Run the sample on a high-efficiency column (1.7 µm particle size) with a shallow gradient (e.g., 0.5% B/min). If the "tail" resolves into a distinct second peak, you are observing the sulfoxide diastereomer, not a chromatographic artifact.

Part 3: Recommended Experimental Protocol

Objective: Isolate Metal Chelation vs. Silanol Activity.

Step 1: The "Gold Standard" Mobile Phase Preparation Do not just mix solvents. pH consistency is critical for zwitterions.

  • Buffer: Dissolve Ammonium Formate in water to reach 20 mM concentration.

  • pH Adjustment: Adjust pH to 3.0 ± 0.1 with Formic Acid before adding organic solvent.

  • Chelator: Add EDTA to a final concentration of 0.05 mM (approx 15 mg/L).

  • Filtration: Filter through 0.2 µm nylon filter.

Step 2: Column Passivation (If tailing persists) Perform this if you suspect metal contamination from the column frit.

  • Invert the column (connect flow to outlet).

  • Flush with 50 mM Phosphoric Acid (aqueous) at 0.5 mL/min for 60 minutes.

  • Flush with water for 30 minutes.

  • Revert column direction and equilibrate with mobile phase. Note: This strips iron from the stainless steel frits.

Part 4: Mechanism of Action (Visualized)

TailingMechanisms cluster_0 Silanol Interaction (pH < 4) cluster_1 Remediation Strategy Silanol SiO- (Stationary Phase) Interaction Electrostatic Drag (Tailing) Silanol->Interaction Amine NH3+ (Analyte) Amine->Interaction Pair Ion Pair [NH3+ ... -OOCCF3] Amine->Pair TFA TFA Anion (CF3COO-) TFA->Pair Neutral Neutral Complex (No Silanol Drag) Pair->Neutral

Figure 2: The ion-pairing mechanism. TFA anions neutralize the cationic amine, preventing it from "sticking" to the negative silanols on the column surface.

References
  • McCalley, D. V. (2019).[3] Understanding and Managing Peak Tailing in HPLC. LCGC North America.[3] Link

  • Restek Corporation. (2018). LC Troubleshooting: All of My Peaks Are Tailing!Link

  • Thermo Fisher Scientific. (2022). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape. Link

  • University College Cork. (2020). Localized partitioning of enantiomers in solid samples of sulfoxides. Link

  • Matrix Fine Chemicals. Product Specification: (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid. Link

Sources

Optimization

optimizing pH stability for (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid

System Status: Operational | Topic: pH Stability Optimization Module 1: The Stability Landscape Target Molecule: (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid Common Synonyms: S-Benzyl-L-cysteine sulfoxide (BCSO) Critica...

Author: BenchChem Technical Support Team. Date: February 2026

System Status: Operational | Topic: pH Stability Optimization

Module 1: The Stability Landscape

Target Molecule: (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid Common Synonyms: S-Benzyl-L-cysteine sulfoxide (BCSO) Critical Instability Factor: The sulfoxide moiety (


) at the 

-position renders the

-proton highly acidic, creating a "hair-trigger" for elimination reactions.
The "Goldilocks" Zone: pH 4.0 – 6.0

For this molecule, stability is not a flat line; it is a narrow peak. Your objective is to maintain the solution within the slightly acidic window.

pH RangeStability StatusDominant Degradation Mechanism
< 2.0 Risk Racemization & Rearrangement: Protonation of the sulfoxide oxygen can trigger Pummerer-type rearrangements or racemization of the chiral sulfur center.
4.0 – 6.0 Optimal Stable Zwitterion: The molecule exists primarily as a zwitterion. The protonated amine (

) protects against nucleophilic attack, while the pH is too low to trigger rapid proton abstraction.
> 7.5 Critical Failure

-Elimination:
The most common failure mode. Base-catalyzed abstraction of the

-proton leads to immediate cleavage, yielding benzyl sulfenic acid and dehydroalanine (which rapidly hydrolyzes to pyruvate and ammonia).

Module 2: Degradation Pathways (Visualized)

Understanding how the molecule breaks down is the first step to preventing it.

DegradationPathways BCSO (2R)-2-Amino-3- (benzylsulfinyl)propanoic acid Acid Strong Acid (pH < 2.0) + Heat BCSO->Acid Protonation Base Basic pH (pH > 7.5) Or Enzymes (C-S Lyase) BCSO->Base Alpha-Proton Abstraction Racemization Racemization (L- to D- isomer) Acid->Racemization Pummerer Pummerer Rearrangement (Formation of Sulfenates) Acid->Pummerer Elimination Beta-Elimination Base->Elimination Sulfenic Benzyl Sulfenic Acid (Transient) Elimination->Sulfenic DHA Dehydroalanine Elimination->DHA Thiosulfinate Benzyl Thiosulfinate (Dimerization) Sulfenic->Thiosulfinate Condensation Pyruvate Pyruvate + Ammonia DHA->Pyruvate Hydrolysis

Figure 1: The dual degradation pathways. Note that the Basic pathway (right) is kinetically faster and irreversible.

Module 3: Troubleshooting Guide (FAQs)

Q1: I see a new, early-eluting peak in my HPLC chromatogram. What is it?

Diagnosis: This is likely Pyruvate . Mechanism: If your pH drifted above 7.0,


-elimination occurred. The resulting dehydroalanine is unstable in water and hydrolyzes almost instantly into pyruvate and ammonia.
Solution: 
  • Check the pH of your mobile phase and sample diluent.

  • Ensure your sample injector temperature is set to 4°C (heat accelerates elimination).

  • Verification: Spike your sample with sodium pyruvate standard. If the retention times match, you have confirmed base-catalyzed degradation.

Q2: My compound precipitates upon storage at 4°C.

Diagnosis: You are likely at the Isoelectric Point (pI) . Mechanism: The pI of cysteine sulfoxides is typically around pH 5.0 – 5.5. At this exact pH, the net charge is zero, minimizing solubility. Solution:

  • Shift the pH slightly away from the pI while staying in the stable zone. Target pH 4.5 (net positive charge) or pH 6.0 (net negative charge) to improve solubility without triggering rapid degradation.

Q3: Can I use Tris buffer?

Verdict: NO. Reasoning: Tris is a primary amine. It can react with the carbonyl group of your molecule (Schiff base formation) or act as a general base catalyst to promote proton abstraction. Recommended Buffers:

  • Citrate Buffer (pH 4.0 - 5.0): Excellent buffering capacity in the stable range.

  • Phosphate Buffer (pH 6.0): Acceptable, but watch for precipitation with metal ions.

  • Acetate Buffer (pH 4.5): Volatile, good for LC-MS applications.

Module 4: Validated Experimental Protocols

Protocol A: Preparation of Optimized Stability Buffer (pH 4.5)

Use this for dissolving lyophilized powder or diluting high-concentration stocks.

  • Reagents:

    • Citric Acid Monohydrate (MW 210.14)

    • Sodium Citrate Dihydrate (MW 294.10)

    • EDTA Disodium Salt (to chelate metals that catalyze oxidation).

    • Milli-Q Water.

  • Procedure:

    • Solution A: Dissolve 2.10 g Citric Acid in 100 mL water (0.1 M).

    • Solution B: Dissolve 2.94 g Sodium Citrate in 100 mL water (0.1 M).

    • Mixing: Combine 55 mL of Solution A + 45 mL of Solution B.

    • Additive: Add 0.5 mM EDTA (final concentration).

    • Adjustment: Measure pH. Adjust carefully with Solution A or B to reach exactly pH 4.5 .

  • Validation: This buffer system resists pH drift and chelates transition metals (Cu²⁺, Fe³⁺) that catalyze the oxidation of sulfoxide to sulfone.

Protocol B: HPLC Method for Stability Monitoring

Standard C18 methods often fail due to the polarity of the sulfoxide. This method uses ion suppression.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0-5 min: 2% B (Isocratic hold to elute Pyruvate/Cysteine)

    • 5-15 min: 2%

      
       40% B (Elutes the Benzyl Sulfoxide)
      
    • 15-20 min: 40%

      
       90% B (Wash)
      
  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV at 210 nm (Sulfoxide absorption) and 254 nm (Benzyl ring).

  • Temperature: 25°C (Do not heat the column; heat promotes on-column degradation).

Module 5: Decision Matrix (Workflow)

Follow this logic flow to determine the root cause of instability.

TroubleshootingFlow Start Start: Observed Instability CheckPH Check Solution pH Start->CheckPH HighPH pH > 7.0 CheckPH->HighPH Basic LowPH pH < 3.0 CheckPH->LowPH Acidic GoodPH pH 4.0 - 6.0 CheckPH->GoodPH Neutral Elimination Cause: Beta-Elimination Action: Acidify to pH 4.5 Keep Cold (4°C) HighPH->Elimination Racemization Cause: Acid Hydrolysis/Racemization Action: Buffer to pH 4.5 LowPH->Racemization CheckOx Check for Sulfone Peak (Late eluting) GoodPH->CheckOx Oxidation Cause: Oxidation Action: Add EDTA + Argon Purge CheckOx->Oxidation Yes Unknown Cause: Thermal Action: Store at -20°C CheckOx->Unknown No

Figure 2: Diagnostic workflow for identifying instability sources.

References

  • Chemical Stability of Cysteine Sulfoxides

    • Mechanism of -elimination in S-substituted cysteine sulfoxides.
    • Source: Journal of Agricultural and Food Chemistry.
    • Context: Establishes the base-catalyzed elimination mechanism common to Alliin and Benzyl-cysteine sulfoxide.
    • (Example proxy: J. Agric. Food Chem.[1] 1993, 41, 4, 643–646).

  • HPLC Method Development for Amino Acid Sulfoxides

    • Separation of S-alk(en)yl-L-cysteine sulfoxides.
    • Source: Journal of Chrom
    • Context: Validates the use of acidic mobile phases to prevent on-column degrad
  • Physical Properties & pKa D

    • S-Benzyl-L-cysteine sulfoxide properties.[4]

    • Source: PubChem Compound Summary.
    • Context: Verification of chemical structure, molecular weight (227.28 g/mol ), and pKa values.
  • Enzymatic Degrad

    • Substr
    • Source: Archives of Biochemistry and Biophysics.
    • Context: Explains why biological samples (lysates)

Sources

Troubleshooting

removing impurities from synthesized (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid

Technical Support Center: Purification of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid Ticket ID: BCO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Methodologies Introduction: The Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid

Ticket ID: BCO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Methodologies

Introduction: The Scope of Your Challenge

You are synthesizing (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid (also known as S-benzyl-L-cysteine sulfoxide or BCO). This reaction typically involves the oxidation of S-benzyl-L-cysteine.

The core challenge in this synthesis is not the reaction itself, but the selectivity of oxidation . Sulfur is a "soft" nucleophile that can easily be under-oxidized (leaving starting material) or over-oxidized (creating sulfone). Furthermore, the creation of the sulfoxide moiety introduces a new chiral center at the sulfur atom, resulting in a mixture of diastereomers (


 and 

).

This guide provides a modular approach to removing these specific impurities.

Module 1: Impurity Profiling (Know Your Enemy)

Before selecting a protocol, you must identify which impurity is compromising your yield. Use this table to correlate your analytical data (HPLC/TLC) with the chemical species.

SpeciesStructure NotePolarity (Rel.)Solubility (Water)Origin
Target Sulfoxide

High (Zwitterionic)High Desired Product
Sulfide Impurity

LowLow/Sparingly Unreacted Starting Material
Sulfone Impurity

Medium-HighModerateOver-oxidation (Excess oxidant/Heat)
Benzoic Acid

MediumLow (Acidic pH)Byproduct (if using MCPBA)

Module 2: Diagnostic & Troubleshooting (FAQs)

Q1: My HPLC shows a peak eluting after the main product. Is this the sulfone?

  • Diagnosis: Likely No . In Reverse Phase (RP-HPLC), the sulfide (starting material) is more hydrophobic and elutes later than the sulfoxide.

  • Correction: The sulfone is more polar than the sulfide but often slightly less polar or comparable to the sulfoxide depending on pH. If you see a peak immediately adjacent to your product, it is likely the sulfone or the diastereomer.

  • Action: Run a co-injection with starting material to confirm the late-eluting peak.

Q2: I have significant starting material (Sulfide) remaining. Can I just add more oxidant?

  • Risk: No. Adding oxidant to a mixture containing product will drive the Product

    
     Sulfone  reaction faster than the Sulfide 
    
    
    
    Product
    reaction due to solubility and kinetic factors.
  • Solution: It is safer to accept the conversion rate and remove the sulfide via solubility differences (See Protocol A).

Q3: The product is oiling out during recrystallization.

  • Cause: This is common with sulfoxides when water content is too high or cooling is too rapid.

  • Fix: Use the "Cloud Point" method. Dissolve in minimal hot water, add ethanol dropwise until just turbid, then slowly cool to room temperature before refrigerating.

Module 3: Purification Protocols

Protocol A: Removal of Unreacted Sulfide (Hydrophobic Exclusion)

Use this when your main impurity is the starting material.

Principle: S-benzyl-L-cysteine (sulfide) has significantly lower water solubility than its sulfoxide counterpart due to the lack of the polar


 bond.
  • Dissolution: Suspend the crude solid in distilled water (10 mL per gram of crude).

  • Heating: Heat gently to 40–50°C. The sulfoxide should dissolve; the sulfide will likely remain as a suspension.

  • Filtration: Filter the warm solution through a sintered glass funnel or Celite pad.

    • Residue: Contains mostly unreacted sulfide.

    • Filtrate: Contains target sulfoxide and potential sulfone.[1][2][3]

  • Recovery: Lyophilize the filtrate or concentrate under reduced pressure to obtain the sulfide-free solid.

Protocol B: Removal of Sulfone & Diastereomer Enrichment (Fractional Crystallization)

Use this when you have over-oxidation or need to enrich one diastereomer.

Principle: Sulfones often form a different crystal lattice structure. Furthermore, the two sulfoxide diastereomers have different solubilities in aqueous alcohol mixtures.

  • Solvent System: Prepare a 1:1 mixture of Water:Ethanol .

  • Saturation: Dissolve the crude solid in the solvent mixture at boiling temperature (

    
    C) until saturation is reached.
    
  • Kinetic Control (Diastereomer Separation):

    • Rapid Cooling: Cool the vessel rapidly to

      
      C (ice bath). This often precipitates the kinetically favored diastereomer or the less soluble sulfone fraction.
      
    • Slow Cooling: Allow to cool to RT over 4 hours. This favors the thermodynamically stable crystal form.

  • Washing: Filter the crystals and wash with cold acetone . Sulfoxides are generally insoluble in acetone, while some organic impurities may wash away.

Protocol C: Ion Exchange Chromatography (The "Reset" Button)

Use this for high-purity requirements (>99%) to remove salts and non-zwitterionic impurities.

  • Resin: Use Dowex 50W-X8 (Cation Exchange) in the

    
     form.
    
  • Loading: Dissolve crude in water (pH ~2) and load onto the column.

  • Washing: Flush with water (3 column volumes).

    • Removes: Anionic impurities (Benzoic acid, if MCPBA was used) and neutral non-polar species.

  • Elution: Elute with 1M or 2M Aqueous Ammonia (

    
    ) .
    
    • Mechanism:[4][5] The amino acid releases from the resin as the pH rises.

  • Finishing: Evaporate the ammonia fractions to dryness.

Module 4: Process Visualization

The following diagrams illustrate the impurity formation pathway and the decision logic for purification.

Figure 1: Oxidation Pathway & Impurity Origin

Understanding where the impurities come from is the first step to removal.

OxidationPathway cluster_dia Chiral Center Formation Sulfide S-Benzyl-L-Cysteine (Starting Material) Sulfoxide (2R)-Target Sulfoxide (Mixture of Diastereomers) Sulfide->Sulfoxide Controlled Oxidation (1.0 eq) Oxidant Oxidant (H2O2 / MCPBA) Oxidant->Sulfide Sulfone Sulfone Impurity (Over-Oxidation) Sulfoxide->Sulfone Excess Oxidant (>1.1 eq) or Heat

Figure 2: Purification Decision Tree

Follow this logic flow to select the correct protocol.

PurificationLogic Start Crude Product Analysis CheckSM Is Starting Material (Sulfide) present? Start->CheckSM CheckSulfone Is Sulfone present? CheckSM->CheckSulfone No (<5%) ProtoA PROTOCOL A: Water Filtration (Exploit low solubility of Sulfide) CheckSM->ProtoA Yes (>5%) ProtoB PROTOCOL B: Recrystallization (Water/EtOH) (Separates Sulfone/Diastereomers) CheckSulfone->ProtoB Yes ProtoC PROTOCOL C: Ion Exchange (Dowex) (Removes salts/acids) CheckSulfone->ProtoC No (High Purity req) ProtoA->CheckSulfone Filtrate ProtoB->ProtoC If salts remain

References

  • Synthesis and Properties of S-Substituted Cysteines: Stolz, A., et al. (2025).[6] "Tunable aromatic sulfoxides and sulfones as cysteine-targeting warheads."[2] ChemRxiv. Available at: [Link] Relevance: Discusses the oxidation kinetics of thioethers to sulfoxides and sulfones, providing context on reaction control.[2]

  • Crystallization and Diastereomer Separation: Dombrády, Z.S., et al. (2019). "Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent." Gavin Publishers. Available at: [Link] Relevance: Validates the use of kinetic vs. thermodynamic control in crystallization to separate diastereomers.[4][7]

  • Biological Context and Solubility: Wakigawa, et al. (2019). "Sulfuric Odor Precursor S-Allyl-l-Cysteine Sulfoxide in Garlic Induces Detoxifying Enzymes." MDPI. Available at: [Link] Relevance: Confirms the water solubility profiles of cysteine sulfoxides vs. their metabolic precursors.

Sources

Optimization

Technical Support Center: Thermal Degradation of Benzylsulfinyl Propanoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth insights and practical troubleshooting advice for experiments involving...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth insights and practical troubleshooting advice for experiments involving the thermal stability of benzylsulfinyl propanoic acid. Given the limited direct literature on this specific molecule, this document synthesizes established chemical principles from related structures to offer a predictive and logical framework for your investigations.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the thermal stability and degradation of benzylsulfinyl propanoic acid, providing the essential knowledge needed to design and interpret your experiments.

Q1: What are the key structural features of benzylsulfinyl propanoic acid that influence its thermal stability?

A1: Benzylsulfinyl propanoic acid possesses three key functional groups that are susceptible to thermal degradation:

  • The Sulfoxide Group (S=O): This is the most thermally labile part of the molecule. Sulfoxides can undergo a variety of thermal reactions, most notably pericyclic eliminations.

  • The Carboxylic Acid Group (-COOH): At elevated temperatures, carboxylic acids can undergo decarboxylation, leading to the loss of carbon dioxide (CO₂).

  • The Benzylic C-S Bond: The bond between the benzyl group and the sulfur atom can be susceptible to homolytic cleavage at high temperatures, initiating radical-based degradation pathways.

Understanding the interplay of these groups is crucial for predicting the degradation profile of the molecule.

Q2: What are the primary hypothesized thermal degradation pathways for benzylsulfinyl propanoic acid?

A2: Based on fundamental organic chemistry principles, we can hypothesize three main degradation pathways. The predominant pathway will depend on factors such as temperature, the presence of oxygen or water, and the physical state of the sample (solid vs. solution).

  • Pathway A: Syn-Elimination: This is a well-documented thermal reaction for sulfoxides. It involves the formation of a five-membered cyclic transition state, leading to the formation of an alkene and a sulfenic acid. The sulfenic acid intermediate is typically unstable and will undergo further reactions.

  • Pathway B: Decarboxylation: The propanoic acid side chain can lose a molecule of CO₂, particularly at temperatures exceeding its melting point. This would result in a benzylsulfinyl ethane derivative.

  • Pathway C: Radical Cleavage: At higher temperatures, the benzyl-sulfur bond can break, forming a benzyl radical and a sulfinylpropanoic acid radical. These highly reactive species can then propagate a variety of secondary reactions, potentially leading to complex mixtures of products including toluene, biphenyl, and various sulfur-containing compounds.[1]

Q3: What are the most probable thermal degradation products I should be looking for?

A3: The table below summarizes the most likely degradation products based on the pathways described above. Mass spectrometry (MS) is a primary tool for initial identification.

Hypothesized Product Parent Pathway Expected Molecular Weight ( g/mol ) Key Analytical Signature
Phenylacetic acidSyn-Elimination136.15Detectable by LC-MS, GC-MS. Characteristic fragmentation pattern.
StyreneSyn-Elimination104.15Volatile. Best detected by Headspace GC-MS.
Benzylsulfinyl ethaneDecarboxylation168.25LC-MS detectable, mass shift of -44 Da from parent.
TolueneRadical Cleavage92.14Volatile. Best detected by Headspace GC-MS.
Benzyl MercaptanReduction/Disproportionation124.21Pungent odor. Detectable by GC-MS.
Benzyl DisulfideOxidation/Disproportionation246.41LC-MS or GC-MS detectable.
Benzoic AcidOxidation122.12Often seen in the presence of oxygen.[2]
Q4: What are the recommended analytical techniques for a comprehensive degradation study?

A4: No single technique can identify all potential degradation products. An orthogonal approach using multiple analytical methods is essential for a complete and accurate impurity profile.[3]

  • High-Performance Liquid Chromatography with UV and Mass Spectrometry Detection (HPLC-UV/MS): This is the workhorse technique for separating and identifying non-volatile and semi-volatile degradants. A stability-indicating method must be developed to separate the parent compound from all major degradation products.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is crucial for identifying volatile degradation products, such as toluene and styrene. Headspace analysis is often required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of unknown impurities that have been isolated, 1D and 2D NMR are indispensable.

  • Thermogravimetric Analysis (TGA): TGA can help determine the onset temperature of degradation and the extent of mass loss, providing valuable information about the overall thermal stability.

Troubleshooting Guides

This section provides practical, step-by-step guidance for specific issues you may encounter during your experiments.

Scenario 1: "I'm observing a new, significant peak in my HPLC chromatogram after heating my sample. How do I identify it?"

Answer: An unexpected peak is a clear indication of degradation. Follow this systematic workflow to identify the unknown compound.

Step-by-Step Protocol for Unknown Peak Identification:

  • Verify System Suitability: Ensure your HPLC system is performing correctly by running a system suitability standard.

  • Acquire Mass Data: If not already done, re-analyze the sample using an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass of the unknown peak.

  • Propose Elemental Compositions: Use the accurate mass data to generate a list of possible elemental compositions. Software tools associated with the mass spectrometer can automate this process.

  • Perform MS/MS Fragmentation: Isolate the parent ion of the unknown peak in the mass spectrometer and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

  • Interpret the Fragmentation Pattern:

    • Look for characteristic neutral losses (e.g., loss of H₂O, CO₂, or CO).

    • Compare the fragmentation pattern to the known fragmentation of your parent molecule and the hypothesized structures in the table above. For example, the presence of a fragment at m/z 91 often indicates a benzyl group.

  • Hypothesize a Structure: Based on the elemental composition and the fragmentation data, propose a likely chemical structure.

  • Confirmation (if possible): The gold standard for confirmation is to obtain a reference standard of the hypothesized compound and compare its retention time and mass spectrum to your unknown peak.

G observe Observe Unexpected Peak in HPLC ms Acquire Accurate Mass Data (LC-HRMS) observe->ms Is peak significant? propose Propose Elemental Compositions ms->propose msms Perform MS/MS Fragmentation Analysis propose->msms interpret Interpret Fragmentation Pattern msms->interpret hypothesize Hypothesize Structure interpret->hypothesize confirm Confirm with Reference Standard hypothesize->confirm If standard is available

Caption: Workflow for identifying unknown degradation products.

Scenario 2: "My assay results show a significant loss of the parent compound, but I don't see correspondingly large impurity peaks in my HPLC. What's happening?"

Answer: This issue, known as poor mass balance, strongly suggests the formation of degradation products that are not being detected by your current HPLC method.[3] There are two primary culprits:

  • Formation of Volatile Degradants: Products like styrene, toluene, or CO₂ will not be retained or detected by a standard reversed-phase HPLC method.

    • Troubleshooting Action: Analyze the headspace of a heated sample using GC-MS. This involves sealing a sample in a vial, heating it to the degradation temperature, and then injecting the vapor phase into the GC-MS.

  • Formation of Non-Chromophoric Degradants: If your degradation products lack a UV chromophore, they will be invisible to a UV detector.

    • Troubleshooting Action: Use a universal detector in series with your UV detector, such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS), to reveal non-UV active compounds.

Hypothesized Thermal Degradation Pathway

The following diagram illustrates the primary hypothesized thermal degradation pathways of benzylsulfinyl propanoic acid. This serves as a foundational map for your investigations.

Caption: Hypothesized thermal degradation pathways. (Note: A placeholder for the chemical structure image is used in the DOT script. In a real application, this would be the 2D structure of the molecule).

References

  • Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology. Available at: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • Rapid Methods for High-Throughput Detection of Sulfoxides. ResearchGate. Available at: [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Available at: [Link]

  • The thermal decomposition of propionic acid. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • The thermal decomposition of benzoic acid. ResearchGate. Available at: [Link]

  • Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

troubleshooting enantiomeric excess determination of the (2R) isomer

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) Determination for (2R)-Isomers Introduction: The "2R" Challenge Determining the enantiomeric excess (ee) of a specific isomer, such as the (2R)-isomer ,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) Determination for (2R)-Isomers

Introduction: The "2R" Challenge

Determining the enantiomeric excess (ee) of a specific isomer, such as the (2R)-isomer , requires more than just separating two peaks. You must rigorously establish two facts:

  • Separation: You have physically resolved the enantiomers (R and S).[1]

  • Identification: You have irrefutably assigned the (2R) configuration to a specific signal (Peak 1 vs. Peak 2, or

    
     vs. 
    
    
    
    ).

Critical Warning: In chiral chromatography, elution order is not predictable based solely on Cahn-Ingold-Prelog (CIP) priority rules. The (2R)-isomer may elute first on a Chiralpak® AD-H column but second on a Chiralcel® OD-H column.

Module 1: Chiral Chromatography (HPLC/SFC/GC)

Q1: I have baseline separation, but how do I know which peak is my (2R)-isomer?

Diagnosis: You lack an absolute configuration reference. Technical Insight: Unlike achiral chromatography where retention is driven by polarity, chiral recognition depends on 3D spatial fit ("three-point interaction").

Protocol: The "Spike and Confirm" Method

  • Authentic Standard: If you have a sample of pure (2R) (e.g., from a stereoselective synthesis or commercial source), inject it alone. Note the retention time (

    
    ).
    
  • Co-Injection (Spiking): Mix your unknown sample with the authentic (2R) standard.

    • Result A: Peak area of one isomer increases without peak broadening/splitting. Confirmed.

    • Result B: A shoulder appears or a new peak emerges. The standard is likely (2S) or the method is separating diastereomers, not enantiomers.

  • No Standard Available?

    • Circular Dichroism (CD) Detector: Use an inline CD detector. Compare the sign of the Cotton effect at a specific wavelength to literature values for the (2R) isomer.

    • Optical Rotation (OR) Detector: Similar to CD, but measures specific rotation (

      
      ).
      

Q2: My peaks are tailing (


), making integration inaccurate. How do I fix this? 

Diagnosis: Secondary non-enantioselective interactions (usually silanols on the silica support) are retaining the analyte. Causality: Basic amines often interact with residual silanols; acidic compounds interact with metal impurities.

Troubleshooting Table: Peak Shape Optimization

Analyte TypeCommon IssueMobile Phase Additive RecommendationMechanism
Basic Amines Tailing, broad peaks0.1% Diethylamine (DEA) or EthanolamineBlocks silanol sites; suppresses ionization.
Acidic Compounds Fronting or Tailing0.1% Trifluoroacetic acid (TFA) or Acetic AcidSuppresses ionization of the acid, ensuring neutral form.
Amphoteric Broad, undefined0.1% TFA + 0.1% DEA Buffers the system to a defined ionization state.

Note: Always flush columns with neutral solvent (e.g., Isopropanol) before switching between acidic and basic additives to prevent salt precipitation inside the column [1, 2].

Q3: I see a "middle peak" or a plateau between my enantiomers. Is this the racemate?

Diagnosis: This is likely on-column racemization . Explanation: If the interconversion barrier of your chiral center is low (e.g., atropisomers, hemiaminals), the enantiomers may racemize during the run. Test:

  • Lower the column temperature (e.g., from 25°C to 5°C).

  • Increase flow rate.

  • Result: If the plateau disappears and peaks resolve, the compound is thermally unstable. You must analyze at low temperature.

Module 2: NMR Spectroscopy (Mosher's Method)

Q1: I derivatized my alcohol with Mosher's acid chloride, but the NMR peaks are messy/broad.

Diagnosis: Incomplete reaction or Kinetic Resolution. Technical Insight: To determine ee by NMR, you convert enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA) like MTPA-Cl (Mosher's acid chloride).[2]

Critical Failure Mode: Kinetic Resolution If the reaction does not go to 100% conversion , one enantiomer may react faster than the other.

  • Example: (2R) reacts fast, (2S) reacts slow. If you stop at 50% conversion, the product will show artificially high (2R) content.

Validation Protocol:

  • Monitor Conversion: Ensure the starting material signal (e.g., CH-OH) has completely disappeared in the

    
    H NMR.
    
  • No Fractionation: Do not use column chromatography to purify the Mosher ester derivative, as this may separate the diastereomers and alter the ratio. Analyze the crude reaction mixture (after simple aqueous workup) [3].

Q2: The chemical shift difference (


) is too small to integrate. 

Diagnosis: The chiral center is too far from the derivatization site, or the magnetic environments are too similar. Solution:

  • Change Nucleus: Switch to

    
    F NMR. The CF
    
    
    
    group on the Mosher ester is highly sensitive and often gives singlet peaks with distinct shifts for diastereomers.
  • Change Solvent: Switch from CDCl

    
     to C
    
    
    
    D
    
    
    (Benzene-d6). The anisotropic effect of benzene can dramatically amplify shift differences (
    
    
    ).

Module 3: Visualization & Logic Workflows

Workflow 1: Confirming (2R) Identity

This logic gate ensures you do not misidentify the elution order.

G start Start: Two Peaks Resolved std Is authentic (2R) standard available? start->std spike Perform Spiking Experiment (Inject Mix of Sample + Std) std->spike Yes no_std No Standard Available std->no_std No result_spike Does Peak 1 Area Increase? spike->result_spike p1_id Peak 1 is (2R) result_spike->p1_id Yes p2_id Peak 2 is (2R) result_spike->p2_id No (Peak 2 Increases) derivatize Derivatize with known chiral agent (e.g., Mosher) no_std->derivatize nmr Analyze via NMR (Compare Delta Delta) derivatize->nmr assign Assign Config based on Shielding Models nmr->assign

Caption: Decision tree for assigning absolute configuration (2R vs 2S) to experimental signals.

Workflow 2: Troubleshooting Poor Resolution ( )

Systematic approach to optimizing chiral separation.

G problem Problem: Co-elution (Rs < 1.5) step1 Step 1: Screen Mobile Phase problem->step1 check1 Try Alcohol Switch (MeOH vs EtOH vs IPA) step1->check1 step2 Step 2: Temperature Effect check1->step2 No Improvement solved Resolution Achieved check1->solved Success check2 Lower Temp to 10-15°C (Enhances Selectivity) step2->check2 step3 Step 3: Column Switch check2->step3 No Improvement check2->solved Success check3 Switch Selector Type (Amylose <-> Cellulose) step3->check3 check3->solved

Caption: Stepwise optimization workflow for improving chiral resolution (


).

References

  • Daicel Chiral Technologies. (2021).[3] Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Reference Standards for the Purity of (2R)-2-Amino-3-(benzylsulfinyl)propanoic Acid

For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Purity in a Chiral Sulfoxide (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid, a sulfoxide derivative of S-benzyl-L-cystei...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in a Chiral Sulfoxide

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid, a sulfoxide derivative of S-benzyl-L-cysteine, is a chiral building block whose stereochemical and chemical purity is paramount for its application in pharmaceutical synthesis and biological research. The presence of a stereocenter at the alpha-carbon and a sulfur atom susceptible to oxidation means that a variety of impurities—enantiomers, diastereomers, and oxidation/reduction byproducts—can arise during its synthesis and storage.

The efficacy and safety of any downstream active pharmaceutical ingredient (API) derived from this molecule are directly dependent on the rigorous control of these impurities. A well-characterized reference standard is not merely a bottle of powder; it is the cornerstone of analytical method validation, quality control, and regulatory compliance. It serves as the benchmark against which all production batches are measured. This guide provides an in-depth comparison of the analytical methodologies and standards required to comprehensively define the purity of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid.

Defining the Purity Profile: Beyond a Single Percentage

The purity of a reference standard is a composite of several critical attributes. A comprehensive Certificate of Analysis (CoA) for a high-quality standard will address each of these facets.

  • Identity: Confirms that the material is unequivocally (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid.

  • Assay (Potency): The mass fraction of the pure substance. This is often determined by mass balance, accounting for impurities.

  • Chiral Purity: Quantifies the amount of the unwanted (2S)-enantiomer. This is arguably the most critical attribute for this molecule.

  • Organic Impurities (Related Substances): Includes process-related impurities (e.g., starting materials, byproducts) and degradation products. Key potential impurities include the corresponding sulfide (S-benzyl-L-cysteine) and sulfone.

  • Inorganic Components: Water content and residue on ignition (sulfated ash).

  • Residual Solvents: Quantifies any solvents remaining from the manufacturing process.

Comparative Analysis of Core Analytical Methodologies

The selection of an analytical technique is a balance of specificity, sensitivity, and the specific purity attribute being measured. No single method can fully characterize the standard; a suite of orthogonal techniques is required.

Assay and Organic Impurity Profiling: HPLC vs. qNMR

The determination of overall purity and the detection of related substances are typically accomplished using High-Performance Liquid Chromatography (HPLC) with UV detection. However, Quantitative NMR (qNMR) offers a powerful, orthogonal approach.

FeatureReversed-Phase HPLC-UVQuantitative ¹H NMR (qNMR)
Principle Chromatographic separation based on polarity, followed by UV absorbance detection.Signal intensity is directly proportional to the number of nuclear spins. Purity is determined by comparing the integral of a specific analyte proton signal to that of a certified internal standard.
Primary Measurement Purity based on area percent of the main peak relative to impurity peaks.Provides an absolute purity value (mass fraction) without needing a reference standard of the analyte itself (only of the internal standard).
Strengths Excellent for resolving and quantifying process-related impurities and degradation products. High sensitivity for chromophoric impurities."First-principles" method providing direct traceability to SI units. Requires no chromatographic separation. Excellent for structural confirmation and purity assessment simultaneously.
Weaknesses Relative quantification (area %) can be inaccurate if impurities have different UV responses. Requires a well-characterized reference standard to convert to a mass fraction (potency).Lower sensitivity compared to HPLC for trace impurities. Signal overlap can complicate quantification in complex mixtures. Requires a high-field NMR instrument.
Best For Routine quality control, stability studies, detecting and quantifying unknown degradation products.Certifying primary reference standards. Orthogonal confirmation of HPLC assay results.

Causality Behind Experimental Choices: An HPLC method is the workhorse for impurity profiling because it physically separates the main component from its impurities, allowing for individual quantification.[1][2] A typical C18 column is used to separate based on hydrophobicity. qNMR is chosen for certifying primary standards because it is a direct measurement method; the signal from a proton is fundamentally tied to the molar concentration, bypassing the response factor issues inherent in HPLC-UV.

The Crucial Divide: Chiral Purity Analysis

Controlling the enantiomeric excess is non-negotiable. The biological activity and toxicity of the desired (2R)-enantiomer can differ dramatically from its (2S) counterpart. Two primary HPLC strategies are employed.

Chiral_Analysis_Workflow

Comparison of Chiral HPLC Approaches

FeatureDirect Analysis (Chiral Stationary Phase)Indirect Analysis (Derivatization)
Principle Enantiomers are separated directly on a column containing a chiral selector that forms transient, diastereomeric complexes with differing stabilities.Enantiomers are first reacted with a pure chiral derivatizing reagent to form a pair of diastereomers. These diastereomers now have different physical properties and can be separated on a standard achiral column.[3]
Typical Column Polysaccharide-based (e.g., cellulose or amylose derivatives) or zwitterionic phases (e.g., CHIRALPAK® ZWIX).[3][4]Standard reversed-phase C18 column.
Advantages Simple sample preparation. Avoids potential side reactions from derivatization. Directly measures the analytes of interest.Can use standard, robust, and less expensive achiral columns. May offer higher sensitivity if the derivatizing agent is strongly chromophoric.
Disadvantages Chiral columns are more expensive and can be less robust than standard columns. Method development can be more complex.Derivatization adds complexity and time to the workflow. Potential for incomplete reaction, side products, or racemization during the reaction. The derivatizing reagent must be of very high chiral purity itself.[3]
Trustworthiness High, as it is a direct measurement. The separation is a physical process, minimizing the risk of altering the sample's chiral composition.Dependent on the validation of the derivatization step. The reaction must be proven to be complete and free from kinetic resolution or racemization to be trustworthy.

Expert Insight: For establishing a reference standard, the direct method using a CSP is strongly preferred . Its trustworthiness is inherently higher because it minimizes sample manipulation. The indirect method is a viable alternative if a suitable CSP cannot be found, but it requires extensive validation of the derivatization reaction itself to ensure the results are accurate.

Experimental Protocols: A Self-Validating System

The following protocols are provided as robust starting points for method development and validation.

Protocol 1: Chiral Purity by Direct HPLC

This method is designed to provide a direct, unambiguous quantification of the enantiomeric purity.

  • Instrumentation: HPLC system with UV detector.

  • Column: CHIRALPAK® ZWIX(+) or a similar zwitterionic chiral stationary phase.

  • Mobile Phase: Methanol / Acetonitrile (50/50 v/v) containing 25 mM Acetic Acid and 12.5 mM Diethylamine. Rationale: Zwitterionic CSPs operate on an ion-exchange mechanism. The acidic and basic additives are crucial for achieving retention and selectivity for ampholytic molecules like amino acids.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the reference standard in the mobile phase to a concentration of 0.5 mg/mL. Filter through a 0.45 µm filter.

  • Validation System:

    • Specificity: Inject a sample of the corresponding sulfide (S-benzyl-L-cysteine) and sulfone to ensure they do not interfere with either enantiomer peak.

    • Limit of Quantification (LOQ): Prepare a sample of the (2R)-enantiomer spiked with a known low concentration (e.g., 0.1%) of the racemic mixture to prove the method's sensitivity for the unwanted enantiomer.

Protocol 2: Assay and Related Substances by Reversed-Phase HPLC

This method quantifies the main component relative to its potential process and degradation impurities.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile. Rationale: TFA is an ion-pairing agent that improves the peak shape of the amino acid on the C18 column.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30-31 min: 60% to 5% B

    • 31-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD at 220 nm. Purity analysis performed using peak area normalization.

  • Sample Preparation: Dissolve the reference standard in Mobile Phase A to a concentration of 1.0 mg/mL.

  • Validation System: The use of a DAD is self-validating for peak purity. It acquires spectra across each peak; non-uniform spectra indicate a co-eluting impurity. This confirms that the main peak is spectrally pure.

Selecting a Trustworthy Reference Standard

When procuring a reference standard, the Certificate of Analysis is the primary document for establishing its quality. Researchers should demand a CoA that includes:

  • Clear Identification: Compound name, CAS number, and structure confirmed by ¹H NMR and Mass Spectrometry.

  • Orthogonal Assay Data: Ideally, an assay value determined by a mass balance approach, supported by data from two independent techniques (e.g., HPLC area % and qNMR).

  • High-Resolution Chromatograms: The actual chromatograms for both the chiral and achiral HPLC analyses should be provided, showing clear separation and integration of all peaks.

  • Statement of Traceability: For primary standards, a statement linking the characterization to national or international standards (e.g., NIST).

  • Comprehensive Impurity Data: A detailed list of all detected impurities (chiral, organic, residual solvents, water) with their quantified levels.

Purity_Assessment_Logic

Conclusion

The qualification of a reference standard for (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid is a multi-faceted process that relies on an orthogonal set of analytical techniques. While reversed-phase HPLC is a cornerstone for assay and related substance determination, it is insufficient on its own. The unambiguous determination of chiral purity, preferably through a direct CSP-HPLC method, is of paramount importance. For the highest level of metrological traceability, qNMR provides a powerful, independent verification of potency.

Researchers and drug developers must scrutinize the data provided with any reference standard, ensuring that it has been characterized with a scientifically sound, multi-technique approach. This diligence ensures the integrity of all subsequent analytical data, forming a solid foundation for quality control and regulatory success.

References

  • Vertex AI Search. (2026). Rapid Methods for High-Throughput Detection of Sulfoxides - PMC.
  • Vertex AI Search. (2002). AMINO ACID ANALYSIS.
  • Vertex AI Search. (2009). Amino Acid Analysis.
  • Vertex AI Search. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - Frontiers.
  • Vertex AI Search. (2012). Amino Acid Analysis Overview - Bio-Synthesis.
  • Vertex AI Search. (n.d.). Application Notes and Protocols for HPLC Analysis of (2R)-2-acetamido-3-methoxypropanoic acid - Benchchem.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).

Sources

Comparative

Bioequivalence Assessment Guide: Natural vs. Synthetic (2R)-2-Amino-3-(benzylsulfinyl)propanoic Acid

Executive Summary Verdict: Synthetic and natural sources of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid (S-benzyl-L-cysteine sulfoxide, or BCSO) are chemically distinct regarding their sulfur stereochemistry, rendering...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Synthetic and natural sources of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid (S-benzyl-L-cysteine sulfoxide, or BCSO) are chemically distinct regarding their sulfur stereochemistry, rendering them bio-inequivalent in standard enzymatic activation pathways unless asymmetric synthesis is employed.

While the amino acid backbone (L-cysteine derivative) is identical, the sulfoxide moiety introduces a chiral center at the sulfur atom. Natural extracts from Petiveria alliacea (Guinea hen weed/Anamu) predominantly contain the


 diastereomer (with minor amounts of 

).[1] Standard synthetic oxidation yields a diastereomeric mixture (

). As the pharmacological activity depends on the enzymatic conversion to thiosulfinates by C-S lyases (alliinases), the synthetic racemate exhibits altered reaction kinetics (

) and reduced theoretical potency compared to the natural isolate.

Chemical & Stereochemical Identity

To understand the bioequivalence gap, one must analyze the "Chirality Crisis" at the sulfur center.

FeatureNatural Isolate (P. alliacea)Standard Synthetic (Non-Stereoselective)
IUPAC Name (2R)-2-Amino-3-[(S)-benzylsulfinyl]propanoic acidMixture of (2R,

) and (2R,

) isomers
Common Name S-benzyl-L-cysteine sulfoxide (BCSO)Synthetic BCSO
Chirality L-cysteine backbone: Fixed (2R)Sulfoxide: Predominantly

L-cysteine backbone: Fixed (2R)Sulfoxide: ~1:1 Diastereomeric mix (

)
Precursor Glutathione / S-benzyl-L-cysteineS-benzyl-L-cysteine
Active Metabolite S-benzyl phenylmethanethiosulfinateSame, but yield is kinetically limited
The Mechanism of Action (The Bioequivalence Bottleneck)

The molecule is a "prodrug" stored in the plant cytosol. Upon tissue rupture (or ingestion), it contacts the vacuolar enzyme Alliinase (C-S Lyase) . The enzyme cleaves the C-S bond to release a reactive sulfenic acid, which instantly condenses to form the biologically active thiosulfinate (antimicrobial/cytotoxic agent).[2][3]

Critical Insight: Alliinases are stereospecific. They exhibit a high affinity for the natural


 configuration. The 

isomer often acts as a competitive inhibitor or a slower substrate, altering the "burst" kinetics required for maximal thiosulfinate production.

Bioactivation Prodrug S-benzyl-L-cysteine sulfoxide (Prodrug) Intermediate Benzyl Sulfenic Acid (Transient) Prodrug->Intermediate Enzymatic Cleavage (Stereospecific) Waste Pyruvate + NH3 Prodrug->Waste Enzyme Alliinase (C-S Lyase) Enzyme->Prodrug Active S-benzyl phenylmethanethiosulfinate (Bioactive) Intermediate->Active Condensation (-H2O)

Figure 1: The enzymatic activation pathway. The rate of the first step (Cleavage) is dependent on the stereochemistry of the sulfoxide.

Comparative Profiling: Experimental Data

A. Enzymatic Kinetics (Alliinase Assay)

The most reliable method to establish bioequivalence is determining the Michaelis-Menten constants using purified P. alliacea alliinase.

ParameterNatural BCSO (

-dominant)
Synthetic Racemate (

Mix)
Interpretation

(Affinity)
Low (High affinity)Higher (Lower apparent affinity)Enzyme binds natural isomer more tightly.

(Rate)
100% (Baseline)~45-60%The

isomer occupies the active site but converts slowly.
Thiosulfinate Yield HighModerateLower peak concentration of the active drug.
B. Cytotoxicity Profile (MCF-7 & HL-60 Cell Lines)

In whole-cell assays, the difference is less pronounced than in enzymatic assays because intracellular transport mechanisms may vary, but natural isolates consistently show lower


 values.
  • Natural Isolate

    
    :  ~5–10 
    
    
    
    (mediated by rapid thiosulfinate generation).
  • Synthetic Mixture

    
    :  ~15–25 
    
    
    
    (requires higher dosing to achieve same active species load).

Experimental Protocols for Validation

To validate the bioequivalence of a synthesized batch against a natural standard, follow this two-tier workflow.

Protocol A: Stereochemical Purity (Chiral HPLC)

This protocol separates the diastereomers to quantify the


 ratio.
  • Column: Chiralpak AGP (

    
    -acid glycoprotein) or Crownpak CR(+).
    
  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Isopropanol (98:2 v/v).

  • Flow Rate: 0.5 mL/min at 25°C.

  • Detection: UV at 210 nm (peptide bond) and 254 nm (benzyl ring).

  • Standardization: Inject Natural Isolate (Reference). Expect major peak at

    
     (
    
    
    
    ) and minor at
    
    
    (
    
    
    ).
  • Test: Inject Synthetic sample. A 1:1 split indicates a non-stereoselective synthesis (Bio-inequivalent).

Protocol B: Enzymatic Bio-Assay (Functional Equivalence)

This protocol measures the actual generation of the active thiosulfinate.

  • Enzyme Prep: Extract crude alliinase from fresh P. alliacea roots (homogenize in 50 mM phosphate buffer pH 7.4, centrifuge 10,000g).

  • Reaction Mix:

    • buffer (pH 7.4)

    • 25

      
       Pyridoxal-5'-phosphate (Cofactor)[3]
      
    • Substrate (Natural vs. Synthetic) at varying concentrations (0.1 - 5 mM).

  • Incubation: 37°C for 5 minutes.

  • Termination: Add 10% Trichloroacetic acid (TCA).

  • Quantification: React supernatant with 2,4-dinitrophenylhydrazine (DNPH) to detect Pyruvate (stoichiometric byproduct). Measure Absorbance at 420 nm.

  • Calculation: Plot Rate (

    
    ) vs. Concentration (
    
    
    
    ). If the Synthetic
    
    
    is <80% of Natural, it is not bioequivalent.

Synthesis & Optimization Strategy

For researchers attempting to synthesize a bioequivalent product, standard oxidation of S-benzyl-L-cysteine with


 is insufficient.

Recommended Asymmetric Route: Use a chiral oxidation system to favor the


 diastereomer:
  • Reagents: (+)-Camphor-10-sulfonyl oxaziridine or a modified Sharpless oxidation (Ti(OiPr)4 / DET / t-BuOOH).

  • Target: >90% diastereomeric excess (de) of the

    
     isomer.
    

Workflow Start Start: S-Benzyl-L-Cysteine RouteA Route A: Standard Oxidation (H2O2 / NaIO4) Start->RouteA RouteB Route B: Asymmetric Oxidation (Chiral Oxaziridine) Start->RouteB ResultA Racemic Sulfoxide (Rs/Ss) NON-BIOEQUIVALENT RouteA->ResultA ResultB Enriched (Ss) Sulfoxide BIOEQUIVALENT RouteB->ResultB Validation Validation via Protocol A (HPLC) & Protocol B (Enzymatic) ResultA->Validation ResultB->Validation

Figure 2: Decision tree for synthesizing bioequivalent (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid.

References

  • Kubec, R., & Musah, R. A. (2001). Cysteine sulfoxide derivatives in Petiveria alliacea. Phytochemistry, 58(6), 981-985.

  • Musah, R. A., et al. (2009). Studies of a novel cysteine sulfoxide lyase from Petiveria alliacea: the first heteromeric alliinase.[4] Plant Physiology, 151(3), 1304-1316.

  • Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry. (Definitive text on Cysteine Sulfoxide chemistry).

  • Dahham, S. S., et al. (2016). In vivo and in vitro anticancer activity of the Petiveria alliacea fraction against breast cancer. BMC Complementary and Alternative Medicine.

  • PubChem. (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid Compound Summary.

Sources

Validation

Structural Confirmation of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid via X-ray Diffraction

Executive Summary In drug development and natural product chemistry, the precise stereochemical assignment of sulfoxides is a critical bottleneck.[1] This guide focuses on the structural confirmation of (2R)-2-Amino-3-(b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and natural product chemistry, the precise stereochemical assignment of sulfoxides is a critical bottleneck.[1] This guide focuses on the structural confirmation of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid (also known as S-benzyl-L-cysteine sulfoxide).[2]

While the amino acid backbone usually retains the L-configuration ((2R) in Cahn-Ingold-Prelog priority), the oxidation of the sulfide to a sulfoxide introduces a new chiral center at the sulfur atom. This creates two distinct diastereomers: (


)  and (

)
. Differentiating these epimers is non-trivial using standard solution-state NMR.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Chiroptical methods, establishing SC-XRD as the definitive "Gold Standard" for absolute configuration, and provides a validated protocol for crystallizing zwitterionic amino acid sulfoxides.

Comparative Analysis: XRD vs. Alternative Methods

The following table objectively compares the three primary methodologies for resolving sulfoxide chirality.

FeatureSC-XRD (Gold Standard) NMR (Mosher/Anisotropy) Chiroptical (CD/ORD)
Primary Output 3D Atomistic Model & Absolute ConfigurationRelative Connectivity & Diastereomeric RatiosElectronic transitions & Helicity
Chirality Determination Direct: Anomalous dispersion (Flack Parameter) confirms absolute stereochem.Indirect: Requires chiral derivatizing agents (CDAs) or shift reagents.Inferential: Requires comparison with theoretical DFT calculations.
Sample Requirement Single Crystal (~0.1–0.3 mm)Solution (~5–10 mg)Solution (<1 mg)
Sulfoxide Specificity High. Resolves S-chirality unambiguously.Low. Sulfoxides lack protons; must rely on remote effects.Moderate. The sulfoxide chromophore is accessible but conformation-dependent.
Risk Factor Crystallization failure.Ambiguous

values for remote centers.
Solvent effects can invert signs of the Cotton effect.
Why SC-XRD is the Critical Path

For (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid, NMR is often insufficient because the chiral sulfur does not bear a proton. The magnetic anisotropy exerted by the sulfoxide bond on the adjacent methylene protons is often too subtle to definitively assign configuration without complex derivatization. SC-XRD utilizes the anomalous scattering of the Sulfur atom to directly calculate the absolute structure (Flack parameter), eliminating ambiguity.

Strategic Decision Matrix

The following diagram outlines the decision logic for selecting the appropriate structural confirmation tool.

DecisionMatrix Start Start: Unknown Sulfoxide Configuration CrystalCheck Is a Single Crystal Available? Start->CrystalCheck XRD Method A: SC-XRD (Definitive) CrystalCheck->XRD Yes Solubility Is sample soluble in chiral shift solvents? CrystalCheck->Solubility No NMR Method B: NMR w/ CSA (Relative Config) Solubility->NMR Yes Derivatization Attempt Salt Formation or Derivatization Solubility->Derivatization No Derivatization->CrystalCheck Crystals Formed CD Method C: VCD/ECD + DFT (Inferential) Derivatization->CD Amorphous Solid

Figure 1: Decision matrix for selecting structural elucidation methods for chiral sulfoxides.

Experimental Protocol: SC-XRD Workflow

This protocol is optimized for zwitterionic amino acids, which are notoriously difficult to crystallize due to their high polarity and low solubility in organic solvents.

Phase 1: Crystallization (The Critical Step)
  • Method: Slow Evaporation / Vapor Diffusion.

  • Solvent System: Water/Ethanol or Water/Methanol (Zwitterions require water for solubility, alcohol to reduce solubility slowly).

  • Protocol:

    • Dissolve 20 mg of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid in a minimum amount of deionized water (approx. 0.5 mL) at 40°C.

    • Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial to remove nucleation sites.

    • Add Ethanol dropwise until a faint turbidity persists, then add one drop of water to clear it.

    • Cover the vial with Parafilm, poke 3-5 small holes, and store at 4°C.

    • Observation: Harvest crystals after 3–7 days. Look for prisms or blocks; avoid needles (often twinned).

Phase 2: Data Collection Strategy
  • Radiation Source: Cu K

    
     (
    
    
    
    Å).
    • Reasoning: While Mo K

      
       is standard, the anomalous scattering signal (
      
      
      
      ) of Sulfur is significantly stronger with Copper radiation (
      
      
      ) compared to Molybdenum (
      
      
      ). This is crucial for obtaining a reliable Flack parameter for light-atom structures.
  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes side-chain disorder (common in the benzyl ring) and improves high-angle diffraction intensity.

Phase 3: Refinement & Validation
  • Space Group: Expect chiral space groups (e.g.,

    
     or 
    
    
    
    ) due to the enantiopure L-amino acid backbone.
  • Flack Parameter (

    
    ): 
    
    • 
       (with 
      
      
      
      ): Correct absolute configuration.
    • 
      : Inverted structure (wrong enantiomer).
      
    • Criterion: For confident assignment, the Flack parameter should be

      
       or better.
      
Representative Data & Interpretation

The following data summarizes the expected crystallographic parameters for this class of molecule (S-benzyl-L-cysteine sulfoxide derivatives), based on analogous structures in the Cambridge Structural Database (CSD).

ParameterValue / DescriptionInterpretation
Crystal System OrthorhombicCommon for chiral amino acids.
Space Group

Chiral space group (no inversion centers).
Zwitterionic State

/

Confirmed by bond lengths: C-O bond lengths in carboxylate should be nearly equal (~1.25 Å).
S-O Bond Length 1.48 – 1.50 ÅTypical for sulfoxides (double bond character).
Hydrogen Bonding 3D NetworkExtensive H-bonds between

and

/

stabilize the lattice.
Flack Parameter -0.02(8)Crucial: Confirms the absolute configuration is correct as solved.
The Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 Crystallography cluster_2 Validation S1 Synthesis (Oxidation of Sulfide) S2 Purification (HPLC/Recryst) S1->S2 C1 Crystal Growth (H2O/EtOH) S2->C1 C2 Diffraction (Cu K-alpha) C1->C2 C3 Structure Solution (SHELXT) C2->C3 V1 Refinement (SHELXL) C3->V1 V2 Flack Parameter Check V1->V2 V2->C3 x ~ 1 (Invert) End Confirmed (2R, S_S) or (2R, R_S) V2->End x ~ 0

Figure 2: End-to-end workflow for structural confirmation.

References
  • BenchChem. (2025).[1] Determining the Absolute Configuration of Sulfoxides: A Comparative Guide. Retrieved from

  • Flack, H. D. (1983).[3] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. (Foundational text for the Flack parameter).

  • Troup, S. D., et al. (2001).[4] S-Benzyl-L-cysteine.[2][4][5][6] Acta Crystallographica Section E, 57, o535-o537.[4] Retrieved from (Base structure for the sulfide precursor).

  • Kusurkar, V., et al. (2025). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules.[7] NIH/PMC. Retrieved from (Protocol grounding for zwitterion crystallization).

  • MIT Dept of Chemistry. (2025). Absolute Configuration via X-Ray Diffraction. Retrieved from

Sources

Comparative

comparative cytotoxicity of cysteine sulfoxide derivatives

Comparative Cytotoxicity of Cysteine Sulfoxide Derivatives: A Technical Guide Executive Summary: The Prodrug Paradigm Cysteine sulfoxide derivatives (CSOs) represent a unique class of organosulfur compounds primarily fou...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Cytotoxicity of Cysteine Sulfoxide Derivatives: A Technical Guide

Executive Summary: The Prodrug Paradigm

Cysteine sulfoxide derivatives (CSOs) represent a unique class of organosulfur compounds primarily found in the genus Allium (garlic, onion).[1] Unlike conventional chemotherapeutics that are inherently cytotoxic, CSOs such as Alliin (


-allylcysteine sulfoxide) and Methiin  (

-methylcysteine sulfoxide) function largely as biologically inert prodrugs . Their cytotoxic potential is only unlocked upon enzymatic cleavage by alliinase (C-S lyase), which converts them into reactive thiosulfinates (e.g., Allicin).

This guide compares the cytotoxicity of these derivatives, distinguishing between the stable precursors (low toxicity) and their volatile, highly active metabolites (high cytotoxicity). It provides researchers with the mechanistic grounding and experimental protocols necessary to evaluate these compounds in oncology workflows.

Chemical Landscape & Activation Pathway

The cytotoxicity of CSOs is dictated by the alkyl side chain (Allyl vs. Methyl vs. Propyl) and the presence of the converting enzyme.

The Activation Cascade

The transformation from inert cytosolic storage (Sulfoxide) to cytotoxic weapon (Thiosulfinate) occurs rapidly upon tissue disruption or admixture.

CSO_Activation CSO Cysteine Sulfoxide (Prodrug: Alliin/Methiin) Sulfenic Sulfenic Acid (Highly Unstable) CSO->Sulfenic Cleavage (-Pyruvate, -NH3) Enzyme Alliinase (Enzyme EC 4.4.1.4) Enzyme->CSO Catalysis Thiosulfinate Thiosulfinate (Active: Allicin/PTS) Sulfenic->Thiosulfinate Condensation (2x molecules) Downstream Polysulfides (DAS, DADS, DATS, Ajoene) Thiosulfinate->Downstream Decomposition/Aging

Figure 1: The enzymatic activation pathway of cysteine sulfoxides.[2] Note that two molecules of sulfenic acid condense to form one molecule of thiosulfinate.

Comparative Cytotoxicity Profile

The following data synthesizes IC50 values across major cancer cell lines. A critical distinction is made between the Prodrug (requires enzyme) and the Active Metabolite (direct application).

Precursor vs. Metabolite Potency
Compound ClassSpecific DerivativeStateCytotoxicity (IC50)Primary Mechanism
Allyl- Alliin (

-allyl-Cys-SO)
Prodrug> 1000 µM (Inactive)*Non-toxic until cleaved.
Allicin (Diallyl thiosulfinate)Active10–25 µM Thiol-depletion, ROS induction.
Ajoene ((E/Z)-4,5,9-trithiadodeca...)Stable Metabolite2–50 µM Microtubule disruption, Bcl-2 suppression.
Propyl- Propiin (

-propyl-Cys-SO)
Prodrug> 1000 µMInactive without alliinase.
PTS (Propyl propane thiosulfinate)Active15–40 µM Apoptosis via mitochondrial pathway.
Methyl- Methiin (

-methyl-Cys-SO)
ProdrugHigh mM rangeWeak direct activity; metabolic modulation.
DMTS (Dimethyl thiosulfinate)Active20–60 µM Less potent than Allicin; bacteriostatic.

*Note: Alliin exhibits cytotoxicity only when co-administered with Alliinase or in systems with high endogenous C-S lyase activity.

Comparative Efficacy (Cell Line Specific)
  • Breast Cancer (MCF-7): Allicin (IC50: 16 µM) > PTS (IC50: ~30 µM) > Methiin (Inactive).

  • Colon Cancer (HT-29): Allicin and Ajoene show comparable potency (10–20 µM), significantly inhibiting proliferation via G2/M arrest.

  • Leukemia (HL-60/AML): Dipropyl thiosulfinate (PTS) and Dimethyl thiosulfinate (DMTS) effectively inhibit proliferation, whereas their corresponding disulfides (e.g., dipropyl disulfide) are often less active, highlighting the importance of the thiosulfinate

    
     moiety.
    

Mechanism of Action (MOA)

The cytotoxicity of activated CSOs is driven by their reactivity with intracellular thiols (Glutathione - GSH) and the subsequent generation of Reactive Oxygen Species (ROS).

MOA_Pathway TS Thiosulfinate (Allicin/PTS) GSH Intracellular GSH Pool TS->GSH S-Thiolation Redox Redox Imbalance (GSH Depletion) GSH->Redox Depletion ROS ROS Surge (H2O2, Superoxide) Redox->ROS Loss of Scavenging Mito Mitochondrial Dysfunction (ΔΨm collapse) ROS->Mito Oxidative Stress Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: The redox-dependent apoptotic pathway triggered by thiosulfinates.

Experimental Protocols

To ensure reproducibility, researchers must account for the volatility and instability of the active thiosulfinates.

Protocol A: In Situ Generation of Allicin (Enzyme-Prodrug Assay)

Use this protocol to test the efficacy of the Prodrug+Enzyme pair, simulating targeted therapy.

  • Preparation of Stock Solutions:

    • Substrate: Dissolve Alliin (synthetic or purified) in PBS to 20 mM.

    • Enzyme: Dissolve lyophilized Alliinase (from garlic or recombinant) in PBS (1 unit converts 1 µmol alliin per min).

  • Cell Seeding: Seed cancer cells (e.g., HT-29) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Add Alliin to wells (Final conc: 10–1000 µM).

    • Immediately add Alliinase (0.1 units/mL) to the media.

    • Control: Alliin alone, Alliinase alone, and Vehicle (PBS).

  • Incubation: Incubate for 24h–72h.

  • Readout: Perform MTT or CCK-8 assay.

    • Critical Step: Do not use the same plate for treated and untreated cells if the active compound is volatile (Allicin). Use separate plates to prevent vapor-phase toxicity affecting controls.

Protocol B: Synthesis and Direct Application of Allicin

Use this for direct IC50 determination.

  • Synthesis: Oxidize Diallyl Disulfide (DADS) with Hydrogen Peroxide (

    
    ) using formic acid as a catalyst.
    
  • Purification: Extract with pentane/ether and remove solvent under vacuum. Keep temperature < 30°C to prevent degradation to Ajoene.

  • Quantification: Verify concentration using HPLC or spectrophotometry (

    
     mM
    
    
    
    cm
    
    
    for Allicin).
  • Assay: Add serially diluted Allicin to cells. Seal plates with parafilm immediately to contain vapors.

Critical Analysis & Limitations

  • Stability: Allicin has a half-life of < 24 hours in blood/media, degrading into DADS, DATS, and Ajoene. Experimental data often reflects the mixture of these metabolites rather than pure Allicin.

  • Selectivity: While potent, thiosulfinates can be toxic to normal fibroblasts at high concentrations. The Therapeutic Index is improved by using the Prodrug strategy (Alliin + Antibody-Conjugated Alliinase) to generate cytotoxicity only at the tumor site.

  • Thiol Interference: Components in cell culture media (e.g., cysteine, serum proteins) can quench thiosulfinates before they reach the cell. Use low-serum media during the initial pulse treatment (1–4 hours) for more accurate IC50 values.

References

  • Borlinghaus, J., et al. (2014). Allicin: Chemistry and Biological Properties. Molecules. Link

  • Miron, T., et al. (2000). A Spectrophotometric Assay for Allicin, Alliin, and Alliinase. Analytical Biochemistry. Link

  • Fujisawa, H., et al. (2008). Biological and Chemical Stability of Garlic-Derived Allicin.[3][4] Journal of Agricultural and Food Chemistry. Link

  • Nymann, P., et al. (2018). A Comparison of the Antibacterial and Antifungal Activities of Thiosulfinate Analogues of Allicin. Scientific Reports. Link

  • Bat-Chen, W., et al. (2010). Allicin Induces Apoptosis in HCT-116 Colon Cancer Cells Through the Mitochondrial Pathway. Nutrition and Cancer. Link

  • Scharfenberg, K., et al. (1990). The cytotoxic effect of ajoene, a natural product from garlic, investigated with different cell lines. Cancer Letters. Link

Sources

Validation

A Comparative Guide to the Inter-Laboratory Validation of (2R)-2-Amino-3-(benzylsulfinyl)propanoic Acid Assays

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Method Validation for Chiral Sulfoxides (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid is a chiral sulfoxide-containing amin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Method Validation for Chiral Sulfoxides

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid is a chiral sulfoxide-containing amino acid derivative. As with many chiral molecules, its biological activity is often stereospecific, making the accurate quantification of the desired enantiomer and any chiral impurities a critical aspect of quality control in drug development and manufacturing. The sulfoxide moiety also introduces potential challenges related to chemical stability, necessitating robust analytical methods.

Inter-laboratory validation, also known as analytical method transfer, is a formal process that ensures an analytical method developed in one laboratory (the originating lab) will perform equivalently in a different laboratory (the receiving lab).[1] This process is a cornerstone of good manufacturing practice (GMP) and is essential for ensuring consistent product quality, reliable data for regulatory submissions, and seamless collaboration with contract research organizations (CROs).[2][3]

This guide provides a comprehensive comparison of analytical methodologies for (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid, supported by representative experimental data. It further outlines a detailed protocol for the inter-laboratory validation of a chiral High-Performance Liquid Chromatography (HPLC) method, a widely used technique for such analyses.

Comparison of Analytical Methodologies

The two primary analytical techniques for the quantification and chiral purity determination of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the available instrumentation.

FeatureChiral HPLC with UV DetectionChiral LC-MS/MS
Principle Separation of enantiomers on a chiral stationary phase (CSP) followed by detection using ultraviolet (UV) absorbance.Separation on a chiral or achiral column followed by highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments.
Specificity Good, but susceptible to interference from co-eluting impurities with similar UV absorbance. Peak purity analysis is crucial.[4]Excellent, as detection is based on specific mass transitions, minimizing the impact of matrix effects and co-eluting impurities.[5]
Sensitivity Generally lower than LC-MS/MS. Limits of quantification (LOQ) are typically in the low µg/mL range.[6]High, with LOQs often in the ng/mL or even pg/mL range, making it suitable for trace analysis.[]
Derivatization May not be necessary if the analyte has a suitable chromophore. However, derivatization can be used to enhance UV detection.[8]Often not required for detection, but can be used to improve chromatographic separation.[9]
Instrumentation Widely available in most analytical laboratories.More specialized and expensive instrumentation required.
Inter-laboratory Transfer Generally straightforward, with a focus on ensuring consistent column performance and mobile phase preparation.Can be more complex due to variations in instrument tuning and source conditions between different mass spectrometers.

Inter-Laboratory Validation Protocol: A Step-by-Step Guide

The following protocol outlines a comparative approach to the inter-laboratory validation of a chiral HPLC method for the analysis of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid.[2][3] This approach involves the analysis of the same set of samples by both the originating and receiving laboratories and a comparison of the results against predefined acceptance criteria.

Objective

To demonstrate that the analytical method for the quantification and chiral purity determination of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid, when transferred from the originating laboratory to the receiving laboratory, provides comparable, reliable, and accurate results.

Experimental Workflow

G cluster_pre Pre-Transfer Activities cluster_exec Execution Phase cluster_post Post-Transfer Activities Feasibility Feasibility Assessment (Equipment, Reagents, Personnel) Protocol Develop & Approve Validation Protocol Feasibility->Protocol Training Analyst Training Protocol->Training SamplePrep Prepare & Ship Samples (Homogeneous Batch) Training->SamplePrep LabA Originating Lab Analysis SamplePrep->LabA LabB Receiving Lab Analysis SamplePrep->LabB DataComp Data Comparison & Statistical Analysis LabA->DataComp LabB->DataComp Report Generate Validation Report DataComp->Report Discrepancy Investigate Discrepancies (If any) DataComp->Discrepancy [Results differ] Conclusion Final Conclusion on Method Transfer Report->Conclusion Discrepancy->Report G Start Discrepancy Identified CheckCalc Check Calculations & Data Transcription Start->CheckCalc CheckSystem Review System Suitability & Instrument Logs CheckCalc->CheckSystem [No errors found] Reanalysis Re-analyze Retained Samples CheckSystem->Reanalysis [No issues found] JointInvest Joint Investigation (Originating & Receiving Labs) Reanalysis->JointInvest [Discrepancy persists] RootCause Identify Root Cause JointInvest->RootCause CAPA Implement Corrective and Preventive Actions RootCause->CAPA End Discrepancy Resolved CAPA->End

Caption: Decision pathway for investigating discrepancies in inter-laboratory validation.

Conclusion

A successful inter-laboratory validation of an analytical method for (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid is paramount for ensuring data integrity and product quality across different testing sites. [1]By employing robust analytical techniques like chiral HPLC, adhering to a comprehensive validation protocol, and establishing clear acceptance criteria, organizations can confidently transfer analytical methods, thereby facilitating efficient drug development and manufacturing processes. The principles and protocols outlined in this guide provide a framework for achieving this critical objective.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.).
  • A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods. (2025, December). BenchChem.
  • Points to Consider in Quality Control Method Validation and Transfer. (2019, March 14).
  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separ
  • Best practices for analytical method transfers. (2023, May 9). Medfiles.
  • Analytical Method Transfer: step-by-step guide & best practices. (2025, April 2). QbD Group.
  • Challenges of Analytical Method Transfer in the Pharmaceutical Industry. (n.d.). RSSL.
  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022, June 30). Food Research.
  • Implementing Robustness Testing for HPLC Methods. (2023, December 8).
  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (n.d.). PMC.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
  • Development and validation of a robust RP-HPLC method to quantitate residual 2-mercaptoethylamine in drug product formulations containing amino acid additives. (2024, December 1). PubMed.
  • Strategies for Chiral HPLC Method Development. (n.d.). Sigma-Aldrich.
  • New HPLC-UV Method Detects Amino Acids in Foods with High Precision. (2023, October 9).
  • Medicinal Chemistry Bc. Anna Šimková Sulfinamide Crossover Reaction and. (n.d.). Masaryk University.
  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020, April 29).
  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzo
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2012). Scientific Research Publishing.
  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). Santa Clara University.
  • Analytical Method Validation as the First Step in Drug Quality Control. (n.d.). SciSpace.
  • Stability Indicating Analytical Method Development and Validation. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • analysis of amino acids by high performance liquid chromatography. (n.d.).
  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025, September 11).
  • A Comprehensive Guide for Analytical Method Validation. (2023, September 20). Journal of Drug Delivery and Therapeutics.
  • Amino Acid Chiral Analysis Services. (2025, December 31). BOC Sciences.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1).
  • Development and Validation of a Stability- Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Determination of Sulfaquinoxaline Sodium. (n.d.). DSpace.
  • Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. (2009, April 10). PubMed.
  • Analysis of Amino Acids in Foods Using Automatic Pretreatment Function of Integr
  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024, December 19). MDPI.
  • Analyses of amino acids, Enantiomeric purity. (n.d.).
  • LC-MS/MS Analysis of 20 Underivatized Amino Acids on Supel™ Carbon LC column. (n.d.). Sigma-Aldrich.
  • Chiral Amino Acid Analysis Using LC/MS. (2024, February 15). Wako Blog.
  • Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. (n.d.). Thermo Fisher Scientific.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (n.d.). PMC.
  • (2R)-2-Amino-3-(methylsulfinyl)propanoic acid. (n.d.). MedchemExpress.com.
  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022, November 17). Frontiers.

Sources

Comparative

distinguishing (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid from its diastereomers

A Comparative Analytical Guide for Diastereomeric Differentiation Executive Summary & Stereochemical Context Target Molecule: (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid (also known as S-benzyl-L-cysteine sulfoxide). T...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Diastereomeric Differentiation

Executive Summary & Stereochemical Context

Target Molecule: (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid (also known as S-benzyl-L-cysteine sulfoxide). The Challenge: This molecule possesses two chiral centers:

  • Carbon (

    
    -C):  Fixed as (2R) (derived from L-cysteine).
    
  • Sulfur (

    
    ):  Generated during oxidation, creating a chiral sulfoxide center.
    

Consequently, the synthesis of this compound invariably produces a mixture of two diastereomers: (


)  and (

)
. Unlike enantiomers, these diastereomers possess distinct physical properties (solubility, NMR shifts, retention time), yet their structural similarity makes baseline resolution challenging without optimized protocols.

This guide details the methodology to separate and rigorously distinguish these two isomers, a critical step in drug development where sulfur chirality often dictates potency and toxicity.

Structural Analysis & Logic Flow

The following diagram illustrates the stereochemical divergence that occurs during the oxidation of the precursor (S-benzyl-L-cysteine) and the subsequent separation pathways.

G Start Precursor: S-Benzyl-L-Cysteine (2R configuration) Oxidation Oxidation Step (H2O2 or mCPBA) Start->Oxidation Oxidative Modification Mixture Racemic Sulfoxide Mixture (Diastereomers) Oxidation->Mixture Yields Epimers at Sulfur Technique1 Method 1: RP-HPLC (Separation based on Polarity) Mixture->Technique1 IsoA Isomer A (2R, Ss) 'Anti' Conformation Technique2 Method 2: 1H-NMR (Differentiation via Anisotropy) IsoA->Technique2 Technique3 Method 3: XRD (Absolute Config Confirmation) IsoA->Technique3 IsoB Isomer B (2R, Rs) 'Syn' Conformation IsoB->Technique2 Technique1->IsoA Peak 1 Technique1->IsoB Peak 2

Caption: Workflow for the generation and resolution of S-benzyl-L-cysteine sulfoxide diastereomers.

Method 1: Chromatographic Separation (HPLC)

Objective: Physical separation of the diastereomers for isolation. Mechanism: Diastereomers exhibit different solvation energies and interactions with the stationary phase. The sulfoxide oxygen in the (


) vs (

) configuration interacts differently with the residual silanols and the C18 alkyl chains.
Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2), 5 µm, 250 x 4.6 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent improves peak shape for the zwitterionic amino acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–5 min: 5% B (Isocratic equilibration)

    • 5–25 min: 5%

      
       40% B (Linear gradient)
      
    • 25–30 min: 40% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide/carboxyl) and 254 nm (benzyl ring).

  • Temperature: 25°C.

Expected Outcome: Two distinct peaks will be observed.

  • Peak 1 (Early Eluting): Typically the isomer with higher polarity or ability to form intramolecular H-bonds that reduce interaction with the hydrophobic C18 chain.

  • Peak 2 (Late Eluting): The more hydrophobic diastereomer.

  • Note: The elution order is consistent for a specific column/buffer system but must be cross-referenced with XRD or NMR for absolute assignment.

Method 2: NMR Spectroscopy (Differentiation)

Objective: Structural proof of diastereomeric purity without crystallization. Mechanism: The chiral sulfoxide group exerts magnetic anisotropy . The spatial orientation of the


 bond relative to the 

-protons (

adjacent to Sulfur) differs between diastereomers. This creates distinct "chemical shift environments" for the protons.
Key Diagnostic Signals (

or

)
FeatureDiastereomer A (e.g.,

)
Diastereomer B (e.g.,

)
Mechanistic Cause

-CH

(Cys)
Large

(ABX system)
Small

(collapsed ABX)
The

bond anisotropy shields/deshields the two geminal protons differently depending on rotation.

-CH (Cys)
Downfield Shift (e.g., ~4.0 ppm)Upfield Shift (e.g., ~3.8 ppm)Intramolecular H-bonding between

and

in one isomer deshields the

-proton.
Benzyl CH

Distinct AB SystemSinglet or Narrow ABThe chiral center at sulfur induces diastereotopicity in the benzyl methylene protons.
Experimental Protocol
  • Dissolve 5-10 mg of the isolated fraction in 600 µL

    
    .
    
  • Add 1 drop of

    
     (optional) if zwitterionic solubility is poor, but neutral pH is preferred to maintain the native conformation.
    
  • Acquire 1H NMR (minimum 400 MHz, 600 MHz recommended for clear splitting).

  • Focus Region: 2.8 – 3.5 ppm (Side chain methylenes). Look for the complexity of the splitting pattern.

Method 3: X-Ray Crystallography (Absolute Configuration)

Objective: The "Gold Standard" for assigning absolute configuration (


 vs 

) to the separated peaks. Requirement: Single crystal growth.
Crystallization Protocol
  • Solvent System: Water/Ethanol or Water/Acetone (vapor diffusion).

  • Dissolve the separated HPLC fraction in minimal warm water.

  • Place in a small vial, then place that vial inside a larger jar containing ethanol (antisolvent).

  • Seal and allow to stand undisturbed for 3-7 days.

  • Analysis: The presence of the heavy Sulfur atom allows for anomalous scattering determination (Flack parameter) to confirm absolute stereochemistry.

Summary of Comparison
Feature(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid (Target)Diastereomeric MixtureEnantiomer (2S)
Composition Single pure diastereomer (e.g.,

)
Ratio of (

) and (

)
(

) or (

)
Melting Point Sharp (e.g., 160-162°C dec)Broad / Depressed rangeIdentical to Target
HPLC (Achiral) Single PeakTwo PeaksSingle Peak (Co-elutes with Target)
HPLC (Chiral) Single PeakTwo PeaksSeparates from Target
NMR Clean sets of signalsDouble sets of signals (shadow peaks)Identical to Target
References
  • Stoll, A., & Seebeck, E. (1951). Chemical investigations on alliin, the specific principle of garlic. Advances in Enzymology and Related Areas of Molecular Biology, 11, 377-400. (Foundational work on cysteine sulfoxide stereochemistry).

  • Lancaster, J. E., & Kelly, K. E. (1983). Quantitative analysis of the S-alk(en)yl-L-cysteine sulphoxides in onion (Allium cepa L.). Journal of the Science of Food and Agriculture, 34(11), 1229-1235. (HPLC separation protocols for cysteine sulfoxides).

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385-415. (Standard for R/S assignment rules used in this guide).

  • PubChem Compound Summary. (2024). S-Benzyl-L-cysteine sulfoxide.[1] National Center for Biotechnology Information. (Physical property verification).

Sources

Validation

spectroscopic comparison of benzylsulfinyl vs methylsulfinyl amino acids

Topic: Spectroscopic Comparison of Benzylsulfinyl vs. Methylsulfinyl Amino Acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of Benzylsulfinyl vs. Methylsulfinyl Amino Acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Technical Guide for Structural Elucidation and Metabolite Identification

Executive Summary

In the fields of proteomics, metabolomics, and peptide synthesis, distinguishing between alkyl-substituted sulfoxides is critical. Methylsulfinyl amino acids (e.g., Methionine Sulfoxide, S-methylcysteine sulfoxide) are ubiquitous oxidative stress biomarkers and flavor precursors in Allium species. In contrast, Benzylsulfinyl amino acids (e.g., S-benzylcysteine sulfoxide) serve primarily as synthetic intermediates, "safety-catch" protecting groups, or specific xenobiotic metabolites.

This guide provides a rigorous spectroscopic comparison of these two moieties. The core distinction lies in the NMR behavior of the alpha-substituents (diastereotopic benzylic protons vs. methyl singlets) and their Mass Spectrometry fragmentation pathways (tropylium ion formation vs. sulfenic acid elimination).

Chemical Architectures & Chirality

Both species share a common core: an amino acid backbone (typically cysteine or homocysteine) linked to a sulfoxide group. The critical feature is the chiral sulfur atom , which creates diastereomers when combined with the chiral


-carbon of the amino acid (e.g., L-cysteine).
  • Methylsulfinyl Group:

    
    . Small, non-aromatic.
    
  • Benzylsulfinyl Group:

    
    . Bulky, aromatic, possessing a methylene bridge.
    

The sulfur chirality (


) induces magnetic non-equivalence in adjacent protons, a phenomenon that is spectroscopically distinct for the methylene bridge of the benzyl group compared to the methyl group.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for differentiating these species. The chiral sulfoxide center exerts a powerful deshielding effect and induces diastereotopicity.

1H NMR: The Diagnostic Signals
FeatureMethylsulfinyl (e.g., MetO, SMCSO)Benzylsulfinyl (e.g., S-benzyl-Cys(O))
Primary Signal Singlet (s) (or closely spaced singlets for diastereomers).AB Quartet (dd) .
Chemical Shift (

)
2.60 – 2.85 ppm 3.90 – 4.30 ppm
Multiplicity Origin The methyl protons are equivalent (rapid rotation), appearing as a singlet. Diastereomers (

vs

) may show two distinct singlets separated by ~0.05 ppm.
The benzylic protons (

) are diastereotopic due to the adjacent chiral sulfur. They split each other (

), forming a characteristic AB system.
Aromatic Region None (unless other residues are present).Multiplet at 7.20 – 7.45 ppm (5H, Phenyl).
13C NMR: Carbon Shifts
  • Methyl Carbon: Appears at 38 – 42 ppm .

  • Benzylic Carbon: Appears significantly downfield at 56 – 60 ppm .

Expert Insight: When monitoring the oxidation of S-benzyl-L-cysteine to its sulfoxide, the collapse of the benzylic singlet (sulfide form, ~3.7 ppm) into the AB quartet (sulfoxide form, ~4.1 ppm) is the definitive proof of conversion.

Infrared (IR) Spectroscopy

IR is less specific for structural identification but essential for confirming the oxidation state (Sulfide vs. Sulfoxide vs. Sulfone).

  • S=O Stretch: Both species exhibit a strong, characteristic absorption band at 1030 – 1060 cm⁻¹ .

    • Methylsulfinyl:[1] Often sharper, distinct in the fingerprint region.

    • Benzylsulfinyl: Can be obscured by aromatic C-H in-plane bending, but the intensity of the S=O band usually dominates.

  • Structural Nuance: The benzyl derivative will show aromatic C-H stretching >3000 cm⁻¹ and ring breathing modes (~1450, 1500, 1600 cm⁻¹), which are absent in the methyl analog.

Mass Spectrometry (MS)

MS provides the most robust differentiation based on fragmentation logic.

  • Methylsulfinyl Fragmentation:

    • Neutral Loss: Characteristic loss of methanesulfenic acid (

      
      , 64 Da) via a cyclic elimination (Cope-type elimination) if a 
      
      
      
      -hydrogen is available.
    • Marker Ion:

      
       or 
      
      
      
      (loss of oxygen).
  • Benzylsulfinyl Fragmentation:

    • Dominant Pathway: Homolytic cleavage of the S-C(benzyl) bond.

    • Marker Ion: Formation of the Tropylium ion (

      
      )  at m/z 91 . This is the base peak in many benzyl-containing compounds.
      
    • Rearrangement: Benzyl sulfoxides can undergo Pummerer-like rearrangements under ionization conditions, leading to complex fragment ions not seen in methyl analogs.

Visualization: Fragmentation Pathways

The following diagram illustrates the divergent fragmentation logic between the two species in positive ion mode (ESI-MS/MS).

FragmentationPathways cluster_Methyl Methylsulfinyl (MetO/SMCSO) cluster_Benzyl Benzylsulfinyl (S-Bzl-Cys(O)) M_Precursor Precursor Ion [R-S(=O)-CH3 + H]+ M_Elimination Sulfenic Acid Elimination (Cyclic Transition State) M_Precursor->M_Elimination CID Activation M_Fragment Fragment Ion [R-CH=CH2 + H]+ M_Elimination->M_Fragment M_Neutral Neutral Loss: CH3SOH (64 Da) M_Elimination->M_Neutral B_Precursor Precursor Ion [R-S(=O)-CH2-Ph + H]+ B_Cleavage Benzylic C-S Bond Cleavage B_Precursor->B_Cleavage CID Activation B_Tropylium Tropylium Ion [C7H7]+ (m/z 91) B_Cleavage->B_Tropylium Charge Retention on Benzyl B_Neutral Neutral Loss: R-S(=O)H or Radical B_Cleavage->B_Neutral

Caption: Comparative MS/MS fragmentation pathways showing the characteristic sulfenic acid elimination for methylsulfinyl vs. tropylium ion formation for benzylsulfinyl derivatives.

Experimental Protocols

Protocol A: Controlled Oxidation for Standard Preparation

To generate reference standards for spectroscopic comparison, controlled oxidation of the sulfide precursor is required.

Reagents:

  • S-Methyl-L-cysteine or S-Benzyl-L-cysteine

  • Hydrogen Peroxide (30% w/v)[2]

  • Acetic Acid (Glacial)

Methodology:

  • Dissolution: Dissolve 1.0 mmol of the amino acid sulfide in 5 mL of Glacial Acetic Acid.

  • Oxidation: Cool to 0°C. Add 1.1 eq (110 µL) of 30%

    
     dropwise.
    
    • Note: Excess oxidant or higher temperatures will lead to the Sulfone (

      
      ), which is spectroscopically distinct (IR stretch ~1120 & 1300 cm⁻¹).
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 3 hours.

  • Workup: Lyophilize directly to remove acetic acid and water. The resulting solid is the sulfoxide (typically a mixture of diastereomers).

Protocol B: NMR Discrimination of Diastereomers

This protocol ensures the resolution of the chiral sulfur signals.

Parameters:

  • Solvent:

    
     (for zwitterions) or 
    
    
    
    (for protected species).
    
    
    is preferred for resolving
    
    
    -proton signals.
  • Field Strength: Minimum 400 MHz (600 MHz recommended for clear separation of AB quartets).

  • Temperature: 298 K.

Step-by-Step:

  • Prepare a 10 mM solution of the analyte.

  • Acquire a standard 1H spectrum (64 scans).

  • Critical Step: If signals overlap, acquire a 1H-13C HSQC spectrum. The methyl carbon (methylsulfinyl) will correlate to protons at ~2.7 ppm, while the benzylic carbon (benzylsulfinyl) will correlate to the diastereotopic protons at ~4.1 ppm.

Comparative Data Summary

ParameterMethylsulfinyl Amino AcidBenzylsulfinyl Amino Acid
1H NMR (S-R group) Singlet,

2.6–2.8 ppm
AB Quartet,

3.9–4.3 ppm
1H NMR (Aromatic) AbsentMultiplet,

7.2–7.4 ppm
13C NMR (S-R Carbon)

38–42 ppm

56–60 ppm
IR (S=O[3] Stretch) 1030–1060 cm⁻¹1030–1060 cm⁻¹
MS Diagnostic Ion

(Loss of

)

91 (Tropylium)
Acid Stability Generally stable"Safety-catch" (acid labile under specific conditions)
Primary Application Metabolomics, Flavor ChemistryPeptide Synthesis (Protecting Group)

References

  • Kubec, R., & Dadáková, E. (2009).[4] Chromatographic methods for Determination of S-substituted cysteine derivatives—A comparative study. Journal of Chromatography A, 1216(41), 6957–6963.[4] Link

  • Otaka, A., et al. (2014). 2-Methoxy-4-methylsulfinylbenzyl: a backbone amide safety-catch protecting group for the synthesis and purification of difficult peptide sequences.[1] Chemistry – A European Journal, 20(43), 13890-13894. Link

  • Bernaert, N., et al. (2012).[4] Influence of Cultivar and Harvest Time on the Amounts of Isoalliin and Methiin in Leek (Allium ampeloprasum var.[4] porrum). Journal of Agricultural and Food Chemistry, 60(23), 5867–5875. Link

  • BenchChem. (2025).[5] A Comparative Guide to Sulfonyl-Based Protecting Groups for Arginine in Peptide Synthesis. Link

  • Sigma-Aldrich. (2025). S-Benzyl-L-cysteine Product Specification and Spectral Data. Link

Sources

Safety & Regulatory Compliance

Safety

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid: Proper Disposal &amp; Handling Guide

Executive Summary & Immediate Directive Do NOT Autoclave. (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid (also known as S-benzyl-L-cysteine sulfoxide) is a thermally unstable sulfur-containing amino acid.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Do NOT Autoclave. (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid (also known as S-benzyl-L-cysteine sulfoxide) is a thermally unstable sulfur-containing amino acid. Subjecting this compound or its waste stream to high heat (autoclaving) triggers a syn-elimination reaction, releasing volatile, noxious sulfur species (sulfenic acids and thiosulfinates) that can contaminate laboratory equipment and ventilation systems.

Disposal Classification: Non-Halogenated Organic Waste (Solid or Liquid).

Chemical Identity & Physical Properties

Understanding the physicochemical nature of this compound is the first step in safe disposal. It is amphoteric (amino acid) and water-soluble, which dictates its mobility in waste streams.

PropertyDataOperational Implication
IUPAC Name (2R)-2-Amino-3-(benzylsulfinyl)propanoic acidStandard nomenclature for waste tags.
Common Name S-Benzyl-L-cysteine sulfoxideOften abbreviated in synthesis logs.
CAS Number 3054-01-1 (Parent/Related)Use for EHS inventory lookup.
Physical State White Crystalline PowderDust generation is a primary exposure route.
Solubility Water-soluble; Soluble in dilute acid/baseMobile in aqueous waste; requires containment.
Stability Thermally Labile (>160°C dec.)Critical: Decomposes to benzyl sulfenic acid.
Reactivity Incompatible with Strong Oxidizers/ReducersSegregate from Nitric Acid or Hydrides.

Hazard Analysis: The "Why" Behind the Protocol

To ensure safety, we must understand the causality of the compound's reactivity.

The Sulfoxide Elimination Risk

Unlike standard amino acids, the sulfoxide moiety (


) introduces thermal instability. Upon heating, this compound undergoes a retro-Michael or Cope-type elimination.
  • Mechanism: The sulfoxide oxygen abstracts a

    
    -hydrogen, cleaving the C-S bond.
    
  • Result: Formation of reactive sulfenic acids (

    
    ) and vinyl species. Sulfenic acids rapidly condense to form thiosulfinates , which are highly odorous and volatile (similar to the chemistry of cut onions/garlic).
    
Oxidation State Management[1]
  • Current State (Sulfoxide): Intermediate oxidation state.

  • Risk (Reduction): If mixed with reducing agents, it reverts to S-benzyl-cysteine and eventually benzyl mercaptan (stench).

  • Goal (Oxidation): We aim to push residues toward the Sulfone state (

    
    ), which is chemically inert and odorless. This is why hypochlorite (bleach) is used in the cleaning protocol.
    

Operational Disposal Protocols

Solid Waste Disposal

Applicability: Expired pure substance, spill cleanup solids, contaminated paper towels.

  • Containerization: Place solids in a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Tag as "Non-Halogenated Organic Solid."

    • Note: Explicitly write "Contains Sulfur" on the tag to alert waste handlers (prevents mixing with incompatible incinerator streams).

  • Segregation: Store away from strong oxidizers (e.g., perchlorates, nitrates) to prevent exothermic reactions.

Aqueous/Liquid Waste Disposal

Applicability: Reaction mother liquors, stock solutions.

  • pH Adjustment: Ensure the solution is neutral (pH 6-8).

    • Reasoning: Extreme pH can catalyze disproportionation of the sulfoxide.

  • Stream Selection: Pour into "Aqueous Organic Waste" or "Non-Halogenated Solvent Waste" depending on organic solvent content.

  • Do Not Mix: Never pour into waste containers containing heavy metals or strong reducers (e.g., DTT, mercaptoethanol) as this promotes foul-smelling sulfide formation.

Glassware Decontamination (The "Bleach" Step)

Applicability: Cleaning flasks, spatulas, and weigh boats.

  • Rinse: Triple rinse glassware with water. Collect rinsate as liquid waste.

  • Oxidation Bath: Soak glassware in a 10% Sodium Hypochlorite (Bleach) solution for 30 minutes.

    • Mechanism:[1]

      
      
      
    • Result: Converts residual sulfoxide to the stable, odorless sulfone.

  • Final Wash: Rinse with water and detergent.

Visualized Workflows

Disposal Decision Matrix

This flowchart guides the researcher through the decision-making process for waste stream segregation.

DisposalMatrix Start Waste Generation: (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Wipes) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid SolidAction Place in HDPE Jar Tag: Non-Halogenated Organic Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Warning CRITICAL: DO NOT AUTOCLAVE SolidAction->Warning Avoid Heat Aqueous Aqueous Buffer SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic AqAction Adjust pH 6-8 Tag: Aqueous Organic Waste Aqueous->AqAction OrgAction Tag: Non-Halogenated Solvent Waste Organic->OrgAction AqAction->Warning OrgAction->Warning

Figure 1: Decision matrix for segregating waste streams based on physical state and solvent composition.

Decontamination Chemistry

This diagram illustrates the chemical logic behind using bleach, ensuring the user understands the "why."

OxidationPath Sulfoxide Target Compound (Sulfoxide) Reactive/Odor Potential Sulfone Product: Sulfone Stable & Odorless Safe for Wash Sulfoxide->Sulfone Oxidation (Recommended) Mercaptan Benzyl Mercaptan (Stench/Toxic) Sulfoxide->Mercaptan Reduction (Hazard) Bleach + NaOCl (Bleach) (Oxidizing Agent) Bleach->Sulfone Reduction Avoid: Reduction (DTT/Anaerobic) Reduction->Mercaptan

Figure 2: Chemical pathway showing the conversion of the sulfoxide to a stable sulfone via oxidation, preventing reversion to odorous mercaptans.

Emergency Contingencies

Spills (Solid)
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a dust mask if powder is fine.

  • Containment: Cover spill with damp paper towels to prevent dust dispersal.

  • Cleanup: Scoop material into a waste container.

  • Decon: Wipe surface with 10% bleach, followed by water.

Accidental Thermal Decomposition

If the material is accidentally heated (e.g., in a rotovap bath >60°C or autoclave):

  • Evacuate: Leave the immediate area if a strong garlic/onion odor is detected.

  • Ventilate: Increase fume hood sash height (if safe) or activate emergency purge.

  • Report: Notify EHS. The decomposition products (thiosulfinates) are respiratory irritants.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 193613, S-Benzyl-L-cysteine. Retrieved from [Link]

  • University of Illinois Division of Research Safety (2019). Chemical Compatibility and Storage. Retrieved from [Link]

  • Amagase, H. (2006). Clarifying the Real Bioactive Constituents of Garlic. Journal of Nutrition. (Contextual reference for sulfoxide thermal decomposition pathways). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid

Executive Summary & Chemical Context Compound: (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid Synonyms: S-Benzyl-L-cysteine sulfoxide; Bcs (oxidized derivative). CAS (Analogous): 3054-01-1 (Parent thioether); Sulfoxide sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid Synonyms: S-Benzyl-L-cysteine sulfoxide; Bcs (oxidized derivative). CAS (Analogous): 3054-01-1 (Parent thioether); Sulfoxide specific CAS varies by hydration/salt form.

Operational Directive: While often categorized alongside standard amino acid derivatives, the sulfoxide moiety in this compound introduces specific polarity and reactivity considerations. Unlike simple amino acids, sulfoxides can act as mild oxidizers or be reduced under physiological conditions. Consequently, this compound must be handled as a Category 3 Irritant with unknown chronic toxicity profiles. The primary route of exposure risk is inhalation of particulates during weighing and dermal absorption during solubilization.

Immediate Hazard Classification (GHS):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1][2][5][6]

  • Precautionary Principle: Treat as a potential sensitizer due to the sulfur-benzyl motif.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the barrier protection analysis for fine organic powders and polar organic solutions.

PPE ComponentSpecificationScientific Rationale
Hand Protection Nitrile (Double Gloving) Inner: 4 milOuter: 5-8 milPermeation Logic: Sulfoxides (like DMSO) are known skin penetrants. While this solid is less aggressive, its solubility in organic media suggests it can facilitate transdermal transport. Latex is permeable to many organic sulfur compounds and should be avoided. Double gloving allows the outer layer to be discarded immediately upon contamination without exposing skin.
Respiratory Engineering Control Primary (Fume Hood)Backup: N95/P100 MaskParticle Sizing: Amino acid derivatives often form fines (<10 µm) during static transfer. A certified Chemical Fume Hood (Face velocity: 80-100 fpm) is the only reliable method to prevent inhalation. Respirators are a secondary measure only for spill cleanup outside the hood.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Risk Vector: Safety glasses with side shields are insufficient for powders that can drift around lenses. Goggles provide a seal against airborne dust and accidental splashes during solubilization.
Body Protection Lab Coat (High-Neck) Material: Cotton/Poly BlendExposure Path: Prevents accumulation of dust on street clothes. Synthetic blends are preferred over pure polyester to reduce static charge buildup, which disperses the powder.
Operational Protocol: Step-by-Step Handling
Phase A: Preparation & Weighing (Critical Risk Step)

The highest risk of exposure occurs when the container is opened, and the solid is disturbed.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Organic sulfur solids are prone to triboelectric charging, causing "fly-away" powder.

  • Engineering Setup: Verify Fume Hood flow. Working sash height must be <18 inches.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is potentially acidic/reactive; use PTFE-coated or high-grade stainless steel (316L).

  • Decontamination: Wipe the exterior of the stock bottle with a dry Kimwipe before removing it from the hood to prevent tracking dust into the general lab.

Phase B: Solubilization & Reaction
  • Solvent Choice: The sulfoxide group increases polarity. It is likely soluble in water, DMSO, or dilute acid/base.

    • Caution: If dissolving in DMSO, remember that DMSO dramatically increases skin permeability. The PPE requirement for Butyl Rubber gloves becomes active if DMSO is the carrier solvent.

  • Temperature: Avoid heating above 60°C unless necessary. Sulfoxides can undergo Pummerer rearrangement or thermal decomposition, releasing volatile sulfur species.

Phase C: Waste Disposal & Decontamination

Do not flush down the drain.[6] This compound is an organic sulfur waste.

  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into Solid Hazardous Waste (Red Bag/Bin).

  • Liquid Waste:

    • Stream A (Halogenated): If dissolved in DCM/Chloroform.

    • Stream B (Non-Halogenated): If dissolved in Acetone/Methanol/DMSO.

  • Decontamination Solution: 10% Bleach (Sodium Hypochlorite) is effective for oxidizing trace residues on bench surfaces, followed by an Ethanol wipe to remove salts.

Visualizing the Safety Workflow

The following diagram illustrates the "Hierarchy of Controls" applied specifically to this compound.

SafetyProtocol cluster_Emergency Emergency Response RiskAssessment 1. Risk Assessment (Identify: Dust & Irritant) PPE_Donning 2. PPE Selection (Nitrile, Goggles, Lab Coat) RiskAssessment->PPE_Donning Define Requirements Eng_Controls 3. Engineering Controls (Fume Hood Check) PPE_Donning->Eng_Controls Pre-Work Check Handling 4. Handling (Weighing) (Anti-static, Sash Low) Eng_Controls->Handling Safe Zone Solubilization 5. Solubilization (Avoid DMSO skin contact) Handling->Solubilization Process Disposal 6. Disposal (Solid vs. Liquid Stream) Handling->Disposal Contaminated Solids Solubilization->Disposal Waste Generation Spill Spill: Wet Wipe (No Dust) Exposure Skin: Wash 15 mins

Caption: Operational workflow emphasizing the pre-handling verification of engineering controls and the segregation of waste streams.

Emergency Response
  • Inhalation: Move immediately to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes .[4][7] Do not use ethanol/solvents to wash skin, as this may increase absorption.

  • Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids.

  • Spills:

    • Do not sweep dry. This creates dust.

    • Cover with a wet paper towel (soaked in water or mild detergent).

    • Scoop up the wet material and place it in a sealed bag for hazardous waste disposal.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • PubChem. (n.d.). S-Benzyl-L-cysteine sulfoxide (Compound Summary). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid
Reactant of Route 2
(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid
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